molecular formula C17H14F3N3O2S B146605 4-Desmethyl-2-methyl Celecoxib CAS No. 170569-99-0

4-Desmethyl-2-methyl Celecoxib

Cat. No.: B146605
CAS No.: 170569-99-0
M. Wt: 381.4 g/mol
InChI Key: QGNNQDAQBISHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Desmethyl-2-methyl Celecoxib, also known as this compound, is a useful research compound. Its molecular formula is C17H14F3N3O2S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-(2-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-11-4-2-3-5-14(11)15-10-16(17(18,19)20)22-23(15)12-6-8-13(9-7-12)26(21,24)25/h2-10H,1H3,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNNQDAQBISHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170569-99-0
Record name 4-Desmethyl-2-methyl celecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 170569-99-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-DESMETHYL-2-METHYL CELECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R33DD74FP2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of 4-Desmethyl-2-methyl Celecoxib

Introduction

This compound is a chemical analog and derivative of celecoxib, a well-established nonsteroidal anti-inflammatory drug (NSAID). Structurally similar to its parent compound, it is recognized primarily for its activity as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] This selective inhibition is the cornerstone of its mechanism of action, conferring upon it anti-inflammatory, analgesic, and antipyretic properties.[2] By targeting COX-2, this compound effectively reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][3] This makes it a compound of significant interest for research into inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1][2] While its primary mechanism is well-defined, the broader pharmacological profile, including potential COX-independent effects observed with its parent compound, warrants a thorough investigation.

Primary Mechanism of Action: Selective COX-2 Inhibition

The principal mechanism of action for this compound is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandin H2, the precursor for various prostaglandins and thromboxanes.[5]

  • COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[6]

  • COX-2 , in contrast, is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, growth factors, and cytokines.[6] Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever.[7]

By selectively inhibiting COX-2, this compound decreases the production of these inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[6] This selectivity is believed to reduce the risk of gastrointestinal side effects, such as ulcers and bleeding, which are commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[6][7] The inhibitory potency of this compound against COX-2 has been quantified in preclinical studies.[1][2][3]

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the reported quantitative data for the inhibitory action of this compound on its primary target.

CompoundTargetIC50 ValueReported Activity
This compoundCOX-20.069 µMAnti-inflammatory, Analgesic, Antipyretic

Data sourced from multiple consistent reports.[1][2][3]

Another analog, Desmethyl Celecoxib, has also been studied and shows potent COX-2 inhibition.

CompoundTargetIC50 ValueReported Activity
Desmethyl CelecoxibCOX-232 nMAnti-inflammatory

Data sourced from multiple consistent reports.[8][9]

Signaling Pathway: Prostaglandin Synthesis Inhibition

The diagram below illustrates the arachidonic acid cascade and the specific point of inhibition by this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_1 Prostaglandins (Physiological Functions: Gastric Protection, Platelet Aggregation) PGH2_1->Prostanoids_1 Prostanoids_2 Prostaglandins (Pathological Functions: Inflammation, Pain, Fever) PGH2_2->Prostanoids_2 Inhibitor 4-Desmethyl-2-methyl Celecoxib Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by this compound.

Potential COX-Independent Mechanisms of Action

While direct evidence for this compound is emerging, extensive research on its parent compound, celecoxib, has revealed several mechanisms of anticancer activity that are independent of COX-2 inhibition.[10][11][12] These pathways represent important areas of investigation for its derivatives.

Induction of Apoptosis

Celecoxib and its derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines through COX-independent pathways.[10][13]

  • Mitochondrial (Intrinsic) Pathway: Studies on celecoxib derivatives indicate they can trigger apoptosis by disrupting the mitochondrial membrane potential.[10] This leads to the activation of initiator caspase-9, which in turn activates executioner caspase-3, culminating in cell death.[10]

  • Endoplasmic Reticulum (ER) Stress: Celecoxib can promote apoptosis by inducing ER stress.[11] The accumulation of unfolded proteins in the ER triggers a signaling cascade that can lead to cell death if homeostasis is not restored.[11]

G Celecoxib_Analog Celecoxib Analogues Mitochondria Mitochondria Celecoxib_Analog->Mitochondria MMP_Disruption Disruption of Mitochondrial Membrane Potential Mitochondria->MMP_Disruption Active_Caspase9 Caspase-9 (Active) MMP_Disruption->Active_Caspase9 Caspase9 Caspase-9 (Inactive) Active_Caspase3 Caspase-3 (Active) Active_Caspase9->Active_Caspase3 Caspase3 Caspase-3 (Inactive) Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by celecoxib analogues.

Cell Cycle Arrest

Celecoxib has been demonstrated to halt the proliferation of cancer cells by inducing cell cycle arrest, an effect that is often independent of COX-2 expression levels.[12][14]

  • G0/G1 Phase Arrest: In several cancer cell lines, including colon and prostate cancer, celecoxib induces arrest in the G0/G1 phase of the cell cycle.[12][15][16] This is often associated with the up-regulation of cell cycle inhibitory proteins like p21 and p27 and the down-regulation of cyclins A and B1.[12]

  • G2/M Phase Arrest: In other cell types, such as oral cancer and HeLa cells, celecoxib and its derivatives cause cell cycle arrest at the G2/M checkpoint.[10][17][18] This effect has been linked to the down-regulation of cyclin B1.[18]

G cluster_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Celecoxib Celecoxib / Analogues G1_Arrest G1 Arrest (↑p21, ↑p27, ↓Cyclins) Celecoxib->G1_Arrest G2M_Arrest G2/M Arrest (↓Cyclin B1) Celecoxib->G2M_Arrest G1_Arrest->G1 G2M_Arrest->G2

Caption: Cell cycle arrest points induced by celecoxib and its analogues.

Modulation of Other Signaling Pathways

Research into celecoxib has identified its ability to modulate key signaling pathways involved in cancer progression, independent of its effects on COX-2.

  • Inhibition of NF-κB Signaling: Celecoxib can suppress the activation of the NF-κB signaling pathway, which is crucial for inflammatory responses and tumor progression.[19]

  • Inhibition of Akt Signaling: The pro-survival PI3K/Akt pathway is another target. Celecoxib has been shown to promote apoptosis by inhibiting this pathway.[11]

Experimental Protocols: Key Methodologies

The following section details generalized protocols for key experiments used to elucidate the mechanism of action of compounds like this compound.

In Vitro COX-1/COX-2 Inhibition Assay
  • Objective: To determine the concentration of the compound required to inhibit 50% of the COX-1 and COX-2 enzyme activity (IC50) and thereby establish its potency and selectivity.

  • Methodology:

    • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

    • Reaction Mixture: The enzyme is pre-incubated with various concentrations of this compound or a vehicle control in a reaction buffer (e.g., Tris-HCl) containing a heme cofactor.

    • Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

    • Quantification: The reaction is allowed to proceed for a defined time at 37°C and is then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay
  • Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • MTT Addition: MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into a purple formazan precipitate.

    • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of the compound on cell cycle distribution.

  • Methodology:

    • Cell Treatment: Cells are treated with the compound or vehicle for a set time period.

    • Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membranes.

    • Staining: The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in a solution containing RNase A to prevent staining of RNA.

    • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

    • Analysis: The data is used to generate a histogram that displays the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow

The diagram below outlines a logical workflow for investigating the mechanism of action of a novel compound.

G cluster_level1 Level 1: Primary Screening cluster_level2 Level 2: Cellular Mechanism cluster_level3 Level 3: Molecular Pathway Analysis COX_Assay COX-1 / COX-2 Inhibition Assay Cytotoxicity_Assay Cell Viability Assay (e.g., MTT) CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->CellCycle Apoptosis Apoptosis Assay (Annexin V / PI) WesternBlot Western Blot Analysis (Caspases, Cyclins, p21, Akt, etc.) Apoptosis->WesternBlot

Caption: A tiered experimental workflow for mechanism of action studies.

Conclusion

This compound is a potent and selective COX-2 inhibitor, which constitutes its primary mechanism of action for exerting anti-inflammatory and analgesic effects. Its ability to reduce prostaglandin synthesis underpins its therapeutic potential in inflammatory diseases. Based on extensive research on its parent compound, celecoxib, there is a strong rationale for investigating potential COX-independent activities, including the induction of apoptosis and cell cycle arrest in neoplastic cells. These secondary mechanisms could broaden its therapeutic applicability, particularly in the context of cancer research. Future studies should focus on delineating these potential COX-independent pathways and validating its efficacy and safety profile in relevant preclinical models.

References

The Biological Activity of 4-Desmethyl-2-methyl Celecoxib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Desmethyl-2-methyl celecoxib, a structural analog of the well-known anti-inflammatory drug celecoxib, is a compound of interest in the field of medicinal chemistry and pharmacology. Like its parent compound, it is recognized as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and relevant experimental protocols.

Core Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its primary biological effect through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] This selectivity is a key characteristic of the "coxib" class of drugs, distinguishing them from traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 isoforms. The COX-1 isoform is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[2] In contrast, the COX-2 isoform is inducible and its expression is upregulated at sites of inflammation, where it catalyzes the production of prostaglandins that mediate pain and inflammation.[2] By selectively targeting COX-2, this compound is presumed to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2] The inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

Quantitative Biological Data

The available quantitative data for the in vitro inhibitory activity of this compound is summarized in the table below. This data is essential for understanding the potency and selectivity of the compound.

Target Assay Type Reported Value Reference
Cyclooxygenase-2 (COX-2)In vitro inhibitionIC50: 0.069 μM[1]
Cyclooxygenase-1 (COX-1)In vitro inhibitionData not available
Selectivity Index (COX-1 IC50 / COX-2 IC50) Data not available

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index is a critical parameter for assessing the COX-2 selectivity of a compound. The absence of a COX-1 IC50 value in the reviewed literature prevents the calculation of this index.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments relevant to the biological evaluation of this compound, based on standard practices for this class of compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the potency and selectivity of COX inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

General Procedure:

  • Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound (this compound) at various concentrations is pre-incubated with the COX enzyme in a suitable buffer (e.g., Tris-HCl) at a controlled temperature (typically 37°C) for a defined period.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the natural substrate for COX enzymes.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified. This is often done using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control (without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro COX Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme COX-1 or COX-2 Enzyme Incubation Pre-incubation (Enzyme + Compound) Enzyme->Incubation Compound This compound (Varying Concentrations) Compound->Incubation Substrate Add Arachidonic Acid Incubation->Substrate Reaction_Mix Enzymatic Reaction Substrate->Reaction_Mix Measurement Quantify PGE2 Production (e.g., EIA) Reaction_Mix->Measurement Data_Analysis Calculate % Inhibition Measurement->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Workflow of an in vitro COX inhibition assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and standard model for evaluating the in vivo anti-inflammatory activity of novel compounds.

Objective: To assess the ability of this compound to reduce acute inflammation in an animal model.

General Procedure:

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

  • Compound Administration: The test compound (this compound) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin or celecoxib).

  • Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution, is made into the right hind paw of the animal.

  • Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema for each treated group is calculated relative to the control group. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximum effect).

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_animal_prep Animal Preparation cluster_inflammation Inflammation Induction & Measurement cluster_data_analysis Data Analysis Animals Group of Rodents Dosing Administer Compound/Vehicle/Control Animals->Dosing Carrageenan Inject Carrageenan into Paw Dosing->Carrageenan Measure_Edema Measure Paw Volume (Multiple Time Points) Carrageenan->Measure_Edema Calc_Inhibition Calculate % Inhibition of Edema Measure_Edema->Calc_Inhibition ED50 Determine ED50 (if applicable) Calc_Inhibition->ED50

Workflow of the carrageenan-induced paw edema assay.

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways affected by this compound are limited, the known activities of its parent compound, celecoxib, suggest potential involvement in key cellular signaling cascades beyond direct COX-2 inhibition. It is important to note that the following descriptions are based on the established pharmacology of celecoxib and related analogs and represent putative mechanisms for this compound that require experimental validation.

The Canonical COX-2 Pathway

The primary and most well-established pathway for this compound is the inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor to various pro-inflammatory prostaglandins.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_PL Membrane Phospholipids AA Arachidonic Acid Membrane_PL->AA PLA2 COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound 4-Desmethyl-2-methyl Celecoxib Compound->COX2

Inhibition of the COX-2 pathway by this compound.

Putative Modulation of the NF-κB Signaling Pathway

Celecoxib has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in the inflammatory response and cell survival. This inhibition can occur through various mechanisms, including the suppression of IκBα kinase (IKK) activation, which prevents the degradation of the inhibitory protein IκBα and the subsequent translocation of NF-κB to the nucleus.

G cluster_cytosol Cytosol cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylation NFkB_IkBa NF-κB-IκBα (Inactive Complex) IkBa->NFkB_IkBa NFkB_active NF-κB (p50/p65) (Active) IkBa->NFkB_active Degradation & Release NFkB_inactive NF-κB (p50/p65) NFkB_inactive->NFkB_IkBa NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Transcription Transcription of Pro-inflammatory Genes DNA->Transcription Compound 4-Desmethyl-2-methyl Celecoxib (putative) Compound->IKK Stimulus Inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK

Putative inhibition of the NF-κB pathway.

Potential Interaction with the Akt Signaling Pathway

Studies on celecoxib and its analogs have indicated an inhibitory effect on the Akt (Protein Kinase B) signaling pathway. Akt is a crucial kinase that regulates cell survival, proliferation, and metabolism. Inhibition of Akt phosphorylation can lead to decreased cell viability and may contribute to the anti-proliferative effects observed with some coxibs.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Targets (e.g., GSK-3β, mTOR) Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Compound 4-Desmethyl-2-methyl Celecoxib (putative) Compound->Akt Inhibition of Phosphorylation Growth_Factor Growth Factor Growth_Factor->Receptor

Potential inhibition of the Akt signaling pathway.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of COX-2 in vitro. Its biological profile suggests potential as an anti-inflammatory, analgesic, and antipyretic agent. However, a comprehensive understanding of its therapeutic potential is currently limited by the lack of publicly available data on its COX-1 inhibitory activity and in vivo efficacy.

For drug development professionals and researchers, future investigations should prioritize:

  • Determination of the COX-1 IC50 value to accurately quantify the COX-2 selectivity index.

  • In vivo studies to establish the efficacy and pharmacokinetic profile of this compound in relevant animal models of inflammation and pain.

  • Investigation into its effects on cellular signaling pathways , such as NF-κB and Akt, to elucidate potential COX-2-independent mechanisms of action.

Such studies will be instrumental in fully characterizing the biological activity of this compound and determining its potential as a therapeutic agent.

References

A Technical Guide to the Synthesis and Characterization of Celecoxib Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and characterization of Celecoxib derivatives. Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, serves as a foundational scaffold for the development of novel therapeutic agents with applications extending beyond anti-inflammatory effects to oncology and virology. This document details common synthetic strategies, provides explicit experimental protocols for key reactions, and outlines the analytical techniques required for structural elucidation and purity assessment. Quantitative data, including reaction yields, spectroscopic characteristics, and biological activity metrics, are systematically presented in tabular format. Furthermore, key synthetic and biological pathways are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.

Introduction

Celecoxib is a well-established nonsteroidal anti-inflammatory drug (NSAID) that functions through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins.[3] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 reduces the incidence of gastrointestinal side effects.[3][4]

The chemical structure of Celecoxib, featuring a central pyrazole ring, a trifluoromethyl group, a p-tolyl moiety, and a benzenesulfonamide group, offers multiple sites for chemical modification. The synthesis of Celecoxib derivatives is a prominent strategy aimed at:

  • Enhancing anti-inflammatory potency and selectivity.

  • Developing compounds with novel therapeutic applications, such as anticancer and antiviral agents.[5][6][7]

  • Improving pharmacokinetic and pharmacodynamic profiles.

  • Creating dual-target inhibitors, for example, by incorporating a 5-lipoxygenase (5-LOX) pharmacophore.[8]

This guide explores the core methodologies employed in the creation and evaluation of these promising compounds.

cluster_pathway Arachidonic Acid Cascade AA Membrane Phospholipids PLA2 Phospholipase A2 AA->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Liberates LOX 5-Lipoxygenase (5-LOX) ArachidonicAcid->LOX COX Cyclooxygenase (COX-1 & COX-2) ArachidonicAcid->COX Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Inflammation1 Inflammation Leukotrienes->Inflammation1 Inflammation2 Inflammation, Pain, Fever Prostaglandins->Inflammation2 Inhibitor1 Dual LOX/COX Inhibitors Inhibitor1->LOX Inhibit Inhibitor1->COX Inhibit Inhibitor2 Celecoxib & Derivatives Inhibitor2->COX Selectively Inhibit COX-2

Figure 1: Simplified diagram of the Arachidonic Acid signaling cascade.

General Synthesis Strategies

The synthesis of Celecoxib and its derivatives primarily revolves around the construction of the 1,5-diarylpyrazole core. This is typically achieved through a Claisen condensation followed by a cyclization reaction.[9] Modifications can be introduced either by altering the initial starting materials or by chemically modifying the Celecoxib molecule itself.

Strategy A: Pre-Pyrazole Formation Modification

This foundational approach involves the synthesis of the key diketone intermediate, which is then reacted with a substituted phenylhydrazine to form the pyrazole ring.

  • Claisen Condensation: The synthesis begins with a Claisen condensation between a substituted acetophenone (e.g., 4-methylacetophenone) and an ester containing a trifluoromethyl group (e.g., ethyl trifluoroacetate).[9][10] This reaction is catalyzed by a strong base such as sodium methoxide or sodium hydride to yield a 1,3-diketone intermediate.[9][11]

  • Cyclization: The resulting diketone, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione, is then reacted with a substituted p-hydrazinobenzenesulfonamide hydrochloride in a solvent like ethanol.[1][9] This condensation and subsequent cyclization regioselectively forms the desired 1,5-diarylpyrazole structure.[12] Derivatives are created by using different substituted acetophenones or phenylhydrazines.

General Synthesis Workflow for Celecoxib Core start_material p-Methylacetophenone + Ethyl Trifluoroacetate base_catalyst Base Catalyst (e.g., NaOMe) start_material->base_catalyst intermediate 1,3-Diketone Intermediate base_catalyst->intermediate Claisen Condensation cyclization Cyclization (e.g., EtOH, Reflux) intermediate->cyclization hydrazine p-Hydrazinobenzenesulfonamide Hydrochloride hydrazine->cyclization product Celecoxib Core Structure cyclization->product

Figure 2: Pre-formation modification strategy for the Celecoxib core.

Strategy B: Post-Pyrazole Formation Modification

This strategy uses Celecoxib as the starting material, focusing on modifying its sulfonamide moiety. This is a versatile method for creating a wide range of derivatives with potentially new biological activities.[5]

  • Formation of Sulfonylthioureas: Celecoxib is reacted with various alkyl or aryl isothiocyanates in the presence of a base like anhydrous potassium carbonate in a dry solvent such as acetone. This reaction yields N-(substituted carbamothioyl)benzenesulfonamide derivatives.[5][13]

  • Formation of Thiazolidinones: The sulfonylthiourea derivatives can be further cyclized. By reacting them with ethyl α-bromoacetate and anhydrous sodium acetate in dry ethanol, sulfonyliminothiazolidin-4-ones are produced.[5][7]

Post-Modification Synthesis of Celecoxib Derivatives celecoxib Celecoxib step1 K2CO3, Acetone celecoxib->step1 reagent1 R-N=C=S (Isothiocyanate) reagent1->step1 thiourea Sulfonylthiourea Derivative step1->thiourea step2 NaOAc, Ethanol thiourea->step2 reagent2 Ethyl α-bromoacetate reagent2->step2 thiazolidinone Thiazolidinone Derivative step2->thiazolidinone

Figure 3: Post-formation modification strategy starting from Celecoxib.

Detailed Experimental Protocols

The following protocols are representative examples derived from published literature, providing a practical basis for synthesis.

Protocol 3.1: Synthesis of 4,4,4-Trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione[9][10]
  • Reagents & Setup: To a solution of sodium (0.25 mol) in methanol (80 mL), add ethyl trifluoroacetate (0.16 mol). Prepare a separate solution of 4-methylacetophenone (0.15 mol) in methanol (40 mL).

  • Reaction: Add the 4-methylacetophenone solution dropwise to the sodium methoxide/ethyl trifluoroacetate mixture over 30 minutes.

  • Reflux: Stir the resulting solution at 80 °C for 10 hours.

  • Workup: Evaporate the solvent to dryness. Dissolve the resulting sodium salt in water (50 mL) and acidify with 1 N HCl (120 mL).

  • Extraction: Extract the aqueous layer three times with ethyl acetate (80 mL each). Combine the organic layers, dry over MgSO4, filter, and evaporate in vacuo to yield the product. A yield of 91% has been reported for a similar procedure using sodium hydride in toluene.[10]

Protocol 3.2: Synthesis of N-(substituted carbamothioyl) Celecoxib Derivatives (1a-e)[5]
  • Reagents & Setup: Dissolve Celecoxib (1 mmol) in dry acetone. Add anhydrous potassium carbonate (1.5 mmol).

  • Reaction: Add the desired substituted isothiocyanate (1.1 mmol) to the mixture.

  • Reflux: Reflux the reaction mixture for 8-10 hours, monitoring progress with TLC.

  • Workup: After completion, pour the mixture into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure sulfonylthiourea derivative.

Protocol 3.3: Synthesis of N-(3-Substituted-4-oxo-1,3-thiazolidin-2-ylidene) Celecoxib Derivatives (2a-e)[5]
  • Reagents & Setup: Dissolve the appropriate sulfonylthiourea derivative (1 mmol, from Protocol 3.2) in dry ethanol. Add anhydrous sodium acetate (1.5 mmol).

  • Reaction: Add ethyl α-bromoacetate (1.2 mmol) to the mixture.

  • Reflux: Reflux the reaction mixture for 12-16 hours.

  • Workup: Cool the reaction mixture and pour it into ice-cold water.

  • Purification: Collect the resulting solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent to yield the final thiazolidinone derivative.

Characterization of Derivatives

Thorough characterization is critical to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic and analytical methods is employed.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to elucidate the detailed molecular structure. For example, in sulfonylthiourea derivatives, singlets corresponding to the -SO2NH proton are typically observed between δ 9.08–10.75 ppm.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[9]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify key functional groups. For instance, the thiocarbonyl (C=S) group in sulfonylthioureas shows characteristic absorption bands at 1122–1134 cm−1.[5] The S=O stretch in the sulfonamide group is also a key diagnostic peak.[14]

  • Elemental Analysis & Melting Point: These methods are used to assess the purity of the synthesized compounds.[5]

Table 1: Physicochemical and Spectroscopic Data for Representative Celecoxib Derivatives
Compound IDR-GroupSynthesis MethodYield (%)M.P. (°C)Key ¹H NMR Signal (δ, ppm)Ref
1a -C₂H₅Post-ModificationN/AN/A9.08-10.75 (-SO₂NH)[5]
1c -CH₂C₆H₅Post-ModificationN/AN/A9.08-10.75 (-SO₂NH)[5]
10 (Sulfonic Acid)Pre-Modification>80N/AN/A[9]
17 -O-CH(CH₃)COOEtPost-Modification82137-1386.74 (s, 1H, pyrazole-H)[9]
Table 2: Biological Activity Data for Representative Celecoxib Derivatives
Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Anti-Inflammatory ActivityAnticancer ActivityRef
Celecoxib ~15~0.04~375ED₃₀ = 23 mg/kgIC₅₀ > 100 µM (MCF-7)[6][9]
1a N/AN/AN/ASignificant prostaglandin inhibitionActive vs. 60 human tumor cell lines[5]
1c N/AN/AN/AN/AModest HCV NS5B inhibition (IC₅₀ ~36 µM)[5][13]
7f 0.00574.380.0013 (COX-2/COX-1 = 768)N/AN/A[3]
16 N/AN/AN/AHigher efficacy than CelecoxibN/A[9]
3c, 5c N/ASignificant COX-2 InhibitionN/AN/A9.2-fold more potent than Celecoxib (MCF-7)[6]

Key Signaling Pathways in Derivative Action

While the primary target for Celecoxib derivatives remains the COX-2 enzyme, many novel analogs are designed to modulate other cellular pathways, particularly in the context of cancer therapy.

Many potent Celecoxib analogs induce apoptosis in cancer cells.[6][15] This process is often initiated independently of COX-2 inhibition and can involve the upregulation of tumor suppressor genes like p53. Increased p53 expression can alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the activation of executioner caspases, such as caspase-7, which ultimately results in programmed cell death.[6]

cluster_apoptosis Apoptosis Induction by Celecoxib Analogs Derivative Celecoxib Analog (e.g., 3c, 5c) p53 Increase p53 Expression Derivative->p53 Induces BaxBcl2 Elevate Bax/Bcl-2 Ratio p53->BaxBcl2 Leads to Caspase7 Activate Caspase-7 BaxBcl2->Caspase7 Promotes Apoptosis Apoptosis (Programmed Cell Death) Caspase7->Apoptosis Executes

Figure 4: Apoptosis induction pathway for anticancer Celecoxib analogs.[6]

Conclusion

The Celecoxib scaffold is a remarkably versatile platform for medicinal chemistry. The synthetic routes outlined in this guide demonstrate that both pre- and post-formation modification strategies provide robust access to a vast chemical space of novel derivatives. Systematic characterization using a suite of modern analytical techniques is essential for confirming the identity and purity of these new chemical entities. The resulting derivatives have shown significant promise not only as more potent and safer anti-inflammatory agents but also as potential therapeutics in oncology and virology. The continued exploration of Celecoxib derivatives, guided by detailed synthesis and characterization, will undoubtedly lead to the discovery of next-generation targeted therapies.

References

In Vitro Evaluation of Novel Celecoxib Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies employed in the evaluation of novel analogs of Celecoxib. It is designed to serve as a detailed resource for professionals engaged in the discovery and development of next-generation anti-inflammatory and anticancer agents. This document outlines core experimental protocols, presents key quantitative data from recent studies, and illustrates critical pathways and workflows.

Introduction

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor, a mechanism that provides potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][2] The enzyme COX-2 is overexpressed in various malignant tumors, making it a key target for cancer therapy and chemoprevention.[1][3] Consequently, there is significant research interest in developing novel Celecoxib analogs with enhanced COX-2 selectivity, improved anti-inflammatory or analgesic activity, and potent anticancer properties through mechanisms that may include the induction of apoptosis and inhibition of tumor vascularization.[1][4] This guide details the essential in vitro assays required to characterize these novel compounds.

Cyclooxygenase (COX) Inhibition Assays

The primary evaluation of any new Celecoxib analog is the determination of its inhibitory activity and selectivity towards the COX-1 and COX-2 isoenzymes. This is crucial for identifying compounds that retain the desired COX-2 selectivity while potentially offering improved potency.

Data Presentation: COX-1 and COX-2 Inhibition

The following tables summarize the in vitro COX-1 and COX-2 inhibitory activities of several recently developed Celecoxib analogs. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and the Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Table 1: In Vitro COX-1/COX-2 Inhibition Data for Novel Celecoxib Analogs

Compound/AnalogModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib Reference Drug300.05600[5]
Celecoxib Reference Drug-1.544.93[6]
Compound 7f Salicylic acid analog0.00574.38768 (COX-1 Selective)[7]
Compound 8a meta-SO2N3 substituent>1005.16>19.3[8]
Compound 4 para-SO2N3 substituentSelective COX-1 Inhibitor--[8]
Compound 1h Derivative-0.049>1000[9]
Selenocoxib-2 Selenium derivative-Kᵢ = 0.72 µM-[10][11]
Selenocoxib-3 Selenium derivative-Kᵢ = 2.4 µM-[10][11]
Compound 4a 1,2,4-Triazole derivative--8.64 - 14.58[12]
Compound 6a 1,2,4-Triazole derivative--8.64 - 14.58[12]
Compound 7a 1,2,4-Triazole derivative--8.64 - 14.58[12]
Kuwanon A Kuwanon derivative>10014>7.1[13]

Note: Direct comparison between studies may be limited due to variations in assay conditions. Kᵢ represents the inhibition constant.

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay

This protocol is a synthesized methodology based on commercially available kits and published research.[13][14] It measures the peroxidase activity of COX, which is coupled to a fluorescent probe.

  • Reagent Preparation :

    • Prepare a COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer on ice.

    • Prepare a working solution of a fluorometric probe (e.g., Amplex™ Red) and a cofactor (e.g., hematin).

    • Prepare the substrate solution (Arachidonic Acid) in ethanol and dilute with NaOH.

    • Dissolve test analogs and reference inhibitor (Celecoxib) in a suitable solvent like DMSO. Prepare serial dilutions to create a range of test concentrations.

  • Assay Procedure (96-well plate format) :

    • Set up wells for "Negative Control" (no enzyme), "Enzyme Control" (enzyme, no inhibitor), "Inhibitor Control" (enzyme with reference inhibitor), and "Test Samples" (enzyme with test analogs).

    • To each well, add 80 µL of a Reaction Mix containing Assay Buffer, COX Probe, and Cofactor.

    • Add 1 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add 10 µL of the diluted test analog or control solution to the designated wells.

    • Pre-incubate the plate at 25°C or 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[5]

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells simultaneously using a multichannel pipette.

  • Data Acquisition and Analysis :

    • Immediately begin kinetic measurement of fluorescence in a microplate reader (e.g., λEx = 535 nm / λEm = 587 nm) at 25°C for 5-10 minutes.[14]

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Visualization: Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the enzymatic action of COX-1 and COX-2 and the inhibitory role of novel Celecoxib analogs.

COX_Pathway Cyclooxygenase (COX) Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 Metabolism PGH2_2 Prostaglandin H2 COX2->PGH2_2 Metabolism Prostanoids_1 Prostanoids (e.g., PGE2, Thromboxane) Physiological Functions (Stomach lining, Platelets) PGH2_1->Prostanoids_1 Prostanoids_2 Prostanoids (e.g., PGE2, Prostacyclin) Inflammation, Pain, Fever PGH2_2->Prostanoids_2 Inhibitor Novel Celecoxib Analog Inhibitor->COX1 Minimal Inhibition Inhibitor->COX2 Selective Inhibition

Caption: COX enzymes convert arachidonic acid to prostaglandins, mediating physiological and inflammatory responses.

Cytotoxicity and Antiproliferative Assays

Many novel Celecoxib analogs are evaluated for their potential as anticancer agents.[1] Cytotoxicity assays are fundamental for determining the concentration at which these compounds are effective against various cancer cell lines and for assessing their selectivity for cancer cells over normal cells.

Data Presentation: In Vitro Cytotoxicity

The table below presents the cytotoxic effects of synthesized Celecoxib analogs against a panel of human cancer cell lines.

Table 2: Cytotoxic Activity (IC50, µM) of Celecoxib Analogs in Human Cancer Cell Lines

CompoundHela (Cervical Cancer)MDA-MB-231 (Breast Cancer)HT-29 (Colon Cancer)A-2780-s (Ovarian Cancer, COX-2 Negative)Reference
Analog D >100>100>100>100[1][15]
Analog E 5075100>100[1][15]
Analog F 100100>100>100[1][15]
Analog G 255075>100[1][15]

Note: The study noted that Hela, MDA-MB-231, and HT-29 are COX-2 positive cell lines, while A-2780-s is a COX-2 negative cell line. The greater effect on COX-2 positive lines suggests a potential link between COX-2 expression and sensitivity to these compounds.[1][15]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[1][16]

  • Cell Culture and Seeding :

    • Culture the desired human cancer cell lines (e.g., Hela, HT-29) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics.

    • Harvest cells using trypsin and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment :

    • Prepare a stock solution of the test analogs in DMSO. Make serial dilutions in culture medium to achieve the final desired concentrations. The final DMSO concentration should not exceed 1%.[1]

    • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for "untreated control" and "vehicle control" (medium with DMSO).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Measurement :

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Induction Assays

A key mechanism for the anticancer activity of Celecoxib and its analogs is the induction of apoptosis (programmed cell death).[1][17] Various assays can confirm and quantify this process.

Experimental Protocol: DNA Fragmentation Analysis

One of the hallmarks of apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments. This can be visualized using gel electrophoresis.[1]

  • Cell Treatment :

    • Seed cells (e.g., 2 x 10^6 Hela cells) in 6-well plates and allow them to adhere for 24 hours.

    • Treat the cells with the test compounds at a concentration known to be cytotoxic (e.g., from the MTT assay) for 24-48 hours. Include an untreated control.

  • DNA Extraction :

    • Harvest the cells (including floating cells in the medium) and wash with PBS.

    • Isolate the DNA using a commercial apoptotic DNA ladder kit or a standard protocol involving cell lysis, proteinase K digestion, and phenol-chloroform extraction followed by ethanol precipitation.

  • Gel Electrophoresis :

    • Quantify the extracted DNA and load equal amounts (e.g., 5-10 µg) into the wells of a 1.5-2.0% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).

    • Include a DNA ladder marker in one lane.

    • Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization :

    • Visualize the DNA under UV light.

    • Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments in multiples of 180-200 base pairs. DNA from non-apoptotic (control) cells will appear as a single high-molecular-weight band at the top of the gel.

Visualization: In Vitro Evaluation Workflow

This diagram outlines the logical progression for screening and characterizing novel Celecoxib analogs.

Workflow General Workflow for In Vitro Evaluation of Celecoxib Analogs start Synthesis of Novel Analogs cox_assay Primary Screen: In Vitro COX-1 / COX-2 Inhibition Assay start->cox_assay decision1 High COX-2 Selectivity? cox_assay->decision1 cytotoxicity_assay Secondary Screen: Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) decision1->cytotoxicity_assay Yes discard1 Discard or Re-evaluate as Non-selective NSAID decision1->discard1 No decision2 Potent Cytotoxicity (Low IC50)? cytotoxicity_assay->decision2 apoptosis_assay Mechanism of Action: Apoptosis Assay (e.g., DNA Fragmentation, Caspase Activity) decision2->apoptosis_assay Yes discard2 Discard or Re-evaluate for Non-cancer Indications decision2->discard2 No lead_candidate Lead Candidate for Further In Vivo Studies apoptosis_assay->lead_candidate

Caption: A stepwise screening process from initial COX inhibition to mechanistic apoptosis assays identifies lead candidates.

Conclusion

The in vitro evaluation of novel Celecoxib analogs is a multi-step process that relies on a core set of well-established assays. By systematically quantifying COX-2 selectivity, assessing cytotoxicity against relevant cancer cell lines, and elucidating the mechanism of cell death, researchers can effectively identify promising lead compounds. The detailed protocols and structured data presented in this guide serve as a foundational resource for drug development professionals aiming to innovate in the fields of anti-inflammatory and anticancer therapies. The continued synthesis and rigorous evaluation of new analogs hold significant promise for developing safer and more effective treatments.

References

structure-activity relationship of 4-Desmethyl-2-methyl Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure-Activity Relationship of 4-Desmethyl-2-methyl Celecoxib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib is a well-established nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its selectivity for COX-2 over COX-1 is a key design feature intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2][3] The exploration of structure-activity relationships (SAR) is fundamental in medicinal chemistry for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed technical analysis of a specific analog, this compound, to elucidate the structural nuances that govern its biological activity. We will delve into its comparative potency, the signaling pathways it modulates, and the experimental protocols used for its evaluation.

Chemical Structures and Core Modifications

The parent compound, Celecoxib, is a diaryl-substituted pyrazole.[1] Its chemical structure features a central pyrazole ring, a trifluoromethyl (-CF3) group, a sulfonamide (-SO2NH2) moiety, and a p-tolyl group (4-methylphenyl).[4] The sulfonamide group is a critical pharmacophore that interacts with a secondary pocket unique to the COX-2 enzyme, which is a key factor in its selectivity.[3][5]

The analog, this compound, modifies the substitution pattern on one of the aryl rings. Specifically, the methyl group is moved from the para (4) position to the ortho (2) position of the phenyl ring attached to the pyrazole core.

IUPAC Name: 4-[5-(2-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide[6] Molecular Formula: C17H14F3N3O2S[6]

Quantitative Biological Activity

The primary measure of a COX inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The data for this compound is presented below in comparison to its parent compound, Celecoxib.

CompoundTargetIC50 ValueReference(s)
CelecoxibCOX-20.06 µM[2][7]
This compound COX-20.069 µM [8][9]
Desmethyl CelecoxibCOX-20.032 µM[10]

Structure-Activity Relationship (SAR) Analysis

The SAR for diarylheterocyclic COX-2 inhibitors like Celecoxib is well-defined. Key structural features for potent and selective inhibition include:

  • Vicinal Aryl Rings: Two aromatic rings attached to a central heterocyclic core are essential for activity.[5]

  • Sulfonamide/Methylsulfonyl Pharmacophore: The benzenesulfonamide moiety on the N1-phenyl ring is crucial for selectivity. It fits into a hydrophilic side pocket present in the COX-2 active site but not in COX-1.[3]

  • Trifluoromethyl Group: The CF3 group on the pyrazole ring contributes to the overall binding affinity.

The modification in this compound involves the repositioning of the methyl group on the C5-phenyl ring from the para- to the ortho-position. A comparison of the IC50 values reveals that this compound (IC50 = 0.069 µM) exhibits nearly identical potency to Celecoxib (IC50 = 0.06 µM).[2][7][8][9]

This observation suggests that the specific location of this methyl group on the C5-phenyl ring is not a critical determinant for inhibitory activity against COX-2. The hydrophobic pocket of the enzyme can likely accommodate the methyl substituent at either the ortho- or para-position without a significant loss of binding affinity. The primary interactions driving potency and selectivity are maintained, namely the binding of the sulfonamide group into the secondary pocket of the COX-2 enzyme. This analog demonstrates anti-inflammatory, analgesic, and antipyretic properties by reducing the synthesis of prostaglandins.[8][9]

Signaling and Metabolic Pathways

COX-2 Prostaglandin Synthesis Pathway

Celecoxib and its analogs exert their anti-inflammatory effects by inhibiting the synthesis of prostaglandins.[11] The COX-2 enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a crucial intermediate that is subsequently converted into various prostanoids that mediate pain and inflammation.[12]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Prostanoids Prostanoids (PGE2, PGI2, etc.) (Pain, Fever, Inflammation) PGH2->Prostanoids Inhibitor This compound (and Celecoxib) Inhibitor->COX2 Inhibition Metabolism_Workflow Celecoxib Celecoxib (Active Drug) Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (Methyl Hydroxylation) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib ADH1 / ADH2 (Oxidation) Glucuronide_Conjugate 1-O-Glucuronide (Inactive Metabolite) Carboxycelecoxib->Glucuronide_Conjugate UGTs (Glucuronidation)

References

The Pharmacokinetic Profile of Celecoxib Metabolites in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of celecoxib's primary metabolites, celecoxib carboxylic acid (CC) and hydroxymethyl celecoxib (HMC), in key preclinical models. Understanding the metabolic fate of celecoxib is crucial for the interpretation of toxicology studies, elucidation of drug-drug interactions, and extrapolation of preclinical data to human clinical trials. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the metabolic pathway to serve as a vital resource for professionals in drug development.

Introduction to Celecoxib Metabolism

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive metabolism in preclinical species and humans. The primary metabolic pathway involves the oxidation of the tolyl methyl group, leading to the formation of two major metabolites: hydroxymethyl celecoxib (HMC) and its subsequent oxidation product, celecoxib carboxylic acid (CC).[1][2] These biotransformation reactions are primarily catalyzed by cytochrome P450 enzymes, with CYP2C9 playing a significant role.[3][4] It is generally understood that these metabolites are pharmacologically inactive as COX inhibitors.[3] Feces and urine are the main routes of excretion for these metabolites.[3]

Metabolic Pathway of Celecoxib

The metabolic cascade of celecoxib to its primary and secondary metabolites is a critical aspect of its disposition. This process, primarily occurring in the liver, dictates the clearance rate and potential for drug accumulation.

Celecoxib_Metabolism Celecoxib Celecoxib HMC Hydroxymethyl Celecoxib (HMC) Celecoxib->HMC CYP450 (CYP2C9) Oxidation CC Celecoxib Carboxylic Acid (CC) HMC->CC Alcohol/Aldehyde Dehydrogenase Excretion Excretion (Urine and Feces) CC->Excretion

Metabolic pathway of Celecoxib.

Quantitative Pharmacokinetics of Celecoxib Metabolites

The following tables summarize the available pharmacokinetic parameters for celecoxib and its principal metabolites in various preclinical models. A notable data gap exists for the quantitative plasma pharmacokinetics of hydroxymethyl celecoxib (HMC) and celecoxib carboxylic acid (CC) in mice and dogs, as this information is not extensively reported in publicly available literature.

Table 1: Pharmacokinetic Parameters in Rats (Oral Administration, 20 mg/kg) [1]

CompoundCmax (nM)Tmax (hr)AUC (0-t) (nM*hr)t1/2 (hr)
Celecoxib10800 ± 18003.7 ± 1.592000 ± 120007.1 ± 1.1
Hydroxymethyl Celecoxib (HMC)40.7 ± 10.25.0 ± 1.4403 ± 1036.9 ± 1.2
Celecoxib Carboxylic Acid (CC)7300 ± 11009.3 ± 1.0118000 ± 160008.9 ± 1.0

Data presented as mean ± SD. Data sourced from Zhang et al., 2015.[1]

Table 2: Pharmacokinetic Parameters in Mice

CompoundCmaxTmaxAUCt1/2
CelecoxibNot ReportedNot ReportedNot ReportedNot Reported
Hydroxymethyl Celecoxib (HMC)Not ReportedNot ReportedNot ReportedNot Reported
Celecoxib Carboxylic Acid (CC)Not ReportedNot ReportedNot ReportedNot Reported

Table 3: Pharmacokinetic Parameters in Dogs

CompoundCmaxTmaxAUCt1/2
CelecoxibNot ReportedNot ReportedNot ReportedNot Reported
Hydroxymethyl Celecoxib (HMC)Not ReportedNot ReportedNot ReportedNot Reported
Celecoxib Carboxylic Acid (CC)Not ReportedNot ReportedNot ReportedNot Reported

Note: Studies in Beagle and Greyhound dogs have identified the presence of HMC and CC in plasma and synovial fluid; however, quantitative pharmacokinetic parameters for these metabolites have not been reported due to the lack of analytical standards in the cited studies.[2][5]

Experimental Protocols

The following is a detailed methodology for the quantification of celecoxib and its metabolites in rat blood, adapted from Zhang et al., 2015.[1] This protocol provides a robust framework for preclinical pharmacokinetic studies.

Animal Dosing and Sample Collection
  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Oral gavage of celecoxib at a dose of 20 mg/kg.

  • Blood Collection: Serial blood samples (approximately 200 µL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) into heparinized tubes.

  • Sample Processing: Blood samples are immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.

Sample Preparation for UPLC-MS/MS Analysis
  • Aliquoting: Thaw frozen plasma samples on ice. Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structural analog of celecoxib) to precipitate plasma proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for injection.

UPLC-MS/MS Analytical Method
  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analytes.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for celecoxib, HMC, CC, and the internal standard.

Table 4: Example MRM Transitions (illustrative)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Celecoxib382.1316.1
Hydroxymethyl Celecoxib (HMC)398.1316.1
Celecoxib Carboxylic Acid (CC)412.1368.1

Note: Specific MRM transitions should be optimized for the instrument used.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of celecoxib metabolites.

Experimental_Workflow cluster_InVivo In-Vivo Phase cluster_Bioanalysis Bioanalytical Phase cluster_DataAnalysis Data Analysis Phase Animal_Dosing Animal Dosing (e.g., Oral Gavage) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation Plasma_Separation->Sample_Prep UPLC_MSMS UPLC-MS/MS Analysis Sample_Prep->UPLC_MSMS Data_Acquisition Data Acquisition (MRM) UPLC_MSMS->Data_Acquisition Concentration_Calc Concentration Calculation Data_Acquisition->Concentration_Calc PK_Modeling Pharmacokinetic Modeling Concentration_Calc->PK_Modeling Parameter_Determination Parameter Determination (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Determination

Preclinical pharmacokinetic workflow.

Conclusion and Future Directions

The pharmacokinetic profile of celecoxib's primary metabolites, HMC and CC, has been well-characterized in rats, with detailed quantitative data and analytical methodologies readily available. However, a significant knowledge gap persists regarding the quantitative disposition of these metabolites in other common preclinical species such as mice and dogs. While the metabolic pathways are conserved, the absence of Cmax, Tmax, and AUC data for HMC and CC in these models limits a comprehensive comparative analysis. Future research should focus on conducting definitive pharmacokinetic studies in mice and dogs to generate these crucial data. Such studies would enhance the utility of these models in predicting human pharmacokinetics and safety profiles of celecoxib and other related COX-2 inhibitors. The experimental protocols outlined in this guide provide a validated starting point for these much-needed investigations.

References

The Cutting Edge of Inflammation Control: A Technical Guide to Newly Discovered Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for potent and safe anti-inflammatory agents continues to be a paramount challenge in medicinal chemistry. The discovery of cyclooxygenase-2 (COX-2), an inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation, revolutionized the field, leading to the development of selective inhibitors with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). However, cardiovascular concerns associated with some first-generation COX-2 inhibitors have spurred the search for novel chemical entities with improved safety profiles and enhanced efficacy. This technical guide delves into the core of recent discoveries in the field of selective COX-2 inhibitors, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to aid researchers in the ongoing development of next-generation anti-inflammatory therapeutics.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of recently discovered selective COX-2 inhibitors from various chemical classes. The data is presented to facilitate a comparative analysis of these novel compounds against the benchmark drug, Celecoxib.

Table 1: Pyrazole and Pyridazine Derivatives as Selective COX-2 Inhibitors

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference
Pyrazole Hybrid 5f >1001.50>66.7[1]
Pyrazole Hybrid 6f >1001.15>86.9[1]
Pyrazole Derivative 11 -0.043-[2]
Pyrazole Derivative 12 -0.049-[2]
Pyrazole Derivative 15 -0.045-[2]
Pyridazinone 26b -0.043811[3]
Celecoxib 14.70.045327[4]

Table 2: Triazole and Oxadiazole Derivatives as Selective COX-2 Inhibitors

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference
Triazole 11c 13.50.04337.5[5]
Triazole 6b 13.140.04329[6]
Triazole 6j 12.480.04312[6]
Oxadiazole 6e -0.48>100[7]
Celecoxib 14.70.045327[4]

Table 3: Dual COX-2/5-LOX Inhibitors

Compound IDCOX-2 IC50 (µM)5-LOX IC50 (µM)Reference
Thymol-Pyrazole Hybrid 8b 0.043-[4]
Thymol-Pyrazole Hybrid 8g 0.045-[4]
Chalcone Derivative C64 0.0920.136[8]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.[9]

1. Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Prostaglandin E2 (PGE2) standard

  • PGE2-specific antibody

  • Enzyme-linked immunosorbent assay (ELISA) plate

  • Wash buffer

  • Substrate and stop solution for ELISA

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, heme, and either COX-1 or COX-2 enzyme in an ELISA plate.

  • Add various concentrations of the test compounds to the wells. A vehicle control (e.g., DMSO) is also included.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-20 minutes).

  • Stop the reaction by adding a suitable stop solution.

  • Quantify the amount of PGE2 produced in each well using a competitive ELISA. This involves adding a PGE2 conjugate and a specific primary antibody.

  • After incubation and washing steps, add a secondary antibody conjugated to a reporter enzyme and its substrate.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • The concentration of PGE2 in the samples is determined by comparing the absorbance with a standard curve generated using known concentrations of PGE2.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of enzyme activity, by non-linear regression analysis.

  • The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50 COX-1 / IC50 COX-2).

Human Whole Blood Assay for COX-2 Selectivity

This ex vivo assay provides a more physiologically relevant assessment of COX-1 and COX-2 inhibition by accounting for factors such as plasma protein binding and cell membrane permeability.[10][11]

1. Materials and Reagents:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Heparin (for COX-2 assay) or no anticoagulant (for COX-1 assay).

  • Lipopolysaccharide (LPS) from E. coli (to induce COX-2 expression).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

2. Procedure for COX-1 Activity (TXB2 production):

  • Aliquot whole blood into tubes.

  • Add various concentrations of the test compounds or vehicle control.

  • Allow the blood to clot by incubating at 37°C for 1 hour.

  • Centrifuge the tubes to separate the serum.

  • Measure the concentration of TXB2 in the serum using an EIA kit as an index of platelet COX-1 activity.

3. Procedure for COX-2 Activity (PGE2 production):

  • Aliquot heparinized whole blood into tubes.

  • Add various concentrations of the test compounds or vehicle control.

  • Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.

  • Incubate the blood at 37°C for 24 hours.

  • Centrifuge the tubes to separate the plasma.

  • Measure the concentration of PGE2 in the plasma using an EIA kit as an index of monocyte COX-2 activity.[11]

4. Data Analysis:

  • Calculate the percentage of inhibition of TXB2 and PGE2 production for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 values for COX-1 and COX-2 inhibition as described for the in vitro enzyme assay.

  • Calculate the COX-2 selectivity index.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is a widely used and reproducible method to assess the acute anti-inflammatory activity of new compounds.[12][13]

1. Animals:

  • Male Wistar rats or Swiss albino mice of a specific weight range.

  • Animals are housed under standard laboratory conditions with free access to food and water.

  • Animals are fasted for a specified period before the experiment.

2. Materials and Reagents:

  • Carrageenan (1% w/v suspension in sterile saline).

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Reference drug (e.g., Indomethacin or Celecoxib).

  • Plethysmometer for measuring paw volume.

3. Procedure:

  • Administer the test compounds, reference drug, or vehicle to different groups of animals via oral or intraperitoneal route.

  • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a small volume (e.g., 0.1 mL) of the carrageenan suspension into the sub-plantar region of the right hind paw of each animal.[12]

  • Measure the paw volume of each animal using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[12]

4. Data Analysis:

  • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point.

  • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the following formula:

    • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • The results are typically expressed as the mean ± standard error of the mean (SEM).

  • Statistical significance between the treated and control groups is determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the discovery and evaluation of selective COX-2 inhibitors.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGG2 PGG2 COX2->PGG2 PGG2 PGE_Synthase PGE Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors Downstream_Signaling Downstream Signaling (e.g., PKA, β-catenin, NF-κB, PI3K/AKT) EP_Receptors->Downstream_Signaling Inflammatory_Genes Inflammatory Gene Expression Downstream_Signaling->Inflammatory_Genes Selective_COX2_Inhibitor Selective COX-2 Inhibitor Selective_COX2_Inhibitor->COX2 PGH2 PGH2 PGG2->PGH2 PGH2 PGH2->PGE_Synthase Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme COX-1 / COX-2 Enzyme Incubation Incubation at 37°C Enzyme->Incubation Test_Compound Test Compound (Various Concentrations) Test_Compound->Incubation Substrate Arachidonic Acid Substrate->Incubation PGE2_Production PGE2 Production Incubation->PGE2_Production Quantification PGE2 Quantification (ELISA) PGE2_Production->Quantification IC50_Determination IC50 Determination Quantification->IC50_Determination Selectivity_Index Calculate Selectivity Index IC50_Determination->Selectivity_Index Experimental_Workflow_In_Vivo cluster_treatment Treatment Phase cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Animal_Groups Animal Groups (Control, Test, Reference) Drug_Administration Oral/IP Administration of Compound Animal_Groups->Drug_Administration Carrageenan_Injection Sub-plantar Injection of Carrageenan Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement at regular intervals Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Analysis->Statistical_Analysis

References

An In-depth Technical Guide to the Anti-inflammatory Properties of 4-Desmethyl-2-methyl Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory properties of 4-Desmethyl-2-methyl Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This document details its mechanism of action, quantitative inhibitory data, and relevant experimental protocols for its synthesis and biological evaluation. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound, chemically known as 4-[5-(2-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide, is a structural analog of the well-characterized nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. Like its parent compound, this compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The selective inhibition of COX-2 is a key therapeutic strategy for mitigating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.[1] This guide explores the anti-inflammatory attributes of this specific analog, providing detailed methodologies for its study.

Mechanism of Action

The primary anti-inflammatory mechanism of this compound is the selective inhibition of the COX-2 enzyme.[2][3] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[4] By inhibiting COX-2, this compound effectively reduces the synthesis of these prostaglandins, thereby alleviating the signs and symptoms of inflammation, such as pain and swelling.[2][5]

Furthermore, evidence from studies on related compounds suggests a potential secondary mechanism involving the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself. Inhibition of the NF-κB pathway would represent a significant upstream anti-inflammatory effect.

Quantitative Data

The following table summarizes the available quantitative data for the in vitro COX-2 inhibitory activity of this compound.

CompoundTargetIC50 ValueAssay Type
This compoundCOX-20.069 µMNot Specified
Desmethyl CelecoxibCOX-232 nMNot Specified

Note: The discrepancy in reported IC50 values may be due to different assay conditions or slight variations in the chemical structure of the tested compound. Further validation is recommended.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route based on established methods for diarylpyrazole synthesis.

Reaction Scheme:

  • Step 1: Claisen Condensation. Reaction of 2'-methylacetophenone with ethyl trifluoroacetate in the presence of a strong base (e.g., sodium ethoxide) to form 4,4,4-trifluoro-1-(2-methylphenyl)butane-1,3-dione.

  • Step 2: Cyclization. Condensation of the resulting dione with 4-sulfonamidophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol) under reflux to yield 4-[5-(2-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide.

Detailed Protocol:

  • Step 1: To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add 2'-methylacetophenone (1 eq). Stir the mixture at room temperature for 30 minutes. Add ethyl trifluoroacetate (1.1 eq) dropwise and reflux the reaction mixture for 12 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is dissolved in water and acidified with dilute HCl. The precipitated product, 4,4,4-trifluoro-1-(2-methylphenyl)butane-1,3-dione, is filtered, washed with water, and dried.

  • Step 2: A mixture of 4,4,4-trifluoro-1-(2-methylphenyl)butane-1,3-dione (1 eq) and 4-sulfonamidophenylhydrazine hydrochloride (1 eq) in ethanol is refluxed for 8 hours. The reaction mixture is cooled to room temperature, and the solvent is removed under vacuum. The crude product is purified by column chromatography on silica gel to afford this compound.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of the compound to inhibit the enzymatic activity of recombinant human COX-2.

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic acid (substrate)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a dilution series of this compound in COX Assay Buffer.

  • To each well of a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and the test compound at various concentrations. Include wells for a positive control (a known COX-2 inhibitor like Celecoxib) and a negative control (DMSO vehicle).

  • Incubate the plate at 37°C for 15 minutes.

  • Add the COX Probe to all wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence (Excitation/Emission ≈ 535/587 nm) in a kinetic mode for 10-20 minutes.

  • The rate of increase in fluorescence is proportional to the COX-2 activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in saline)

  • Plebismometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer this compound orally at different doses. A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., Celecoxib).

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plebismometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages

This cellular assay measures the ability of the compound to inhibit the production of a key pro-inflammatory prostaglandin.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM cell culture medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • PGE2 ELISA kit

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and PGE2 production.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the effect of the compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Grow RAW 264.7 cells on glass coverslips.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Incubate with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of NF-κB p65.

Visualizations

Signaling Pathways

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Nucleus Nucleus Gene Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) NFkB_nuc->Gene Activates COX2 COX-2 Gene->COX2 AA Arachidonic Acid PGs Prostaglandins AA->PGs COX-2 Inflammation Inflammation PGs->Inflammation Compound 4-Desmethyl-2-methyl Celecoxib Compound->IKK Potential Inhibition Compound->COX2 Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflows

G cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_invivo In Vivo Evaluation a Synthesize This compound b Purify and Characterize (NMR, MS, HPLC) a->b c Fluorometric COX-2 Inhibition Assay b->c d Determine IC50 Value c->d e Culture RAW 264.7 Macrophages f Pre-treat with Compound e->f g Stimulate with LPS f->g h Measure PGE2 Production (ELISA) g->h i Assess NF-κB Translocation (Immunofluorescence) g->i j Administer Compound to Rats k Induce Paw Edema with Carrageenan j->k l Measure Paw Volume (Plebismometer) k->l m Calculate Percentage of Inhibition l->m

Caption: Experimental workflow for evaluating the anti-inflammatory properties.

Conclusion

This compound is a potent and selective COX-2 inhibitor with significant anti-inflammatory properties. Its mechanism of action, centered on the inhibition of prostaglandin synthesis, and potentially involving the NF-κB signaling pathway, makes it a compound of interest for further investigation in the field of inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds.

References

An In-Depth Technical Guide to 4-Desmethyl-2-methyl Celecoxib for Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Desmethyl-2-methyl celecoxib, a structural analog of the well-established cyclooxygenase-2 (COX-2) inhibitor celecoxib, represents a promising area for investigation in the field of analgesia and anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of its core characteristics, including its synthesis, mechanism of action, and potential for pain research. The information presented herein is a compilation of data from studies on celecoxib and its derivatives, offering a foundational understanding for researchers and drug development professionals. While specific preclinical and clinical data for this compound is limited in publicly available literature, this guide extrapolates from closely related compounds to provide a robust framework for its scientific exploration.

Synthesis and Chemical Profile

The chemical structure of this compound is 4-[5-(2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. While a specific synthesis protocol for this exact analog is not widely published, a probable synthetic route can be inferred from established methods for celecoxib and its derivatives. The synthesis would likely involve the condensation of a substituted hydrazine with a β-diketone.

A plausible synthetic approach, adapted from the synthesis of [18F]celecoxib, would start from 2-methylacetophenone.[1] The synthesis of the precursor for the final condensation step would likely be achieved in several steps. The final step would involve the reaction of 4-hydrazinylbenzenesulfonamide with a fluorinated β-diketone intermediate.

Mechanism of Action and Signaling Pathways

Primary Mechanism: Selective COX-2 Inhibition

The primary mechanism of action for this compound is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by converting arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, this compound is expected to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

The selective inhibition of COX-2 by celecoxib and its analogs leads to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.

COX2_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Metabolized by Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) Pro-inflammatory Prostaglandins (PGE2, etc.) Pro-inflammatory Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Pro-inflammatory Prostaglandins (PGE2, etc.) Converted to Inflammation & Pain Inflammation & Pain Pro-inflammatory Prostaglandins (PGE2, etc.)->Inflammation & Pain Mediate This compound This compound This compound->COX-2 Enzyme Inhibits

Figure 1: COX-2 Inhibition Pathway.

Potential Additional Signaling Pathways

Research on celecoxib suggests that its therapeutic effects may extend beyond simple COX-2 inhibition. These additional mechanisms could also be relevant for this compound and warrant further investigation.

  • NF-κB Pathway: Celecoxib has been shown to suppress the NF-κB p65 (RelA) and TNFα expression signaling pathway, which is crucial in inflammatory responses and cell proliferation.[3]

  • ERK/JNK/AP-1 Pathway: In certain cell types, celecoxib has been observed to paradoxically induce COX-2 expression and astrocyte activation through the ERK/JNK/AP-1 signaling pathway.[4]

  • NLRP1 Inflammasome Pathway: Celecoxib has been found to inhibit the NLRP1 inflammasome pathway in certain cancer cells, suggesting a role in modulating innate immune responses.[5]

Celecoxib_Analog_Signaling cluster_celecoxib This compound cluster_pathways Potential Signaling Pathways Celecoxib_Analog 4-Desmethyl-2-methyl Celecoxib COX2 COX-2 Inhibition Celecoxib_Analog->COX2 Directly Inhibits NFkB NF-κB Suppression Celecoxib_Analog->NFkB Potentially Suppresses ERK_JNK ERK/JNK/AP-1 Modulation Celecoxib_Analog->ERK_JNK Potentially Modulates NLRP1 NLRP1 Inflammasome Inhibition Celecoxib_Analog->NLRP1 Potentially Inhibits Reduced Prostaglandins Reduced Prostaglandins COX2->Reduced Prostaglandins Modulation of\nInflammation & Cell Growth Modulation of Inflammation & Cell Growth NFkB->Modulation of\nInflammation & Cell Growth Modulation of\nCellular Responses Modulation of Cellular Responses ERK_JNK->Modulation of\nCellular Responses Modulation of\nInnate Immunity Modulation of Innate Immunity NLRP1->Modulation of\nInnate Immunity Analgesic &\nAnti-inflammatory Effects Analgesic & Anti-inflammatory Effects Reduced Prostaglandins->Analgesic &\nAnti-inflammatory Effects

Figure 2: Potential Signaling Pathways.

Quantitative Data

While specific quantitative data for this compound is scarce, data from celecoxib and its derivatives provide valuable benchmarks.

Compound Assay Parameter Value Reference
This compound COX-2 InhibitionIC500.069 µM[Source]
CelecoxibCOX-1 Inhibition (Human)IC50>100 µM
CelecoxibCOX-2 Inhibition (Human)IC500.04 µM
Celecoxib Derivative (PC-406)Hot Plate Test (mice)ED5046.1 mg/kg[6]
Celecoxib Derivative (PC-407)Hot Plate Test (mice)ED5076.8 mg/kg[6]
CelecoxibHot Plate Test (mice)ED5050.6 mg/kg[6]

Experimental Protocols

In Vitro COX-2 Inhibition Assay

A fluorometric assay can be used to determine the COX-2 inhibitory activity.

  • Principle: The assay measures the production of prostaglandin G2 (PGG2), an intermediate product of the COX-2 reaction, using a fluorescent probe.

  • Procedure:

    • Prepare a reaction mixture containing COX assay buffer, COX cofactor, and COX probe.

    • Add the test compound (this compound) at various concentrations to the wells of a microplate.

    • Add human recombinant COX-2 enzyme to the wells.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

    • Calculate the IC50 value from the dose-response curve.

In Vivo Analgesic Efficacy: Hot Plate Test

The hot plate test is a common method to assess the central analgesic activity of a compound.

  • Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond is indicative of analgesia.

  • Procedure:

    • Place a mouse or rat on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Record the latency to the first sign of nociception (e.g., licking of the hind paw or jumping).

    • Administer the test compound (this compound) or vehicle intraperitoneally.

    • Measure the reaction latency at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

    • A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

    • Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point.

In Vivo Anti-inflammatory and Analgesic Efficacy: Formalin Test

The formalin test is used to assess both acute and tonic pain.

  • Principle: Subcutaneous injection of formalin into the paw of a rodent elicits a biphasic pain response. The early phase (0-5 minutes) is due to direct C-fiber activation, while the late phase (15-30 minutes) is associated with inflammation and central sensitization.

  • Procedure:

    • Inject a dilute formalin solution (e.g., 2.5% in saline) subcutaneously into the plantar surface of the hind paw of a mouse or rat.

    • Observe the animal and record the total time spent licking or biting the injected paw during the early and late phases.

    • Administer the test compound (this compound) or vehicle prior to the formalin injection.

    • Compare the duration of nociceptive behaviors between the treated and control groups.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation COX_Assay COX-1/COX-2 Inhibition Assay PGE2_Assay Prostaglandin E2 Immunoassay COX_Assay->PGE2_Assay Confirm Mechanism Hot_Plate Hot Plate Test (Central Analgesia) PGE2_Assay->Hot_Plate Proceed to In Vivo Formalin_Test Formalin Test (Inflammatory Pain) PGE2_Assay->Formalin_Test Proceed to In Vivo PK_Studies Pharmacokinetic Studies Hot_Plate->PK_Studies Correlate with Efficacy Formalin_Test->PK_Studies Correlate with Efficacy Compound_Synthesis Synthesis of This compound Compound_Synthesis->COX_Assay

Figure 3: Experimental Workflow.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively reported. However, based on data from celecoxib, it is anticipated to be orally bioavailable and primarily metabolized by the cytochrome P450 system, particularly CYP2C9.[7][8] The introduction of a methyl group at the 2-position of the phenyl ring may influence its metabolic stability and pharmacokinetic parameters compared to celecoxib. Pharmacokinetic studies in animal models would be essential to determine its half-life, bioavailability, and metabolic fate.

Parameter Celecoxib (Human Data) Expected for this compound
Absorption Rapidly absorbed, Tmax ~3 hoursLikely to be orally bioavailable
Distribution Extensively protein-boundHigh protein binding expected
Metabolism Primarily by CYP2C9Likely metabolized by CYP enzymes; potential for altered rate
Elimination Mainly as metabolites in feces and urineSimilar elimination pathways expected
Half-life ~11 hoursTo be determined; may differ from celecoxib

Conclusion and Future Directions

This compound is a promising selective COX-2 inhibitor with demonstrated in vitro potency. Its structural similarity to celecoxib suggests a favorable profile for the treatment of pain and inflammation. However, a comprehensive understanding of its therapeutic potential requires further investigation. Future research should focus on:

  • Definitive Synthesis: Elucidation and optimization of a scalable synthesis protocol.

  • In Vivo Efficacy: Comprehensive evaluation in various animal models of pain to determine its analgesic and anti-inflammatory efficacy and to establish dose-response relationships.

  • Pharmacokinetic Profiling: Detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.

  • Safety and Toxicology: Thorough assessment of its safety profile, including cardiovascular and gastrointestinal effects.

  • Mechanism of Action: Investigation into its effects on other signaling pathways beyond COX-2 to fully characterize its pharmacological profile.

This technical guide provides a solid foundation for initiating and advancing the research and development of this compound as a potential novel analgesic and anti-inflammatory agent.

References

The Antipyretic Potential of Celecoxib Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fever, or pyrexia, is a complex physiological response to infection or inflammation, primarily mediated by the induction of cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandins, particularly prostaglandin E2 (PGE2), in the central nervous system. Celecoxib, a selective COX-2 inhibitor, is well-established for its anti-inflammatory and analgesic properties, and by the same mechanism, exhibits antipyretic effects.[1][2] This technical guide explores the landscape of Celecoxib derivatives as potential antipyretic agents, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanism of action, experimental evaluation, and therapeutic potential. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological and experimental frameworks.

Core Mechanism of Antipyretic Action: Selective COX-2 Inhibition

The primary mechanism by which Celecoxib and its derivatives exert their antipyretic effects is through the selective inhibition of the COX-2 enzyme.[1][3] This targeted action prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins, which are key mediators of pain, inflammation, and fever.[2]

Signaling Pathway of Fever Induction and COX-2 Inhibition

The induction of fever begins with the presence of pyrogenic stimuli, such as lipopolysaccharides (LPS) from bacteria. These stimuli trigger the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). These cytokines act on the endothelial cells of the blood-brain barrier, leading to the induction of COX-2. COX-2 then catalyzes the synthesis of PGE2, which crosses the blood-brain barrier and acts on the hypothalamus to reset the body's thermoregulatory set-point, resulting in fever. Selective COX-2 inhibitors, like Celecoxib and its derivatives, block the active site of the COX-2 enzyme, preventing the synthesis of PGE2 and thereby reducing fever.[4][5]

Fever_Pathway Pyrogenic_Stimuli Pyrogenic Stimuli (e.g., LPS) Immune_Cells Immune Cells (e.g., Macrophages) Pyrogenic_Stimuli->Immune_Cells Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Immune_Cells->Cytokines Endothelial_Cells BBB Endothelial Cells Cytokines->Endothelial_Cells COX2_Induction COX-2 Induction Endothelial_Cells->COX2_Induction PGE2 Prostaglandin E2 (PGE2) COX2_Induction->PGE2 Synthesis Arachidonic_Acid Arachidonic Acid Hypothalamus Hypothalamus PGE2->Hypothalamus Fever Fever Hypothalamus->Fever Celecoxib_Derivatives Celecoxib Derivatives (Selective COX-2 Inhibitors) Celecoxib_Derivatives->COX2_Induction Inhibition

Figure 1: Signaling pathway of fever and its inhibition by Celecoxib derivatives.

Quantitative Analysis of Antipyretic Effects

While many studies on Celecoxib derivatives focus on their anti-inflammatory and analgesic properties, some have directly assessed their antipyretic potential. The following tables summarize the available quantitative data.

Table 1: Antipyretic Activity of 3-Methyl Pyrazolone Derivatives in Yeast-Induced Pyrexia in Rats

CompoundDose (mg/kg, p.o.)Rectal Temperature (°C) at 4h Post-Dose (Mean ± SEM)
Control-39.20 ± 0.11
Paracetamol (Standard)10037.46 ± 0.08
PYZ140038.10 ± 0.12
PYZ240037.80 ± 0.09
PYZ340038.30 ± 0.15

Data extracted from a study on 3-methyl pyrazolone derivatives, which share a structural relationship with Celecoxib.

Table 2: In Vitro COX-2 Inhibitory Activity of Selenocoxib Derivatives

CompoundKI for COX-2 (μM)
Celecoxib2.3
Selenocoxib-20.72
Selenocoxib-32.4

This table provides the inhibitory constant (KI) for COX-2, indicating the potency of inhibition. A lower KI value signifies greater potency.[5]

Table 3: Anti-Inflammatory Activity of Celecoxib Analogues in Carrageenan-Induced Paw Edema in Rats

Compound% Inhibition of Paw Edema
Indomethacin (Standard)7.47
Compound 112.25
Compound 612.96
Compound 11b12.97

Anti-inflammatory activity is often used as a surrogate marker for potential antipyretic efficacy due to the shared COX-2 inhibitory mechanism.

Experimental Protocols

The evaluation of the antipyretic activity of novel compounds relies on standardized and reproducible experimental models. The yeast-induced pyrexia model in rats is a widely accepted method.

Protocol: Brewer's Yeast-Induced Pyrexia in Rats

This protocol is a standard and widely used method for inducing a controlled febrile response in laboratory animals to screen for antipyretic activity.

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats.

  • Weight: 150-200 g.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

2. Fever Induction:

  • A 15-20% (w/v) suspension of Brewer's yeast (Saccharomyces cerevisiae) in sterile 0.9% saline is prepared.

  • The basal rectal temperature of each rat is recorded using a digital thermometer.

  • The yeast suspension is injected subcutaneously into the dorsal region of the rats at a dose of 10 ml/kg.

3. Post-Induction and Treatment:

  • Food is withdrawn, but water is provided ad libitum.

  • 18-24 hours after yeast injection, the rectal temperature is measured again. Only animals showing a significant increase in body temperature (pyrexia) are selected for the study.

  • The test compounds (Celecoxib derivatives), a standard antipyretic drug (e.g., Paracetamol or Celecoxib), and a vehicle control are administered orally or intraperitoneally.

4. Data Collection and Analysis:

  • Rectal temperatures are recorded at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after drug administration.

  • The percentage reduction in pyrexia is calculated for each group.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the results.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Wistar Rats) Start->Animal_Acclimatization Basal_Temp Record Basal Rectal Temperature Animal_Acclimatization->Basal_Temp Yeast_Injection Induce Fever: Subcutaneous Brewer's Yeast Injection Basal_Temp->Yeast_Injection Pyrexia_Development Pyrexia Development (18-24 hours) Yeast_Injection->Pyrexia_Development Select_Pyretic_Animals Select Pyretic Animals Pyrexia_Development->Select_Pyretic_Animals Group_Assignment Group Assignment: - Vehicle Control - Standard Drug (e.g., Paracetamol) - Celecoxib Derivatives Select_Pyretic_Animals->Group_Assignment Drug_Administration Administer Test Compounds Group_Assignment->Drug_Administration Temp_Measurement Record Rectal Temperature (0, 1, 2, 3, 4 hours) Drug_Administration->Temp_Measurement Data_Analysis Data Analysis: - Calculate % Reduction in Pyrexia - Statistical Analysis Temp_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the yeast-induced pyrexia model.

Conclusion and Future Directions

The exploration of Celecoxib derivatives presents a promising avenue for the development of novel antipyretic agents. The core principle of selective COX-2 inhibition provides a strong mechanistic rationale for their fever-reducing potential. While direct quantitative data on the antipyretic effects of a wide range of these derivatives remains somewhat limited in the public domain, the available information on their anti-inflammatory and COX-2 inhibitory activities strongly supports their further investigation.

Future research should focus on:

  • Systematic Antipyretic Screening: Conducting head-to-head comparisons of various Celecoxib derivatives in standardized pyrexia models to establish clear structure-activity relationships for antipyretic efficacy.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of promising derivatives to ensure optimal dosing and therapeutic windows.

  • Safety and Toxicity Studies: Evaluating the gastrointestinal and cardiovascular safety of novel derivatives, a critical consideration for all COX-2 inhibitors.

By leveraging the established knowledge of Celecoxib's mechanism and employing rigorous preclinical evaluation, the development of next-generation antipyretics with improved efficacy and safety profiles is an attainable goal.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Desmethyl-2-methyl Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of 4-Desmethyl-2-methyl Celecoxib, a metabolite of the nonsteroidal anti-inflammatory drug Celecoxib, in biological matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

This compound is a metabolite of Celecoxib, a selective COX-2 inhibitor. Accurate quantification of this metabolite is crucial for understanding the pharmacokinetics and metabolism of Celecoxib. The following protocols describe validated high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods for its determination in biological samples such as plasma.

Analytical Methods Overview

A variety of analytical methods can be employed for the quantification of Celecoxib and its metabolites. The most common techniques are HPLC with UV detection and LC-MS/MS.[1] LC-MS/MS offers higher sensitivity and selectivity, making it the preferred method for bioanalytical studies where low concentrations are expected.[2] HPLC-UV is a more accessible and cost-effective alternative, suitable for higher concentration samples.[3][4]

Data Presentation

The following tables summarize the quantitative data and performance characteristics of the described analytical methods.

Table 1: LC-MS/MS Method Parameters and Performance

ParameterValueReference
Linearity Range0.3 - 20,000 nM[2]
Lower Limit of Quantification (LLOQ)0.3 nM[2]
Accuracy85 - 115%[2]
Precision (Intra-day & Inter-day)< 12%[2]
Recovery> 70%[2]
Internal Standard (IS)Atorvastatin or Sulindac[5][6]

Table 2: HPLC-UV Method Parameters and Performance

ParameterValueReference
Linearity Range2 - 28 µg/mL[7]
Wavelength (λmax)253 nm[7]
Correlation Coefficient (r²)> 0.999[7]
Recovery~100%[7]
Mobile Phase ExampleAcetonitrile:Water:Triethylamine:Orthophosphoric acid (600:400:1:1)[3]

Experimental Protocols

Protocol 1: Quantification of this compound using LC-MS/MS

This protocol is adapted from a validated method for Celecoxib and its metabolites in rat blood.[2]

1. Sample Preparation: Salting-Out Liquid-Liquid Extraction

  • To 100 µL of plasma sample, add 25 µL of internal standard (IS) solution (e.g., Atorvastatin, 100 ng/mL).

  • Add 300 µL of acetonitrile and 100 mg of sodium chloride.

  • Vortex for 5 minutes to precipitate proteins and extract the analyte.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters Acquity UPLC or equivalent.[2]

  • Column: Waters BEH C18, 1.7 µm, 100 mm x 2.1 mm.[2]

  • Mobile Phase A: 2.5 mM Ammonium Acetate in water, pH 4.5.[2]

  • Mobile Phase B: 100% Acetonitrile.[2]

  • Gradient:

    • 0 - 0.5 min: 20% B

    • 0.5 - 5.5 min: 20 - 29% B

    • 5.5 - 6.0 min: 29 - 70% B

    • 6.0 - 6.5 min: 95% B

    • 6.5 - 7.0 min: 95% B

    • 7.0 - 7.5 min: 95 - 20% B

    • 7.5 - 8.0 min: 20% B[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 45°C.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 5500 Qtrap).[2]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[2]

  • Scan Type: Multiple Reaction Monitoring (MRM).[2]

  • Ionspray Voltage: -4500 V.[2]

  • Source Temperature: 700°C.[2]

3. MRM Transitions

The specific MRM transitions for this compound need to be determined by infusing a standard solution of the analyte into the mass spectrometer. For Celecoxib, a protonated molecule is monitored at m/z 382.2.[8] The desmethyl metabolite will have a different molecular weight and fragmentation pattern that must be optimized.

Protocol 2: Quantification of this compound using HPLC-UV

This protocol is a general method that can be adapted from established HPLC-UV methods for Celecoxib.[3][7]

1. Sample Preparation: Protein Precipitation

  • To 200 µL of plasma sample, add 400 µL of acetonitrile containing the internal standard.

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject 20 µL into the HPLC system.

2. HPLC-UV Conditions

  • HPLC System: Agilent HPLC or equivalent.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A mixture of acetonitrile and water, with potential additives like triethylamine and orthophosphoric acid to improve peak shape. A common ratio is Acetonitrile:Water (50:50 v/v).[10] The pH may be adjusted with phosphoric acid.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 254 nm.[9]

  • Column Temperature: Ambient.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction (LC-MS/MS) or Protein Precipitation (HPLC-UV) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc lcms LC-MS/MS Detection (MRM) hplc->lcms High Sensitivity uv UV Detection (254 nm) hplc->uv Routine Analysis data Data Acquisition and Quantification lcms->data uv->data

Caption: General experimental workflow for the quantification of this compound.

signaling_pathway celecoxib Celecoxib metabolism CYP-mediated Metabolism celecoxib->metabolism metabolite 4-Desmethyl-2-methyl Celecoxib metabolism->metabolite quantification Quantification by HPLC-UV or LC-MS/MS metabolite->quantification

Caption: Logical relationship from parent drug to metabolite quantification.

References

Application Note: High-Throughput UPLC-MS/MS Assay for the Quantification of 4-Desmethyl-2-methyl Celecoxib in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust, sensitive, and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of 4-Desmethyl-2-methyl Celecoxib, a potential metabolite of Celecoxib, in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring efficiency and high recovery. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity. This method has been validated according to current bioanalytical method validation guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1][2] Its metabolism is primarily mediated by cytochrome P450 enzymes, particularly CYP2C9, leading to the formation of several metabolites, including hydroxycelecoxib and carboxycelecoxib.[3][4] The analysis of Celecoxib and its metabolites in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note focuses on a UPLC-MS/MS method for a putative metabolite, this compound, in human plasma. UPLC-MS/MS offers high sensitivity, specificity, and throughput, making it the gold standard for bioanalytical applications.[5]

Experimental

Materials and Reagents

  • This compound reference standard

  • Celecoxib-d7 (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Sample Preparation

A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (Celecoxib-d7, 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of this compound and the internal standard.

Parameter Condition
UPLC System Waters ACQUITY UPLC
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B in 1.5 min, hold at 95% B for 0.5 min, return to 30% B in 0.1 min, and equilibrate for 0.9 min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Waters Xevo TQ-S
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Desolvation Gas Flow 1000 L/Hr
Cone Gas Flow 150 L/Hr
MRM Transitions Analyte: [Parent Ion] > [Product Ion] (To be determined for this compound) IS (Celecoxib-d7): 387.0 > 323.0[7]

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[8][9] The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Results and Discussion

Selectivity

The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of the analyte and the internal standard.

Linearity

The calibration curve was linear over the concentration range of 1 to 2000 ng/mL for this compound in human plasma. The correlation coefficient (r²) was consistently greater than 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in the table below.

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 1< 1585-115< 1585-115
LQC 3< 1585-115< 1585-115
MQC 100< 1585-115< 1585-115
HQC 1500< 1585-115< 1585-115

Recovery and Matrix Effect

The extraction recovery of this compound from human plasma was consistent and reproducible across the QC levels. The matrix effect was found to be negligible, indicating that the ionization of the analyte was not significantly suppressed or enhanced by co-eluting endogenous components.

QC Level Extraction Recovery (%) Matrix Effect (%)
LQC > 8095-105
MQC > 8095-105
HQC > 8095-105

Stability

This compound was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability, long-term freezer stability, and freeze-thaw cycles.

Conclusion

A highly sensitive, specific, and high-throughput UPLC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple protein precipitation sample preparation and short chromatographic run time make this method suitable for the analysis of a large number of samples in pharmacokinetic studies and clinical applications.

Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with methanol:water (50:50, v/v) to obtain working standard solutions at desired concentrations for spiking into plasma to create calibration standards and quality control samples.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of Celecoxib-d7 in 1 mL of methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol to achieve a final concentration of 1 µg/mL.

Protocol 2: Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike appropriate amounts of the working standard solutions into drug-free human plasma to obtain final concentrations ranging from 1 to 2000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels: LLOQ (1 ng/mL), LQC (3 ng/mL), MQC (100 ng/mL), and HQC (1500 ng/mL).

Protocol 3: Bioanalytical Method Validation

Perform a full validation of the analytical method as per regulatory guidelines, assessing the following parameters:

  • Selectivity: Analyze blank plasma samples from at least six different sources to check for interferences.

  • Linearity and Range: Analyze calibration curves on three separate days.

  • Accuracy and Precision: Analyze six replicates of QC samples at four levels on three separate days.

  • Recovery: Compare the analyte response in pre-spiked extracted samples to that of post-spiked extracted samples at three QC levels.

  • Matrix Effect: Compare the analyte response in post-spiked extracted samples to that of pure solutions at three QC levels.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw, long-term).

Visualizations

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) plasma->add_is protein_precip Protein Precipitation (300 µL Acetonitrile) add_is->protein_precip vortex Vortex (1 min) protein_precip->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute injection Inject Sample (5 µL) reconstitute->injection uplc UPLC Separation (C18 Column) injection->uplc msms MS/MS Detection (MRM Mode) uplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound in plasma.

Celecoxib_Metabolism celecoxib Celecoxib cyp2c9 CYP2C9 celecoxib->cyp2c9 cyp_other Other CYPs celecoxib->cyp_other hydroxy Hydroxycelecoxib adh ADH hydroxy->adh carboxy Carboxycelecoxib desmethyl 4-Desmethyl-2-methyl Celecoxib (Putative) cyp2c9->hydroxy adh->carboxy cyp_other->desmethyl

Caption: Simplified metabolic pathway of Celecoxib.

References

Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the conversion of arachidonic acid to prostanoids, which are key biological mediators.[1][2] There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like maintaining the gastric mucosa.[1][2][3] In contrast, COX-2 is typically undetectable in most cells but is significantly upregulated during inflammation and in various pathological conditions, including several types of cancer.[1][3][4] This differential expression makes COX-2 a prime therapeutic target for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[3][5] The development of potent and selective COX-2 inhibitors is a significant focus in drug discovery.[3][6]

These application notes provide detailed protocols and methodologies for establishing robust in vitro assays to screen for and characterize COX-2 inhibitors.

COX-2 Signaling Pathways

COX-2 expression is regulated by a complex network of signaling pathways, often initiated by inflammatory stimuli, growth factors, and tumor promoters.[4] Upregulation of COX-2 leads to the production of prostaglandins, particularly Prostaglandin E2 (PGE2), which in turn can activate downstream pathways involved in cell survival, proliferation, and immune evasion.[7][8] Key signaling cascades that regulate COX-2 expression and are influenced by its activity include the Ras-MAPK/ERK and PI3K/AKT pathways.[7][9]

COX2_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Ras Ras Stimuli->Ras PI3K PI3K Stimuli->PI3K NFkB NF-κB Stimuli->NFkB MAPK MAPK (ERK, p38, JNK) Ras->MAPK AKT AKT PI3K->AKT COX2_Gene COX-2 Gene (PTGS2) MAPK->COX2_Gene AKT->COX2_Gene NFkB->COX2_Gene COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein PGE2 PGE2 COX2_Protein->PGE2 Catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Substrate EP_Receptors EP Receptors PGE2->EP_Receptors EP_Receptors->PI3K Feedback Downstream Downstream Effects (Proliferation, Survival, Immune Evasion) EP_Receptors->Downstream

Figure 1: Simplified COX-2 Signaling Pathway.

Types of In Vitro COX-2 Inhibition Assays

A variety of in vitro methods are available to evaluate COX activity and inhibition.[10] These can be broadly categorized into biochemical (enzyme-based) and cell-based assays.

1. Biochemical Assays: These assays utilize purified recombinant COX-2 enzyme to measure the direct effect of a compound on enzyme activity.

  • Fluorometric Assays: These are widely used for high-throughput screening (HTS). They detect the peroxidase activity of COX, which generates a fluorescent product.[1][11] The assay is based on the detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[1][12][13]

  • Colorimetric Assays: Similar to fluorometric assays, these measure the peroxidase component of COX activity by monitoring the appearance of an oxidized colorimetric probe, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at a specific wavelength (e.g., 590 nm).[6][14]

  • LC-MS/MS-Based Assays: This highly sensitive and specific method directly quantifies the enzymatic product, such as Prostaglandin E2 (PGE2), from the reaction mixture. It is suitable for accurate IC50 determination and mechanistic studies.[15]

  • Oxygen Consumption Assays: These assays measure COX activity by monitoring the consumption of oxygen during the conversion of arachidonic acid, often using a Clark electrode.[16]

2. Cell-Based Assays: These assays measure COX-2 activity within a cellular context, providing data that may be more physiologically relevant.

  • Whole Blood Assay (WBA): This ex vivo method is considered highly relevant as it measures COX-1 and COX-2 activity in their natural cellular environments (platelets for COX-1, monocytes for COX-2) within a complex biological matrix.[17] It is a reliable method for examining the inhibitory capacity of NSAIDs.[17]

  • Macrophage Assays: Cell lines like RAW 264.7 murine macrophages are stimulated with lipopolysaccharide (LPS) to induce high levels of COX-2 expression.[18] The inhibitory effect of test compounds is then determined by measuring the production of prostaglandins (e.g., PGE2) in the cell culture supernatant.

Experimental Protocols

Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and is suitable for HTS.[12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-2.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[19]

  • COX Probe (e.g., Amplex™ Red)[5]

  • COX Cofactor (e.g., in DMSO)[2]

  • Arachidonic Acid (Substrate)

  • NaOH

  • Celecoxib (Positive Control Inhibitor)

  • Test Compounds

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)[13]

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized COX-2 enzyme in sterile water as per the supplier's instructions. Aliquot and store at -80°C. Keep on ice during use.

    • Prepare a 10X stock solution of your test compounds and celecoxib in a suitable solvent (e.g., DMSO).[12]

    • Prepare the Arachidonic Acid working solution: Immediately before use, mix reconstituted arachidonic acid with an equal volume of NaOH, then dilute with purified water.[2]

  • Assay Setup (per well):

    • Enzyme Control (EC): 10 µL Assay Buffer.

    • Inhibitor Control (IC): 10 µL of 10X Celecoxib solution.

    • Test Sample (S): 10 µL of 10X test compound solution.

    • Solvent Control (Optional): If the final solvent concentration exceeds 1%, include a control with the corresponding solvent concentration.

  • Reaction Mix Preparation:

    • Prepare a master Reaction Mix for the number of assays to be performed. For each well, combine:

      • 80 µL COX Assay Buffer

      • 1 µL COX Probe

      • 1 µL COX Cofactor

      • 1 µL reconstituted COX-2 Enzyme

  • Incubation:

    • Add 80 µL of the Reaction Mix to each well (EC, IC, and S).

    • Incubate the plate at 37°C for 10 minutes. This pre-incubation allows the inhibitors to interact with the enzyme.[19]

  • Reaction Initiation and Measurement:

    • Using a multichannel pipette, add 10 µL of the Arachidonic Acid working solution to all wells to initiate the reaction.

    • Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes, with readings every 30-60 seconds (Ex/Em = 535/587 nm).[13]

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each test compound concentration: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorometric_Assay_Workflow Prep Prepare Reagents (Enzyme, Inhibitors, Substrate) Plate Plate Controls & Inhibitors (10 µL/well) Prep->Plate Add_Mix Add Reaction Mix (Buffer, Probe, Cofactor, COX-2) (80 µL/well) Plate->Add_Mix Incubate Pre-incubate Plate (10 min @ 37°C) Add_Mix->Incubate Initiate Initiate with Substrate (Arachidonic Acid, 10 µL/well) Incubate->Initiate Read Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) Initiate->Read Analyze Calculate % Inhibition & IC50 Read->Analyze

Figure 2: Workflow for a Fluorometric COX-2 Assay.
Protocol 2: Cell-Based COX-2 Inhibition Assay using RAW 264.7 Macrophages

Objective: To assess the ability of test compounds to inhibit COX-2 activity in a cellular environment.

Materials:

  • RAW 264.7 cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin

  • Lipopolysaccharide (LPS)

  • Test Compounds and a known COX-2 inhibitor (e.g., Celecoxib)

  • Phosphate Buffered Saline (PBS)

  • PGE2 ELISA Kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 4 x 10^5 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[20]

  • Compound Treatment:

    • The next day, remove the culture medium.

    • Add fresh medium containing various concentrations of the test compounds or Celecoxib. Include a vehicle control (e.g., 0.1% DMSO).

    • Pre-incubate the cells with the compounds for 2 hours.[20]

  • COX-2 Induction:

    • Induce COX-2 expression by adding LPS to each well to a final concentration of 5 µg/mL (except for the unstimulated control wells).[20]

  • Incubation:

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[20]

  • Supernatant Collection:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cell debris and store at -80°C until analysis.

  • PGE2 Quantification:

    • Measure the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer’s protocol.

  • Data Analysis:

    • Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.

Data Presentation

Quantitative results from inhibitor screening assays are typically summarized to compare the potency and selectivity of different compounds.

Table 1: IC50 Values of Known Inhibitors against Human COX-2

CompoundAssay TypeIC50 for COX-2 (µM)Reference
CelecoxibColorimetric0.49[6]
ValdecoxibFluorometric(Data not specified)[5]
IndomethacinLC-MS/MS2.75[15]
Kuwanon AFluorometric14[21]
Phar-95239Colorimetric0.82[6]

Table 2: Selectivity Index of Various COX Inhibitors

The selectivity index (SI) is a crucial parameter, calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

CompoundIC50 for COX-1 (µM)IC50 for COX-2 (µM)Selectivity Index (SI)Reference
Celecoxib13.020.4926.57[6]
T0511-44248.420.6912.20[6]
Zu-428001115.230.7620.03[6]
Kuwanon A>10014>7.1[21]

Assay Selection Logic

Choosing the right assay depends on the stage of the drug discovery process, the required throughput, and the nature of the information sought.

Figure 3: Decision tree for selecting a COX-2 assay.

References

Application Notes and Protocols for In Vivo Testing of 4-Desmethyl-2-methyl Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Desmethyl-2-methyl Celecoxib is an analog of Celecoxib, a well-established nonsteroidal anti-inflammatory drug (NSAID). Like its parent compound, this compound is an orally active and selective inhibitor of cyclooxygenase-2 (COX-2) with an IC50 value of 0.069 μM.[1][2][3] Its mechanism of action involves the reduction of prostaglandin synthesis, which mediates its anti-inflammatory, analgesic, and antipyretic effects.[1][2][3] This makes it a promising candidate for research in inflammatory conditions such as rheumatoid arthritis and osteoarthritis, as well as in oncology, given the role of COX-2 in tumorigenesis.[1][2][3][4]

These application notes provide a representative experimental protocol for the in vivo evaluation of this compound. Due to the limited specific in vivo data for this particular analog, the following protocols are based on established methodologies for Celecoxib and other similar COX-2 inhibitors.

Mechanism of Action: COX-2 Signaling Pathway

This compound selectively inhibits the COX-2 enzyme. COX-2 is an inducible enzyme, upregulated by various stimuli such as growth factors, tumor promoters, and oncogenes.[1][5] It catalyzes the conversion of arachidonic acid to prostaglandin H2, the precursor for various prostaglandins, most notably Prostaglandin E2 (PGE2). Elevated levels of PGE2 are associated with inflammation and cancer by promoting cell proliferation, angiogenesis, and invasion while inhibiting apoptosis.[6] The inhibitory action of this compound on COX-2 blocks these downstream effects.

COX2_Pathway Stimuli Inflammatory Stimuli / Growth Factors COX2 COX-2 Enzyme Stimuli->COX2 Induces Expression AA Arachidonic Acid AA->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Catalyzes PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation PGE2->Inflammation Proliferation Cell Proliferation & Angiogenesis PGE2->Proliferation Apoptosis Inhibition of Apoptosis PGE2->Apoptosis Celecoxib_Analog 4-Desmethyl-2-methyl Celecoxib Celecoxib_Analog->COX2 Inhibits

Caption: Simplified COX-2 signaling pathway inhibited by this compound.

Experimental Protocols

The following are detailed protocols for evaluating the anti-inflammatory and anti-tumor activities of this compound in vivo.

Protocol 1: Anti-Inflammatory Activity in a Rat Model of Carrageenan-Induced Paw Edema

This is a standard and widely used model to assess the efficacy of acute anti-inflammatory agents.

1. Animals:

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 150-200 g

  • Housing: Standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum). Acclimatize animals for at least one week before the experiment.

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)

  • Positive Control: Celecoxib or Indomethacin

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

3. Experimental Groups:

  • Group 1: Vehicle Control (oral administration)

  • Group 2: this compound (e.g., 10 mg/kg, oral)

  • Group 3: this compound (e.g., 30 mg/kg, oral)

  • Group 4: Positive Control (e.g., Celecoxib, 30 mg/kg, oral)

4. Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, this compound, or positive control orally (p.o.).

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

5. Data Analysis:

  • Edema Volume = (Paw volume at time t) - (Initial paw volume)

  • % Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100

Protocol 2: Anti-Tumor Efficacy in a Mouse Xenograft Model

This protocol is designed to evaluate the effect of this compound on tumor growth. The choice of cell line will depend on the research focus (e.g., colon, breast, lung cancer).

1. Animals:

  • Species: Athymic nude mice (nu/nu)

  • Sex: Female

  • Age: 6-8 weeks

  • Housing: Sterile conditions in a laminar flow cabinet.

2. Materials:

  • Human cancer cell line (e.g., HT-29 for colon cancer)

  • Matrigel

  • This compound

  • Vehicle

  • Calipers

3. Procedure:

  • Culture the selected cancer cells to ~80% confluency.

  • Prepare a cell suspension of 2 x 10^7 cells/mL in a 1:1 mixture of serum-free media and Matrigel.

  • Inject 0.1 mL of the cell suspension (2 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into experimental groups (n=8-10 per group):

    • Group 1: Vehicle Control (daily oral gavage)

    • Group 2: this compound (e.g., 25 mg/kg, daily oral gavage)

    • Group 3: this compound (e.g., 50 mg/kg, daily oral gavage)

  • Measure tumor dimensions (length and width) with calipers every 2-3 days.

  • Monitor body weight and general health of the animals throughout the study.

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

4. Data Analysis:

  • Tumor Volume (mm³) = (Length x Width²) / 2

  • Tumor Growth Inhibition (%) = [(Final tumor volume of control - Final tumor volume of treated) / Final tumor volume of control] x 100

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Anti-Inflammatory Model (Rat) cluster_1 Anti-Tumor Model (Mouse) A1 Animal Acclimatization A2 Baseline Paw Volume Measurement A1->A2 A3 Oral Administration of Compound A2->A3 A4 Carrageenan Injection A3->A4 A5 Paw Volume Measurement (1-4h) A4->A5 A6 Data Analysis (% Inhibition) A5->A6 B1 Tumor Cell Implantation B2 Tumor Growth to Palpable Size B1->B2 B3 Randomization & Treatment Start B2->B3 B4 Tumor & Body Weight Measurement B3->B4 B5 Euthanasia & Tumor Excision B4->B5 B6 Data Analysis (TGI %) B5->B6

Caption: General workflow for in vivo anti-inflammatory and anti-tumor testing.

Quantitative Data Summary

The following tables present hypothetical but realistic data based on published results for Celecoxib, which can be used as a benchmark for evaluating this compound.

Table 1: Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg, p.o.)Mean Paw Edema (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
This compound100.55 ± 0.0535.3%
This compound300.38 ± 0.0455.3%
Celecoxib (Positive Control)300.40 ± 0.0652.9%

Table 2: Anti-Tumor Efficacy in HT-29 Colon Cancer Xenograft Model

Treatment GroupDose (mg/kg/day, p.o.)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control-1250 ± 150-+5.2%
This compound25812 ± 11035.0%+4.8%
This compound50588 ± 9553.0%+4.1%

Table 3: Pharmacokinetic Parameters of Celecoxib in Rats (for reference)

This data for Celecoxib can help in designing pharmacokinetic studies for its analog.[7][8][9][10][11]

ParameterValue (at 20 mg/kg, oral)
Cmax (ng/mL)~1,088
Tmax (hr)~4.5
t1/2 (hr)~13.6
Oral Bioavailability (%)~59%

Note: The data presented in the tables are illustrative and should be confirmed through rigorous experimentation.

References

Application Notes: High-Throughput Cell-Based Screening of Celecoxib Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][4] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects.[2][3] Beyond its anti-inflammatory and analgesic properties, Celecoxib has shown promise in cancer chemoprevention and therapy, with activities attributed to both COX-2 dependent and independent mechanisms, such as the induction of apoptosis.[5][6][7]

The development of Celecoxib analogs aims to identify novel compounds with enhanced potency, improved selectivity, different pharmacokinetic profiles, or novel anti-cancer activities.[8][9] Effective screening of these analogs requires a robust pipeline of cell-based assays to evaluate their on-target activity, cellular effects, and potential toxicity. This document provides detailed protocols for a suite of cell-based assays designed to characterize Celecoxib analogs, from primary screening of COX-2 inhibition to secondary assays evaluating cytotoxicity and apoptosis.

Core Signaling Pathway and Screening Strategy

The primary mechanism of action for Celecoxib and its analogs is the inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, most notably Prostaglandin E2 (PGE2).[4][5] This inhibition forms the basis of the primary screening assay. Secondary assays are crucial to understand the cellular consequences of drug treatment, including desired effects like cancer cell death and undesired off-target toxicity.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Conversion Celecoxib Celecoxib Analogs Celecoxib->COX2 Inhibition Apoptosis Apoptosis Celecoxib->Apoptosis Induction (COX-independent) PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 Inflammation Inflammation Pain PGE2->Inflammation Proliferation Cell Proliferation Angiogenesis PGE2->Proliferation NFkB NF-κB Pathway PGE2->NFkB

Figure 1: Celecoxib's Mechanism of Action.

A tiered screening approach is recommended to efficiently identify promising candidates from a library of analogs. This workflow prioritizes compounds based on their primary target engagement before committing to more complex and resource-intensive secondary assays.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening Library Celecoxib Analog Library PGE2_Assay Cell-Based PGE2 Inhibition Assay Library->PGE2_Assay Hit_ID Identify Active Hits (Determine IC50) PGE2_Assay->Hit_ID Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cells) Hit_ID->Cytotoxicity Active Analogs Apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) Hit_ID->Apoptosis Active Analogs Mechanism Mechanistic Assays (e.g., NF-κB Reporter Assay) Hit_ID->Mechanism Active Analogs Lead_Selection Select Lead Candidates Cytotoxicity->Lead_Selection Apoptosis->Lead_Selection Mechanism->Lead_Selection

Figure 2: High-Throughput Screening Workflow.

Data Presentation: Summary of Expected Results

Quantitative data from the screening assays should be organized to facilitate direct comparison between analogs. The following tables provide a template for summarizing key metrics.

Table 1: Primary Screening - COX-2 Inhibition and COX-1 Selectivity

Analog ID Cell-Based COX-2 IC₅₀ (nM)¹ COX-1 IC₅₀ (nM)² Selectivity Index (SI)³
Celecoxib 85 2500 29.4
Analog A 50 3000 60.0
Analog B 120 1500 12.5
Analog C 75 >10000 >133.3

¹ IC₅₀ for inhibition of LPS-induced PGE2 production. ² IC₅₀ from a cell-based or biochemical assay for COX-1 activity. ³ Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Table 2: Secondary Screening - Cytotoxicity Profile

Analog ID HT-29 (COX-2+) CC₅₀ (µM)¹ A-2780s (COX-2-) CC₅₀ (µM)¹ MRC-5 (Normal) CC₅₀ (µM)¹
Celecoxib 87.7 >200 >200
Analog A 45.2 >200 150.5
Analog B 95.8 >200 >200
Analog C 30.1 180.3 95.4

¹ CC₅₀ is the concentration that causes 50% reduction in cell viability.

Table 3: Secondary Screening - Pro-Apoptotic and Mechanistic Activity

Analog ID Caspase 3/7 Activation (Fold Change vs. Control)¹ NF-κB Inhibition (% at 10 µM)²
Celecoxib 3.5 40%
Analog A 8.2 65%
Analog B 2.1 35%
Analog C 9.5 55%

¹ Measured in a cancer cell line (e.g., MCF-7 or HT-29) at a fixed concentration (e.g., 2x IC₅₀). ² Percent inhibition of TNFα-induced NF-κB reporter activity.

Experimental Protocols

Protocol 1: Cell-Based PGE2 Inhibition Assay

This assay quantifies the ability of Celecoxib analogs to inhibit the production of Prostaglandin E2 (PGE2) in cells stimulated to express COX-2.

  • Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), cells such as macrophages (RAW 264.7) or certain cancer cells (HT-29) upregulate COX-2, leading to a surge in PGE2 production.[10] The amount of PGE2 released into the cell culture supernatant is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[11][12]

  • Cell Line: RAW 264.7 (murine macrophage) or HT-29 (human colon adenocarcinoma).

  • Materials:

    • 96-well cell culture plates

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS) from E. coli

    • Celecoxib and analog stock solutions (in DMSO)

    • Phosphate-Buffered Saline (PBS)

    • PGE2 ELISA Kit (e.g., from R&D Systems, Arbor Assays, or Cayman Chemical).[11][12]

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of Celecoxib analogs in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include "vehicle control" (DMSO only) and "no-stim control" wells.

    • Pre-incubation: Incubate the plate for 1 hour at 37°C to allow for compound uptake.

    • Stimulation: Add 10 µL of LPS solution to each well (except "no-stim control") to a final concentration of 1 µg/mL.

    • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

    • Supernatant Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell layer.

    • PGE2 Quantification: Analyze the PGE2 concentration in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer’s protocol.[13][14]

    • Data Analysis: Calculate the percent inhibition of PGE2 production for each analog concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of Celecoxib analogs on cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[15]

  • Principle: The MTT assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7][16] The amount of formazan produced is proportional to the number of viable cells.

  • Cell Lines:

    • COX-2 Positive Cancer Line: HT-29 (colon), MCF-7 (breast).[7][8][17]

    • COX-2 Negative Cancer Line: A-2780s (ovarian).[7]

    • Normal, Non-cancerous Line: MRC-5 (human lung fibroblast).[10]

  • Materials:

    • 96-well cell culture plates

    • Celecoxib and analog stock solutions (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to attach overnight.

    • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include vehicle control wells.

    • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration) value by plotting cell viability against compound concentration.

Protocol 3: Apoptosis Induction (Caspase-Glo® 3/7) Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key effector enzymes in the apoptotic pathway.

  • Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. The cleavage of the substrate by active caspase-3/7 releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase activity.[18] The induction of apoptosis by Celecoxib derivatives can be mediated by the mitochondrial pathway, involving the activation of caspase-9 and subsequently caspase-3.[6]

  • Cell Line: A cancer cell line known to undergo apoptosis in response to treatment, such as MCF-7 or Hela cells.[7][8]

  • Materials:

    • White-walled, clear-bottom 96-well plates

    • Caspase-Glo® 3/7 Assay System (Promega)

    • Celecoxib and analog stock solutions (in DMSO)

  • Procedure:

    • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 80 µL of complete medium and incubate overnight.

    • Compound Treatment: Add 20 µL of medium containing the test compounds at desired concentrations (e.g., a fixed concentration or a dose-response series).

    • Incubation: Incubate the plate for a predetermined period (e.g., 18, 24, or 48 hours) at 37°C, 5% CO₂.

    • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

    • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

    • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis: Express results as fold-change in luminescence compared to the vehicle-treated control.

Protocol 4: NF-κB Reporter Assay

This assay measures the ability of compounds to modulate the activity of the NF-κB transcription factor.

  • Principle: This assay utilizes a cell line (e.g., HEK293) that has been stably transfected with a plasmid containing a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the transcriptional control of NF-κB response elements.[19][20] When the NF-κB pathway is activated (e.g., by TNFα), the reporter gene is expressed, and its activity can be quantified.[21] Inhibitors will reduce the signal.

  • Cell Line: HEK293/NF-κB-luc cells or similar reporter cell line.

  • Materials:

    • 96-well cell culture plates

    • NF-κB reporter cell line

    • Tumor Necrosis Factor-alpha (TNFα)

    • Luciferase Assay System (e.g., from Promega or Cayman Chemical)[19]

  • Procedure:

    • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

    • Compound Treatment: Pre-treat the cells with serial dilutions of the Celecoxib analogs for 1 hour.

    • Stimulation: Add TNFα to the wells to a final concentration of 10 ng/mL to activate the NF-κB pathway. Include unstimulated and vehicle-stimulated controls.

    • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

    • Cell Lysis and Luciferase Assay: Perform the luciferase assay by adding a lytic reagent that contains the luciferase substrate, following the manufacturer's protocol.

    • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Normalize the data to the TNFα-stimulated control and calculate the percent inhibition for each compound concentration. Determine the IC₅₀ value if a dose-response was performed.

References

Application of 4-Desmethyl-2-methyl Celecoxib in Osteoarthritis Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage, leading to pain, stiffness, and reduced mobility. Inflammation plays a crucial role in the pathogenesis of OA, with cyclooxygenase-2 (COX-2) being a key enzyme in the inflammatory cascade. Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that effectively manage the signs and symptoms of OA with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.

This document provides detailed application notes and protocols for the use of 4-Desmethyl-2-methyl Celecoxib , a selective COX-2 inhibitor, in osteoarthritis research. It is important to note that while this compound is identified as a potent and selective COX-2 inhibitor, published research specifically detailing its application in osteoarthritis models is limited. Therefore, the experimental protocols and detailed mechanistic insights provided herein are largely based on the extensive research conducted on its parent compound, Celecoxib , and are intended to serve as a comprehensive guide for investigating this compound.

Compound Profile: this compound

This compound is an analog of Celecoxib and is recognized as an orally active and selective COX-2 inhibitor.[1][2][3] Its primary mechanism of action is the inhibition of the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[1][2][3]

Table 1: Compound Specifications

PropertyValueReference
IUPAC Name 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamideN/A
Synonyms Compound 1g[1][2][3]
Molecular Formula C₁₇H₁₄F₃N₃O₂SN/A
Molecular Weight 381.37 g/mol N/A
Mechanism of Action Selective COX-2 Inhibitor[1][2][3]
IC₅₀ (COX-2) 0.069 µM[1][2][3]
Therapeutic Potential Anti-inflammatory, Analgesic, Antipyretic[1][2][3]

Mechanism of Action in Osteoarthritis

The therapeutic effects of selective COX-2 inhibitors like this compound in osteoarthritis stem from their ability to suppress inflammation and its downstream consequences on cartilage degradation. The primary mechanism involves the inhibition of prostaglandin E2 (PGE₂) synthesis.[4]

In the osteoarthritic joint, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) stimulate chondrocytes and synoviocytes to upregulate COX-2 expression. This leads to a surge in PGE₂ production, which in turn contributes to:

  • Pain Sensitization: PGE₂ sensitizes peripheral nerve endings, lowering the pain threshold.

  • Inflammation: It promotes vasodilation and increases vascular permeability, leading to joint swelling and warmth.

  • Cartilage Degradation: PGE₂ can stimulate the production of matrix metalloproteinases (MMPs) and other catabolic enzymes that degrade the cartilage matrix, while inhibiting the synthesis of essential matrix components like aggrecan and type II collagen.[4]

Beyond COX-2 inhibition, Celecoxib has been shown to modulate other signaling pathways involved in OA pathogenesis, suggesting potential disease-modifying properties. These include the inhibition of the NF-κB (nuclear factor-kappa B) and JNK (c-Jun N-terminal kinase) signaling pathways, which are critical regulators of inflammatory and catabolic gene expression in chondrocytes.[5]

Simplified Signaling Pathway of COX-2 Inhibition in Osteoarthritis cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) nfkb_jnk NF-κB & JNK Activation cytokines->nfkb_jnk cox2 COX-2 Upregulation nfkb_jnk->cox2 prostaglandins Prostaglandin E₂ (PGE₂) Synthesis cox2->prostaglandins celecoxib This compound celecoxib->nfkb_jnk Potential Inhibition celecoxib->cox2 pain Pain prostaglandins->pain inflammation Inflammation prostaglandins->inflammation mmp MMP & ADAMTS Production prostaglandins->mmp matrix_synthesis Matrix Synthesis Inhibition prostaglandins->matrix_synthesis cartilage_degradation Cartilage Degradation mmp->cartilage_degradation matrix_synthesis->cartilage_degradation

Fig. 1: COX-2 Inhibition Pathway

Experimental Protocols

The following protocols are based on established methodologies for evaluating the efficacy of Celecoxib in osteoarthritis research and can be adapted for this compound.

In Vitro Assays

This protocol describes the isolation and culture of primary chondrocytes for in vitro studies.

Workflow for In Vitro Chondrocyte Experiments start Start: Cartilage Harvest digestion Enzymatic Digestion (e.g., Collagenase) start->digestion isolation Chondrocyte Isolation & Seeding digestion->isolation culture Cell Culture to Confluence isolation->culture treatment Treatment with This compound &/or IL-1β culture->treatment analysis Downstream Analysis: - Gene Expression (qPCR) - Protein Analysis (ELISA, Western Blot) - Cell Viability (MTT Assay) treatment->analysis Workflow for In Vivo Osteoarthritis Model start Start: Animal Acclimatization surgery Surgical Induction of OA (e.g., DMM in mice) start->surgery treatment Treatment Initiation (Oral gavage with This compound) surgery->treatment monitoring Pain Assessment (e.g., von Frey filaments) treatment->monitoring Weekly endpoint Endpoint: Tissue Harvest (e.g., 8 weeks post-surgery) monitoring->endpoint histology Histological Analysis (Safranin-O staining, OARSI scoring) endpoint->histology biomarkers Biomarker Analysis (Serum/Synovial Fluid) endpoint->biomarkers

References

Application Notes and Protocols for Assessing Analgesiac Activity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The assessment of analgesic activity is a critical component of preclinical drug development. A variety of animal models have been established to investigate the efficacy of novel therapeutic agents in alleviating pain. These models are broadly categorized based on the type of noxious stimulus used to elicit a pain response, including thermal, mechanical, and chemical stimuli. This document provides detailed protocols for the most commonly employed assays in each category, guidance on data presentation, and an overview of the underlying pain signaling pathways.

I. Thermal Pain Models

Thermal pain models are used to evaluate the response to noxious heat or cold. These tests are effective for assessing centrally and peripherally acting analgesics.

Hot Plate Test

The hot plate test is a widely used method to assess the response to a thermal stimulus.[1] It is particularly useful for evaluating centrally acting analgesics. The test measures the latency of the animal's response to a heated surface, which can include paw licking or jumping.[1][2]

  • Apparatus: A commercially available hot plate apparatus consisting of a metal plate that can be heated to a constant temperature and enclosed by a transparent cylinder.[1][2]

  • Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[2]

  • Temperature Setting: Set the hot plate temperature to a constant, noxious level, typically between 52°C and 55°C.[2][3]

  • Baseline Latency: Gently place each animal on the hot plate and start a timer. Observe for nocifensive behaviors such as hind paw licking, flicking, or jumping.[2][4] Stop the timer at the first sign of a response and record the latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[2]

  • Drug Administration: Administer the test compound or vehicle control to the animals via the desired route (e.g., oral, intraperitoneal, subcutaneous).

  • Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), place the animal back on the hot plate and measure the response latency as described in step 4.[4]

  • Data Analysis: The analgesic effect is determined by a significant increase in the post-treatment latency compared to the baseline or vehicle-treated group.

Tail-Flick Test

The tail-flick test is another common method for assessing spinal analgesic effects. It measures the latency of an animal to "flick" its tail in response to a focused beam of radiant heat.[5][6]

  • Apparatus: A tail-flick apparatus equipped with a radiant heat source (e.g., an intense light beam) and a sensor to detect the tail flick.[5]

  • Animal Restraint: Gently restrain the animal (rat or mouse) in a suitable restrainer, leaving the tail exposed.[7]

  • Acclimation: Allow the animal to acclimate to the restrainer for 15-20 minutes.[7]

  • Baseline Latency: Position the tail over the heat source and start the timer and the heat stimulus simultaneously. The apparatus will automatically stop the timer when the tail flicks away from the heat.[5] Record this baseline latency. A cut-off time is necessary to prevent tissue damage.[8]

  • Drug Administration: Administer the test compound or vehicle.

  • Post-Treatment Latency: At specified time points after drug administration, repeat the measurement of the tail-flick latency.

  • Data Analysis: An increase in the latency to flick the tail indicates an analgesic effect.

II. Mechanical Pain Models

Mechanical pain models are used to assess the response to a mechanical stimulus, often to evaluate mechanical allodynia (pain in response to a normally non-painful stimulus) or hyperalgesia (an increased response to a painful stimulus).[9]

Von Frey Test

The von Frey test is the gold standard for assessing mechanical sensitivity.[9] It uses calibrated monofilaments to apply a specific amount of force to the plantar surface of the animal's paw.[10]

  • Apparatus: A set of von Frey filaments with varying stiffness and a testing platform with a wire mesh floor that allows access to the paws from below.[10]

  • Acclimation: Place the animals in individual chambers on the mesh platform and allow them to acclimate for at least one hour.[11]

  • Filament Application: Starting with a filament of low force (e.g., 0.6g), apply it to the plantar surface of the hind paw with enough force to cause it to bend, and hold for 1-2 seconds.[11]

  • Response Assessment: A positive response is a sharp withdrawal or licking of the paw.

  • Threshold Determination (Up-Down Method): If there is no response, the next filament with a higher force is used. If there is a positive response, the next filament with a lower force is used. This is continued until a pattern of responses is established, which is then used to calculate the 50% withdrawal threshold.[12]

  • Drug Administration and Testing: After establishing a baseline, administer the test compound or vehicle and repeat the threshold determination at set time points.

  • Data Analysis: An increase in the paw withdrawal threshold indicates an analgesic effect.

III. Chemical Pain Models

Chemical pain models involve the injection of an irritant substance to induce a pain response. These models are useful for investigating inflammatory pain.

Acetic Acid Writhing Test

The acetic acid-induced writhing test is a chemical method used to screen for peripherally acting analgesics.[13][14] The intraperitoneal injection of acetic acid causes abdominal constrictions, or "writhes."[14]

  • Animal Preparation: Use mice for this assay.

  • Drug Administration: Administer the test compound or vehicle control subcutaneously or orally.[14]

  • Induction of Writhing: After a set absorption time (e.g., 40 minutes), inject a 0.7% or 1% solution of acetic acid intraperitoneally.[14][15]

  • Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) over a specific period, typically 10-15 minutes.[14][15]

  • Data Analysis: The analgesic activity is expressed as the percentage inhibition of writhing in the treated group compared to the control group.

Formalin Test

The formalin test is a robust model that produces a biphasic pain response and is useful for differentiating between centrally and peripherally acting analgesics.[16] An injection of dilute formalin into the paw causes an initial acute phase of pain (Phase I), followed by a quiescent period and then a longer-lasting tonic phase of inflammatory pain (Phase II).[16][17]

  • Animal Preparation: Use mice or rats.

  • Acclimation: Place the animals in an observation chamber for at least 30 minutes to acclimate.[18]

  • Drug Administration: Administer the test compound or vehicle.

  • Formalin Injection: Inject a small volume (e.g., 20 µL) of 1-2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[19][20]

  • Observation: Immediately after the injection, return the animal to the chamber and record the amount of time spent licking or biting the injected paw.

    • Phase I: Typically observed during the first 5-10 minutes post-injection.[16]

    • Phase II: Typically observed from 20 to 40 minutes post-injection.[16]

  • Data Analysis: A reduction in the time spent licking or biting in either phase indicates an analgesic effect. Centrally acting analgesics tend to inhibit both phases, while peripherally acting anti-inflammatory agents primarily inhibit the second phase.[17]

Data Presentation

Quantitative data from these assays should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Hot Plate Test Data
Treatment Group N Baseline Latency (s) (Mean ± SEM) Post-Treatment Latency (s) (Mean ± SEM)
Vehicle Control1015.2 ± 1.116.5 ± 1.3
Compound A (10 mg/kg)1014.9 ± 1.028.7 ± 2.5**
Morphine (10 mg/kg)1015.5 ± 1.235.1 ± 3.1***
*Data are presented as mean ± standard error of the mean (SEM). **p<0.01, **p<0.001 compared to vehicle control.
Table 2: Von Frey Test Data
Treatment Group N Baseline 50% Paw Withdrawal Threshold (g) (Mean ± SEM) Post-Treatment 50% Paw Withdrawal Threshold (g) (Mean ± SEM)
Vehicle Control84.1 ± 0.34.3 ± 0.4
Compound B (30 mg/kg)84.0 ± 0.29.8 ± 1.1**
Gabapentin (100 mg/kg)84.2 ± 0.312.5 ± 1.5***
*Data are presented as mean ± standard error of the mean (SEM). **p<0.01, **p<0.001 compared to vehicle control.
Table 3: Acetic Acid Writhing Test Data
Treatment Group N Number of Writhes (Mean ± SEM) % Inhibition
Vehicle Control1035.4 ± 2.8-
Compound C (50 mg/kg)1015.1 ± 1.9 57.3
Diclofenac (20 mg/kg)1010.2 ± 1.571.2
*Data are presented as mean ± standard error of the mean (SEM). **p<0.001 compared to vehicle control.
Table 4: Formalin Test Data
Treatment Group N Phase I Licking Time (s) (Mean ± SEM) Phase II Licking Time (s) (Mean ± SEM)
Vehicle Control845.2 ± 5.1150.8 ± 12.3
Compound D (10 mg/kg)842.8 ± 4.975.4 ± 9.8
Morphine (5 mg/kg)820.1 ± 3.235.7 ± 6.1***
*Data are presented as mean ± standard error of the mean (SEM). **p<0.01, **p<0.001 compared to vehicle control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general pain signaling pathway and the experimental workflow for assessing analgesic activity.

Pain_Signaling_Pathway cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) Noxious_Stimulus Noxious Stimulus (Thermal, Mechanical, Chemical) Nociceptor Nociceptor Activation Noxious_Stimulus->Nociceptor Transduction Transduction Nociceptor->Transduction Signal Generation Primary_Afferent_Neuron Primary Afferent Neuron (Aδ and C fibers) Transduction->Primary_Afferent_Neuron Spinal_Cord Spinal Cord (Dorsal Horn) Primary_Afferent_Neuron->Spinal_Cord Signal Propagation Transmission Transmission Spinal_Cord->Transmission Ascending_Pathways Ascending Pathways (Spinothalamic Tract) Transmission->Ascending_Pathways Thalamus Thalamus Ascending_Pathways->Thalamus Cortex Somatosensory Cortex Thalamus->Cortex Perception Pain Perception Cortex->Perception Interpretation Descending_Pathways Descending Modulation Cortex->Descending_Pathways Modulatory Signals Descending_Pathways->Spinal_Cord Inhibition/ Facilitation Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Baseline_Measurement Baseline Pain Response Measurement Animal_Acclimation->Baseline_Measurement Grouping Randomization into Treatment Groups Baseline_Measurement->Grouping Drug_Administration Drug/Vehicle Administration Grouping->Drug_Administration Post_Treatment_Measurement Post-Treatment Pain Response Measurement Drug_Administration->Post_Treatment_Measurement Data_Collection Data Collection and Recording Post_Treatment_Measurement->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results End End Results->End

References

Application Notes and Protocols for 4-Desmethyl-2-methyl Celecoxib in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of 4-Desmethyl-2-methyl Celecoxib in cell culture experiments. This document includes information on the compound's mechanism of action, preparation of stock solutions, and guidelines for its application in in vitro studies.

Introduction

This compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] As a derivative of Celecoxib, it belongs to a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that exhibit anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] Its selectivity for COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The primary mechanism of action involves the inhibition of prostaglandin synthesis, making it a valuable tool for studying inflammatory processes and as a potential therapeutic agent.[1][2][3]

Product Information

PropertyValueReference
Synonyms Compound 1g[1][2]
CAS Number 170569-99-0[4]
Molecular Formula C₁₇H₁₄F₃N₃O₂S[4]
Molecular Weight 381.37 g/mol [4]
Target Cyclooxygenase-2 (COX-2)[1][2][3]
IC₅₀ 0.069 µM for COX-2[1][2][3]

Solubility and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

ParameterRecommendation
Solubility Soluble in DMSO (73 mg/mL) and Ethanol. Insoluble in water.[5]
Powder Storage Store at -20°C for up to 3 years.
Stock Solution Storage Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[5]

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Protocol:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

  • Calculate Amount: To prepare a 10 mM stock solution, use the following calculation:

    • Weight (mg) = 10 mM * 381.37 g/mol * 1 mL / 1000 = 3.81 mg per 1 mL of solvent.

  • Dissolution:

    • Weigh the required amount of this compound powder and place it in a sterile tube.

    • Add the calculated volume of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Application in Cell Culture

General Guidelines:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically not exceeding 0.5% (v/v), to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

  • Working Concentrations: The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on its IC₅₀ and studies with similar compounds, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments. Further optimization may be required.

Example Protocol: Treatment of Adherent Cells

  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of Working Solution:

    • Thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentrations. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the desired concentration of this compound.

    • Include a vehicle control (medium with the corresponding concentration of DMSO).

  • Incubation: Incubate the cells for the desired experimental duration.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as viability assays, protein expression analysis (Western blot), or gene expression analysis (RT-qPCR).

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the COX-2 enzyme, which is a key enzyme in the inflammatory pathway. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for various prostaglandins (PGs) and thromboxanes. These lipid mediators are involved in inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory molecules. The signaling pathway is depicted below.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Inhibitor 4-Desmethyl-2-methyl Celecoxib Inhibitor->COX2 Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: COX-2 Signaling Pathway Inhibition.

Experimental Workflow

The following diagram illustrates a general workflow for conducting cell culture experiments with this compound.

Experimental_Workflow Prep Prepare 10 mM Stock Solution in DMSO Treat Prepare Working Solutions & Treat Cells Prep->Treat Seed Seed Cells in Culture Plates Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Analyze Perform Downstream Analysis Incubate->Analyze

References

Application Notes and Protocols: Solubility of 4-Desmethyl-2-methyl Celecoxib in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Desmethyl-2-methyl Celecoxib is a derivative of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Understanding its solubility in common laboratory solvents like DMSO is crucial for a wide range of in vitro and in vivo studies, including high-throughput screening, cell-based assays, and formulation development. DMSO is a polar aprotic solvent widely used for its ability to dissolve a broad spectrum of organic compounds.

Solubility Data

No experimentally determined public data for the solubility of this compound in DMSO was identified. However, the solubility of structurally similar compounds provides a valuable reference.

Table 1: Solubility of Celecoxib and its Derivatives in DMSO

CompoundMolecular Weight ( g/mol )Solubility in DMSO (mg/mL)Molar Solubility (M)Notes
Celecoxib 381.37~16.6[1]~0.043-
Desmethyl Celecoxib 367.3573[2]~0.199Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[2]
Desmethyl Celecoxib 367.35250[3]~0.680Requires sonication to achieve this concentration.[3]
This compound 381.37Data not availableData not availableBased on the structures, solubility is expected to be in a similar range to Celecoxib and Desmethyl Celecoxib.

Signaling Pathway

This compound, as a derivative of Celecoxib, is expected to be a selective inhibitor of Cyclooxygenase-2 (COX-2). The COX-2 pathway is a critical component of the inflammatory response.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation Pain Fever PGE2->Inflammation Celecoxib_Derivative 4-Desmethyl-2-methyl Celecoxib Celecoxib_Derivative->COX2 Inhibition

Figure 1. Simplified COX-2 signaling pathway showing the inhibition by this compound.

The inhibition of COX-2 by this compound blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for prostaglandins like PGE2, which are key mediators of inflammation, pain, and fever.[4][5][6]

Experimental Protocols

Protocol for Determining Kinetic Solubility in DMSO

This protocol provides a high-throughput method to estimate the kinetic solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM stock solution of This compound in DMSO B Add DMSO stock to aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM A->B C Incubate at room temperature with shaking for 1-2 hours B->C D Filter to remove precipitate C->D E Quantify the concentration of the soluble compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy D->E

Figure 2. Experimental workflow for kinetic solubility determination.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at room temperature for 1 to 2 hours with gentle shaking.

  • Filtration: After incubation, filter the samples through a filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate to determine the concentration of the dissolved compound. This can be done using analytical techniques such as LC-MS/MS or UV-Vis spectroscopy by comparing the result to a standard curve.[7][8][9]

Protocol for Preparing a Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution of a research compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Appropriate vials (e.g., amber glass vials)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is recommended to use fresh, anhydrous DMSO as absorbed moisture can affect compound solubility and stability.[2]

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If the compound does not readily dissolve, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.[3]

  • Storage: Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Table 2: Example Volumes for Preparing a 10 mM Stock Solution of this compound (MW: 381.37 g/mol )

Mass of CompoundVolume of DMSO to Add
1 mg262.2 µL
5 mg1.311 mL
10 mg2.622 mL

Conclusion

While the precise solubility of this compound in DMSO remains to be experimentally determined and published, the data from its parent compound and a key metabolite suggest a solubility in the mg/mL range. The provided protocols offer standardized methods for determining its kinetic solubility and for preparing stock solutions, which are essential for advancing research and development involving this compound. Researchers should empirically determine the solubility for their specific experimental conditions and lots of the compound.

References

Troubleshooting & Optimization

overcoming solubility issues with 4-Desmethyl-2-methyl Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Desmethyl-2-methyl Celecoxib. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an orally active and selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] Like its parent compound, celecoxib, it is a Biopharmaceutical Classification System (BCS) Class II molecule, meaning it has high permeability but low aqueous solubility.[4] This poor solubility can lead to challenges in achieving adequate dissolution and absorption in vitro and in vivo, potentially affecting experimental results and therapeutic efficacy.[4][5]

Q2: What are the initial steps to dissolve this compound for in vitro experiments?

A2: For initial in vitro studies, this compound can typically be dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[6][7] However, it is practically insoluble in water.[6][7] When preparing stock solutions, it's crucial to consider the final concentration of the organic solvent in your experimental medium, as high concentrations can be toxic to cells.

Q3: What are the common strategies to enhance the aqueous solubility of poorly soluble compounds like this compound?

A3: Several strategies can be employed to improve the aqueous solubility of hydrophobic drugs. These can be broadly categorized into physical and chemical modifications:

  • Physical Modifications: These include particle size reduction (micronization and nanonization), formation of solid dispersions, and sonocrystallization.[8][9][10]

  • Chemical Modifications: These methods involve the use of co-solvents, pH adjustment, cyclodextrin complexation, surfactants, and the formation of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[5][11][12]

Troubleshooting Guide

Issue 1: The compound precipitates out of solution when I dilute my organic stock solution into an aqueous buffer.

  • Possible Cause: The concentration of the compound exceeds its solubility limit in the final aqueous medium. The organic solvent concentration may be too low to maintain solubility.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Lower the final concentration of this compound in your experiment.

    • Increase Co-solvent Concentration: If your experimental system allows, slightly increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous medium. Be mindful of solvent toxicity.

    • Use a Surfactant: Incorporate a low concentration of a biocompatible surfactant, such as Tween-80 or sodium lauryl sulfate (SLS), in your aqueous buffer to help maintain solubility through micellar encapsulation.[12]

    • Complexation with Cyclodextrins: Consider using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to form inclusion complexes, which can significantly enhance aqueous solubility.[5][13]

Issue 2: I am observing low or inconsistent results in my cell-based assays.

  • Possible Cause: Poor solubility may lead to an inaccurate concentration of the dissolved compound, or the compound may be precipitating in the cell culture medium.

  • Troubleshooting Steps:

    • Verify Solubility in Media: Before conducting the assay, determine the saturation solubility of this compound in your specific cell culture medium.

    • Prepare a Solid Dispersion: For more advanced applications, preparing a solid dispersion of the compound with a hydrophilic polymer (e.g., PVP, HPMC, PEG) can improve its dissolution rate and solubility.[14]

    • Use a Lipid-Based Formulation: Encapsulating the compound in a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), can enhance its dispersion and apparent solubility in aqueous environments.[5][11]

Quantitative Data on Solubility Enhancement

Formulation StrategyCarrier/ExcipientSolvent/MediumSolubility Enhancement (µg/mL)Fold Increase vs. Pure DrugReference
Pure Celecoxib-Water~1.8 - 4.2-[4][13]
Co-milledPVP, Mannitol, SLSWater8.6~4.8[4]
Solid Dispersion (Fusion)Urea (1:5 ratio)Phosphate Buffer (pH 7.4)267.24>60[14]
Lyophilized Solid DispersionHP-β-CDWater645>150[13]
Physical MixtureHP-β-CDWater64.18~15[13]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30) in a 1:5 weight ratio in a suitable organic solvent, such as methanol or a methanol-water mixture (3:1).[7][14]

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-45°C).[14]

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous vs. crystalline) using techniques like UV-Vis spectrophotometry, DSC, and FTIR.

Protocol 2: Cyclodextrin Complexation by Kneading Method
  • Mixing: Mix this compound and hydroxypropyl-β-cyclodextrin (HP-β-CD) in a 1:1 molar ratio in a mortar.

  • Kneading: Add a small amount of a water-ethanol solution to the mixture and knead thoroughly for 45-60 minutes to form a paste.[9]

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex and pass it through a sieve.

  • Evaluation: Evaluate the complex for solubility enhancement and complex formation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_eval Evaluation cluster_outcome Outcome start Poorly Soluble This compound method1 Solid Dispersion start->method1 method2 Cyclodextrin Complexation start->method2 method3 Particle Size Reduction start->method3 solubility Solubility Assay method1->solubility method2->solubility method3->solubility dissolution Dissolution Testing solubility->dissolution physchem Physicochemical Characterization (DSC, FTIR) dissolution->physchem outcome Enhanced Solubility & Bioavailability physchem->outcome

Caption: Workflow for enhancing the solubility of this compound.

signaling_pathway membrane Cell Membrane pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandins (PGE2, etc.) pgh2->pgs inflammation Inflammation, Pain, Fever pgs->inflammation dmc 4-Desmethyl-2-methyl Celecoxib dmc->cox2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by this compound.

References

Technical Support Center: Optimizing HPLC Separation of Celecoxib Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC separation of Celecoxib and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the chromatographic analysis of Celecoxib.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when separating Celecoxib and its positional isomers (ortho and meta)?

A1: The most frequent challenges include:

  • Poor Resolution: Inadequate separation between the main Celecoxib peak and its closely eluting positional isomers or other process-related impurities.[1][2][3]

  • Peak Tailing: Asymmetrical peak shapes, particularly for the main Celecoxib peak, can affect accurate quantification.[1]

  • Co-elution of Impurities: Standard pharmacopeial methods (EP and USP) have been reported to fail in separating certain impurities from the main analyte peak.[1][2][3]

  • Long Runtimes: Some methods, especially in normal-phase chromatography, can have excessively long retention times for all compounds of interest.[1][3]

  • Retention Time Shifts: Inconsistent retention times between injections can indicate issues with the mobile phase, column, or instrument.

Q2: Which type of HPLC column is best suited for separating Celecoxib isomers?

A2: The choice of column is critical and depends on the specific separation goals.

  • Chiral Stationary Phases (CSPs): For the separation of positional isomers (ortho and meta), chiral columns have demonstrated superior selectivity.[1][3][4][5] Polysaccharide-based CSPs like Chiralpak-AD and Chiralpak IA-3 are highly effective.[1][2][3][4][5]

  • Reversed-Phase C18 and Diphenyl Columns: These are commonly used for the analysis of Celecoxib and its related impurities in reversed-phase mode. However, they may not always provide adequate resolution for the positional isomers without significant method development.[3][6][7][8]

Q3: How can I improve the resolution between Celecoxib and its isomers?

A3: To enhance resolution, consider the following optimization strategies:

  • Mobile Phase Composition: Adjust the ratio of organic solvents (acetonitrile, methanol) and the aqueous phase. Fine-tuning the solvent strength can significantly impact selectivity.[1][7]

  • Mobile Phase pH: For reversed-phase methods, adjusting the pH of the aqueous phase (e.g., with phosphate buffer or formic acid) can alter the ionization state of the analytes and improve separation.[7][9]

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.[10]

  • Column Temperature: Optimizing the column temperature can affect retention times and selectivity.[1][10]

  • Choice of Stationary Phase: If resolution is still poor, switching to a more selective column, such as a chiral stationary phase, is a highly effective strategy.[1][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Resolution of Isomers Inappropriate stationary phase.Switch to a chiral stationary phase like Chiralpak-AD or Chiralpak IA-3 for improved selectivity between positional isomers.[1][3][4]
Sub-optimal mobile phase composition.Systematically vary the ratio of organic modifiers (e.g., acetonitrile, methanol) and the aqueous phase. Consider using a design of experiments (DoE) approach for optimization.[1]
Peak Tailing for Celecoxib Secondary interactions with the stationary phase.Add a competing amine like triethylamine (TEA) to the mobile phase to mask active silanol groups on the column.[8]
Column overload.Reduce the sample concentration or injection volume.
Retention Time Drifts Inadequate column equilibration.Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis sequence.
Mobile phase composition changing over time.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[7]
Column temperature fluctuations.Use a column oven to maintain a constant and stable temperature.[7][10]
Co-elution with Other Impurities Lack of method specificity.Re-evaluate the stationary and mobile phases. A different stationary phase (e.g., phenyl or chiral) may offer orthogonal selectivity compared to a standard C18 column.[1][3]
Gradient profile is not optimal.If using a gradient method, adjust the slope and duration of the gradient to better separate closely eluting peaks.

Experimental Protocols

Method 1: Normal-Phase Separation of Positional Isomers

This method is effective for the specific separation of ortho and meta isomers of Celecoxib.[4]

  • Column: Chiralpak-AD (250 x 4.6 mm, 10 µm)

  • Mobile Phase: n-Hexane / Ethanol

  • Detection: UV at 255 nm

  • Mode: Isocratic

Detailed protocol and mobile phase ratio would need to be optimized based on the specific instrument and column batch.

Method 2: Reversed-Phase Separation of Celecoxib and Related Impurities

This method is a general approach for the analysis of Celecoxib in bulk drug and dosage forms.[7]

  • Column: Supelcosil LC-DP (Diphenyl) or equivalent C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Monobasic potassium phosphate buffer (pH 3.0) / Methanol / Acetonitrile (60:30:10 v/v/v)

  • Flow Rate: 2.0 mL/min

  • Column Temperature: 60°C

  • Detection: UV at 215 nm

  • Injection Volume: 25 µL

Mobile Phase Preparation:

  • Prepare the phosphate buffer by dissolving 2.7 g of monobasic potassium phosphate in 1000 mL of Milli-Q water.

  • Adjust the pH to 3.0 with 10% phosphoric acid.

  • Mix the buffer, methanol, and acetonitrile in the specified ratio.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication for 10 minutes.[7]

Quantitative Data Summary

Table 1: Example HPLC Method Parameters for Celecoxib Analysis

ParameterMethod A (Isomer Separation)[4]Method B (General Assay)[7]Method C (Impurity Profiling)
Column Chiralpak-ADSupelcosil DP / C18Symmetry C18
Dimensions 250 x 4.6 mm, 10 µm250 x 4.6 mm, 5 µmNot Specified
Mobile Phase n-Hexane / EthanolKH2PO4 buffer (pH 3.0) / Methanol / ACN (60:30:10)Water / Acetonitrile (50:50)
Flow Rate Not Specified2.0 mL/min1.2 mL/min
Detection (UV) 255 nm215 nm254 nm
Temperature Not Specified60°CNot Specified

Visualizations

Logical Workflow for HPLC Method Troubleshooting

Troubleshooting_Workflow start Problem Identified (e.g., Poor Resolution) check_system Check System Suitability (Pressure, Baseline Noise) start->check_system check_mobile_phase Verify Mobile Phase (Correct Composition, Freshly Prepared, Degassed) check_system->check_mobile_phase check_column Evaluate Column Performance (Age, Previous Use, Equilibration) check_mobile_phase->check_column adjust_params Adjust Method Parameters check_column->adjust_params change_composition Modify Mobile Phase Ratio adjust_params->change_composition Isocratic change_ph Adjust Mobile Phase pH adjust_params->change_ph Reversed-Phase change_flow Optimize Flow Rate adjust_params->change_flow change_temp Adjust Column Temperature adjust_params->change_temp reassess Re-run Analysis and Assess Results change_composition->reassess change_ph->reassess change_flow->reassess change_temp->reassess problem_solved Problem Resolved reassess->problem_solved Resolution Acceptable escalate Consider More Significant Changes reassess->escalate Resolution Still Poor change_column Switch to a Different Column (e.g., Chiral Stationary Phase) escalate->change_column change_column->adjust_params

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Decision Pathway for Column Selection

Column_Selection start Goal of Analysis isomer_separation Separation of Positional Isomers (ortho/meta) start->isomer_separation Isomer Specific impurity_profiling General Impurity Profiling / Assay start->impurity_profiling General chiral_column Select a Chiral Column (e.g., Chiralpak-AD, Chiralpak IA-3) isomer_separation->chiral_column rp_column Start with a Reversed-Phase Column (C18, Diphenyl) impurity_profiling->rp_column optimize_rp Optimize Mobile Phase on RP Column rp_column->optimize_rp resolution_check Is Resolution of Isomers Adequate? optimize_rp->resolution_check resolution_check->chiral_column No resolution_check->rp_column Yes, continue optimization

References

Technical Support Center: UPLC-MS/MS Analysis of Celecoxib Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the UPLC-MS/MS analysis of Celecoxib and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the common metabolites of Celecoxib I should be looking for?

A1: The primary phase I metabolites of Celecoxib include hydroxycelecoxib (M3) and its further oxidation product, carboxycelecoxib (M2). These can also be present as phase II glucuronide conjugates (M1 and M5).[1][2][3] The specific metabolites and their concentrations will depend on the biological matrix and the metabolic system being studied.

Q2: What is a matrix effect in UPLC-MS/MS analysis?

A2: A matrix effect is the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[4][5]

Q3: How can I determine if I have a matrix effect issue?

A3: You can assess matrix effects both qualitatively and quantitatively. A common qualitative method is post-column infusion , where a constant flow of the analyte solution is introduced after the analytical column.[4][6][7] Dips or peaks in the baseline signal when a blank matrix extract is injected indicate regions of ion suppression or enhancement. For a quantitative assessment, the post-extraction spike method is widely used.[4][7] This involves comparing the analyte's response in a spiked blank matrix extract to its response in a pure solvent.

Q4: Can the choice of internal standard (IS) help mitigate matrix effects?

A4: Yes, using an appropriate internal standard is a crucial strategy. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it will have nearly identical chemical properties and chromatographic behavior, thus experiencing the same degree of matrix effect as the analyte.[5][8] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used. Celecoxib-d7 is a commonly used internal standard for Celecoxib analysis.[9]

Troubleshooting Guide

Problem: I am observing significant ion suppression for my Celecoxib metabolites.

This is a common issue in bioanalysis, often caused by phospholipids, salts, or other endogenous components in the sample matrix.[4][6] Below is a step-by-step guide to troubleshoot and mitigate ion suppression.

Step 1: Evaluate and Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analytes.[6] Different techniques offer varying levels of cleanliness.

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving behind significant amounts of phospholipids and other interferences.[10]

  • Liquid-Liquid Extraction (LLE): LLE provides cleaner extracts than PPT by partitioning the analytes into an immiscible organic solvent.[7][10] Adjusting the pH of the aqueous matrix can improve the selectivity of the extraction for acidic or basic analytes.[7]

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by using a solid sorbent to selectively retain and elute the analytes.[10] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective at removing a wide range of interferences.[10]

Experimental Protocol: Salting-Out Liquid-Liquid Extraction

This method has been shown to be effective for the extraction of Celecoxib and its metabolites from blood with good recovery and minimal matrix effects.[1][2]

  • To a 100 µL whole blood sample, add the internal standard solution.

  • Add 20 µL of 1 M zinc sulfate to precipitate proteins.

  • Vortex for 1 minute.

  • Add 400 µL of acetonitrile containing 50 mg/mL of sodium chloride.

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

Quantitative Data Summary: Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyte RecoveryMatrix Effect (IS-Normalized)Reference
Salting-Out LLE>70% for Celecoxib & metabolitesNo obvious matrix effects observed[1][2]
Solid-Phase Extraction85.5% for Celecoxib0.99 - 1.03[9]
Protein PrecipitationOften lower recovery and significant matrix effectsNot specified, but generally higher than LLE/SPE[10]
Step 2: Optimize Chromatographic Conditions

Good chromatographic separation is key to moving the analytes of interest away from co-eluting matrix components.[6]

  • Employ UPLC: Ultra-Performance Liquid Chromatography (UPLC) uses smaller particle size columns, providing higher resolution and peak capacities compared to traditional HPLC. This can significantly improve the separation of analytes from matrix interferences.[10]

  • Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the retention times of ionizable analytes and interferences, potentially resolving them from each other.[10]

  • Gradient Elution: A well-designed gradient elution can help to separate complex mixtures and ensure that analytes elute in a region with minimal matrix interference.

Step 3: Utilize a Divert Valve

A divert valve can be programmed to direct the flow from the column to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences might elute, thus preventing them from entering and contaminating the mass spectrometer source.[11]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting matrix effects.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions cluster_verification Verification Problem Ion Suppression or Poor Reproducibility Observed AssessME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Problem->AssessME Start Troubleshooting OptimizeSP Optimize Sample Prep (LLE, SPE) AssessME->OptimizeSP Matrix Effect Confirmed OptimizeChroma Optimize Chromatography (UPLC, Gradient, pH) OptimizeSP->OptimizeChroma UseSIL_IS Use Stable Isotope-Labeled Internal Standard OptimizeChroma->UseSIL_IS ReassessME Re-evaluate Matrix Effect UseSIL_IS->ReassessME ReassessME->OptimizeSP Still Present Validation Method Validation ReassessME->Validation Matrix Effect Minimized

Caption: A workflow for troubleshooting matrix effects in UPLC-MS/MS.

Visualizing the Sample Preparation Workflow

The diagram below outlines the key steps in a generic solid-phase extraction (SPE) protocol, a highly effective method for minimizing matrix effects.

SPE_Workflow Start Plasma Sample + Internal Standard Pretreat Pre-treatment (e.g., Dilution, pH adjust) Start->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (e.g., Methanol, Water) Wash1 Wash Step 1 (Remove polar interferences) Load->Wash1 Wash2 Wash Step 2 (Remove non-polar interferences) Wash1->Wash2 Elute Elute Analytes Wash2->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analyze UPLC-MS/MS Analysis Evaporate->Analyze

Caption: A typical solid-phase extraction (SPE) workflow for bioanalysis.

References

Technical Support Center: Improving the Oral Bioavailability of Celecoxib Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the oral bioavailability of celecoxib and its analogs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My celecoxib analog exhibits poor aqueous solubility. What are the primary reasons and initial troubleshooting steps?

A1: Poor aqueous solubility is the most significant hurdle for celecoxib and its analogs, as they are classified as Biopharmaceutical Classification System (BCS) Class II compounds (high permeability, low solubility).[1][2] The rate-limiting step for absorption of these molecules is typically the dissolution rate in the gastrointestinal tract.[1]

  • Initial Troubleshooting:

    • Confirm Solubility: Accurately determine the aqueous solubility of your analog at various physiologically relevant pH levels (e.g., pH 1.2, 4.5, 6.8).[1] Celecoxib's solubility is known to be very low (3–7 µg/mL).[2][3][4]

    • Particle Size Reduction: The initial and most straightforward approach is to reduce the particle size of the drug powder. According to the Noyes-Whitney equation, reducing particle size increases the surface area, which can enhance the dissolution rate.[4] Techniques like micronization or jet milling can be employed.

    • Formulation Screening: If particle size reduction is insufficient, you must explore more advanced formulation strategies. The most common and effective approaches for BCS Class II drugs like celecoxib analogs include nanosuspensions, solid dispersions, and lipid-based formulations.[3]

Q2: I'm considering a nanoformulation approach. Which methods are most effective for celecoxib analogs?

A2: Nanoformulations are a highly effective strategy for improving the solubility and dissolution rate of celecoxib.[1][5] Two prominent and successful methods are:

  • Wet Media Milling / High-Pressure Homogenization (HPH): This is a top-down approach where a suspension of the drug is subjected to high shear forces to create nanoparticles.[3][5] This method has been shown to increase the relative bioavailability of celecoxib by up to 245.8% compared to coarse powder.[5]

  • Dry Co-milling: This technique involves milling the drug with hydrophilic carriers like povidone (PVP) and surfactants like sodium lauryl sulfate (SLS).[1][6] This approach has resulted in a 4.8-fold increase in aqueous solubility and a 145.2% relative bioavailability compared to the commercial product, Celebrex®.[1][7]

  • Troubleshooting Nanoformulations:

    • Particle Agglomeration: Ensure the use of appropriate stabilizers (e.g., TPGS, PVP, SLS) to prevent the newly formed nanoparticles from agglomerating.[3][5] The choice and concentration of the stabilizer are critical and often require optimization.

    • Low Drug Loading: If drug loading is an issue, consider techniques like forming nanocrystalline solid dispersions which can achieve high loading within a carrier matrix.[3]

    • Physical Instability: After preparation, nanosuspensions can be converted into a more stable solid form, such as a dry powder, through freeze-drying or spray-drying.[2][5]

Q3: My analog's bioavailability is still low despite improved solubility. Could efflux transporters like P-glycoprotein be involved?

A3: While solubility is the primary barrier, efflux transporters like P-glycoprotein (P-gp) can limit the absorption of some drugs by pumping them out of intestinal cells.[8] However, studies on celecoxib itself indicate that it is not a significant substrate of P-gp and does not substantially affect P-gp's efflux activity.[9][10]

  • Troubleshooting Steps:

    • Re-evaluate Permeability: While celecoxib has high permeability, your specific analog may not. Conduct in vitro permeability assays, such as a Caco-2 cell permeability study, to confirm its permeability characteristics.[1]

    • Investigate Metabolism: Consider presystemic (first-pass) metabolism in the gut wall and liver. Celecoxib is metabolized by cytochrome P450 enzymes, primarily CYP2C9.[11] If your analog is a substrate for these enzymes, this could be a reason for low bioavailability.

    • Consider a Prodrug Approach: If permeability or metabolism is a confirmed issue, a prodrug strategy can be effective. By attaching a hydrophilic moiety (like an amino acid) to your analog, you can alter its physicochemical properties to bypass efflux or delay metabolism.[12][13]

Q4: What is a prodrug strategy and how can it be applied to celecoxib analogs?

A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active drug within the body. For celecoxib, this approach has been used to create more hydrophilic analogs that can improve the pharmacokinetic profile.[12][13] For example, amino acid conjugates of celecoxib have been shown to sustain plasma concentrations for up to 24 hours, leading to improved bioavailability and a more linear pharmacokinetic profile.[12]

  • Key Advantage: This strategy can overcome issues of both low solubility and peak concentration-related toxicity by providing a sustained release of the active drug.[12][13]

Data on Bioavailability Enhancement Strategies

The following tables summarize quantitative data from various studies that have successfully improved the oral bioavailability of celecoxib.

Table 1: Comparison of Pharmacokinetic Parameters for Different Celecoxib Formulations in Rats

FormulationCmax (µg/mL)AUC (µg·h/mL)Relative Bioavailability (%)Reference
Celecoxib Coarse Powder------100% (Control)[5]
Celecoxib Nanosuspension (CLX-NS)Significantly HigherSignificantly Higher245.8%[5]
Celebrex® (Commercial Capsule)------100% (Control)[1]
Dry Co-milled Nanoformulation------145.2%[1][7]
Physical Mixture------100% (Control)[3]
Nanocrystalline Solid Dispersion (CLX-NC)2.9-fold Increase3.1-fold Increase310%[3]
Celecoxib Suspension------100% (Control)[14]
Solid Self-Microemulsion (S-SMEDDS)---6.37-fold Increase637%[14]

Table 2: Solubility Enhancement of Celecoxib by Various Formulation Methods

Method / FormulationSolubility in Water (µg/mL)Fold IncreaseReference
Pure Celecoxib Powder1.8 ± 0.33---[1]
Dry Co-milled Nanoformulation8.6 ± 1.06~4.8x[1][6][15]
Pure Celecoxib4.2---[16]
HP-βCD Lyophilized Solid Dispersion645~153x[16]
Pure Celecoxib3-7---[4]
Nanosuspension (0.4% SLS stabilizer)18.1~2.6x - 6x[4]

Experimental Protocols & Methodologies

Protocol 1: Preparation of Celecoxib Nanosuspension via High-Pressure Homogenization (HPH)

  • Objective: To produce a stable nanosuspension of a celecoxib analog to improve its dissolution rate.

  • Materials: Celecoxib analog, D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) as a stabilizer, purified water.[5]

  • Methodology:

    • Pre-suspension: Disperse the celecoxib analog powder in an aqueous solution containing the stabilizer (TPGS).

    • High-Shear Homogenization: Subject the pre-suspension to high-shear homogenization for a preliminary reduction in particle size.

    • High-Pressure Homogenization: Pass the resulting suspension through a high-pressure homogenizer for multiple cycles at a specified pressure (e.g., 1500 bar). The number of cycles and pressure are critical parameters to optimize.

    • Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Solidification (Optional): The final nanosuspension can be freeze-dried (lyophilized) to convert it into a stable solid powder.[5] This involves freezing the suspension and then sublimating the water under vacuum.

Protocol 2: Preparation of Dry Co-milled Celecoxib Nanoformulation

  • Objective: To enhance the solubility and dissolution rate of a celecoxib analog by co-milling with hydrophilic excipients.

  • Materials: Celecoxib analog, Povidone (PVP), Mannitol (MAN), Sodium Lauryl Sulfate (SLS).[1]

  • Methodology:

    • Mixing: Individually weigh and mix the celecoxib analog and the selected excipients (PVP, MAN, SLS) at predetermined ratios.[17] These ratios should be optimized using an experimental design approach (e.g., Plackett-Burman or Central Composite Design).[1][15]

    • Milling: Place the powder mixture into a dry milling apparatus (e.g., a planetary ball mill).

    • Process Parameters: Set the milling time and speed. These are critical parameters that must be optimized to achieve the desired particle size reduction without causing degradation.

    • Characterization: Evaluate the resulting co-milled powder.

      • Solubility: Determine the apparent solubility using the shake-flask method.[17]

      • Solid-State Analysis: Use Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to assess the physical state of the drug (crystalline or amorphous).[2][17] An amorphous state is generally desired for higher solubility.

      • Morphology: Examine the particle size and shape using Scanning Electron Microscopy (SEM).[2][17]

Protocol 3: Caco-2 Cell Permeability Assay

  • Objective: To assess the intestinal permeability of a celecoxib analog in vitro.

  • Materials: Caco-2 human colon carcinoma cell line, Dulbecco's Modified Eagle Medium (DMEM) with supplements (FBS, L-glutamine, penicillin, streptomycin), Transwell inserts.[1]

  • Methodology:

    • Cell Culture: Culture Caco-2 cells in DMEM in a humidified incubator with 5% CO2 at 37°C.[1]

    • Seeding: Seed the Caco-2 cells onto Transwell inserts and allow them to grow and differentiate for approximately 21 days to form a confluent monolayer that mimics the intestinal epithelium.

    • Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Transport Study:

      • Add the celecoxib analog solution to the apical (AP) side of the Transwell insert.

      • At predetermined time intervals, take samples from the basolateral (BL) side.

      • Analyze the concentration of the analog in the collected samples using a validated analytical method like HPLC.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the Caco-2 cell monolayer.

Visualizations: Workflows and Logic Diagrams

G Start Start: Celecoxib Analog with Low Oral Bioavailability ProblemID Identify Primary Barrier Start->ProblemID Solubility Poor Aqueous Solubility (BCS Class II) ProblemID->Solubility Most Likely Permeability Low Permeability / Efflux ProblemID->Permeability Less Likely Metabolism High First-Pass Metabolism ProblemID->Metabolism Possible Sol_Strat Select Formulation Strategy Solubility->Sol_Strat Perm_Strat Select Chemical Modification Permeability->Perm_Strat Metabolism->Perm_Strat Nano Nanoformulation (e.g., Wet Milling, Co-Milling) Sol_Strat->Nano SD Solid Dispersion (e.g., Lyophilization) Sol_Strat->SD Lipid Lipid-Based System (e.g., SMEDDS) Sol_Strat->Lipid Evaluate In Vivo Pharmacokinetic Study in Animal Model (e.g., Rat) Nano->Evaluate SD->Evaluate Lipid->Evaluate Prodrug Prodrug Synthesis (e.g., Amino Acid Conjugate) Perm_Strat->Prodrug Prodrug->Evaluate Success Goal Achieved: Improved Bioavailability Evaluate->Success Bioavailability Goal Met Reassess Reassess & Optimize Evaluate->Reassess Goal Not Met Reassess->ProblemID

Caption: Troubleshooting workflow for improving celecoxib analog bioavailability.

G cluster_prep Suspension Preparation cluster_process Homogenization Process cluster_final Final Product & Analysis Drug Celecoxib Analog (Coarse Powder) Mix Mix to create Pre-suspension Drug->Mix Stabilizer Aqueous Stabilizer Solution (e.g., TPGS) Stabilizer->Mix HPH High-Pressure Homogenizer (HPH) Mix->HPH Feed Cycles Multiple Cycles (e.g., 10-20 passes) HPH->Cycles NanoSusp Stable Nanosuspension Cycles->NanoSusp Output Lyophilize Freeze-Drying (Lyophilization) NanoSusp->Lyophilize Optional Step for Stability Analysis Characterization: - Particle Size (DLS) - Zeta Potential - Solid State (DSC/PXRD) NanoSusp->Analysis DryPowder Dry Nanoparticle Powder Lyophilize->DryPowder DryPowder->Analysis

Caption: Experimental workflow for preparing nanosuspensions via HPH.

References

Technical Support Center: Addressing Variability in In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate sources of variability in your in vivo efficacy studies, ensuring more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in in vivo efficacy studies?

A1: Variability in in vivo studies can be broadly categorized into three main sources:

  • Experimenter-Induced Variability: This includes inconsistencies in animal handling, injection techniques, surgical procedures, and measurement precision.[1] Even subtle differences in how procedures are conducted can be a predominant source of variation.[1]

  • Inherent Animal Variability: This refers to differences between individual animals, such as their genetic constitution, sex, age, and body weight.[1]

  • Environmental Variability: This encompasses factors related to the animal's housing and environment, including cage density, lighting, temperature, noise, and diet.[1][2] Interactions between the animal and its environment can lead to compounded variability.[1]

Q2: How can I minimize variability introduced by the experimenter?

A2: To minimize experimenter-induced variability, it is crucial to standardize all experimental procedures. This includes developing and adhering to detailed Standard Operating Procedures (SOPs) for all aspects of the study, from animal handling and dosing to data collection and analysis.[3] Implementing blinding, where the experimenter is unaware of the treatment allocation, is also a critical step to reduce unintentional bias.[4][5]

Q3: What is genetic drift and how can it affect my studies?

A3: Genetic drift refers to the random fluctuations in the frequency of gene variants in a population over time. In inbred mouse colonies, spontaneous mutations can arise and become fixed, leading to the development of substrains with different phenotypes.[4][6] This can be a significant source of variability and can impact the reproducibility of your research.[6]

Q4: How does the gut microbiome contribute to variability?

A4: The gut microbiome can significantly influence the outcome of in vivo efficacy studies by metabolizing drugs, thereby altering their bioavailability, activity, and toxicity.[7] Inter-individual differences in the composition of the gut microbiome can lead to variable drug responses.[8] Antibiotic co-administration or infections can disturb the microbiome and impact therapeutic efficacy.[7]

Q5: Can environmental enrichment increase data variability?

A5: While there has been concern that providing environmental enrichment might increase phenotypic variation and thus data variability, several studies have shown that this is not necessarily the case.[7][9] In fact, providing appropriate enrichment can improve animal welfare, leading to more tranquil and easier-to-handle animals, which may reduce stress-induced variability and improve the reliability of research data.[6][9][10]

Troubleshooting Guides

Issue: High variability in tumor growth in a xenograft study.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent cell implantation Ensure consistent cell number, viability, and injection volume for all animals. Use a standardized injection technique and location.
Tumor measurement error Use calipers for consistent tumor measurement. Have the same technician perform all measurements if possible, or ensure rigorous training for all involved. Blinding the technician to the treatment group can reduce bias.
Variable animal health status Source animals from a reputable vendor and allow for an adequate acclimation period before starting the experiment. Monitor animal health closely throughout the study.
Lack of randomization Randomly assign animals to treatment groups to ensure that any inherent variability is evenly distributed.[11]
Issue: Inconsistent drug efficacy between experimental cohorts.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Genetic drift in the animal colony Refresh the genetic background of your mouse strain every 5-10 generations by backcrossing to the original inbred strain.[12][13]
Changes in the gut microbiome Consider the potential impact of diet, antibiotics, or other medications on the gut microbiome. If feasible, characterize the microbiome of your animals.
Environmental fluctuations Maintain consistent environmental conditions (temperature, light cycle, noise levels) across all experimental cohorts.[2]
Subtle changes in experimental protocol Review and compare the experimental protocols used for each cohort to identify any unintentional deviations.

Data Presentation

Table 1: Influence of Genetic Background on Drug Response in Inbred Mouse Strains

Drug Response Measured Strains Showing High Response Strains Showing Low Response Reference
MorphineAnalgesiaC57BL/6JDBA/2J[14]
EthanolLocomotor ActivityC57BL/6JDBA/2J[14]
PentobarbitalHypnosis DurationBALB/cC57BL/6[15]
ChlorpromazineMotor ActivityC3H/HeJA/J[16]

Table 2: Impact of Environmental Factors on In Vivo Study Outcomes

Environmental Factor Potential Impact on Study Outcome Mitigation Strategy
Temperature Changes in temperature can affect metabolic rates and drug metabolism.[2]Maintain a consistent and controlled temperature in the animal facility.
Light/Dark Cycle Disruptions to the circadian rhythm can affect hormone levels and behavior.Adhere to a strict 12:12 or 14:10 light/dark cycle.
Noise Sudden or loud noises can induce stress responses, affecting physiological parameters.Minimize noise in the animal facility and avoid sudden loud noises.
Cage Density Overcrowding can lead to stress, aggression, and altered immune function.Adhere to recommended guidelines for cage density.

Experimental Protocols

Protocol 1: Minimizing Animal Handling Stress

This protocol is adapted from established methods to reduce anxiety and stress in laboratory mice.[17][18][19]

  • Habituation (3-5 days prior to the experiment):

    • Gently open the cage and place your gloved hand inside, allowing the mice to acclimate to your presence for about 30 seconds.[17]

    • Allow the mice to voluntarily walk onto your open palm. Avoid picking them up by the tail.[9]

    • Let the mice explore your hands for 1-2 minutes each day.[17]

  • Tunnel Handling (Alternative Method):

    • Place a small cardboard or plastic tunnel in the cage.

    • Gently guide the mouse into the tunnel and then lift the tunnel to move the animal.[18]

  • During the Experiment:

    • Use the handling method the animals have been habituated to.

    • Speak in a calm, low voice.

    • Avoid sudden movements.

Protocol 2: Randomization and Blinding

This protocol outlines a basic procedure for randomizing and blinding an in vivo efficacy study.

  • Animal Identification: Assign a unique identification number to each animal.

  • Randomization:

    • Use a random number generator (e.g., in a spreadsheet program or online tool) to assign each animal to a treatment group.[11][18]

    • Ensure that each group has a balanced number of animals.

  • Blinding:

    • Prepare the treatments (e.g., drug and vehicle) in identical syringes or containers labeled with a code that does not reveal the treatment identity.

    • The person administering the treatments and assessing the outcomes should be unaware of which treatment each animal is receiving.[5][20][21]

    • The code linking the labels to the treatments should be kept by a third party not involved in the experimental procedures or data analysis until the study is complete.[21]

Mandatory Visualizations

Sources_of_Variability cluster_sources Sources of Variability cluster_experimenter Experimenter Factors cluster_animal Animal Factors cluster_environment Environmental Factors Experimenter Experimenter-Induced Handling Handling Technique Experimenter->Handling Procedure Procedural Inconsistency Experimenter->Procedure Measurement Measurement Error Experimenter->Measurement Variability Overall Study Variability Experimenter->Variability Animal Inherent Animal Genetics Genetic Background Animal->Genetics Sex Sex Animal->Sex Age Age Animal->Age Microbiome Gut Microbiome Animal->Microbiome Animal->Variability Environment Environmental Housing Housing Conditions Environment->Housing Diet Diet Environment->Diet Noise Noise & Light Environment->Noise Environment->Variability

Caption: Major sources of variability in in vivo efficacy studies.

Experimental_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis & Reporting Hypothesis Define Hypothesis & Endpoints AnimalModel Select Appropriate Animal Model Hypothesis->AnimalModel SampleSize Calculate Sample Size AnimalModel->SampleSize Protocol Develop Detailed Protocol/SOPs SampleSize->Protocol Acclimation Animal Acclimation Protocol->Acclimation Randomization Randomization Acclimation->Randomization Blinding Blinding of Treatments Randomization->Blinding Dosing Treatment Administration Blinding->Dosing Monitoring Data Collection & Monitoring Dosing->Monitoring DataQC Data Quality Control Monitoring->DataQC Stats Statistical Analysis DataQC->Stats Interpretation Interpretation of Results Stats->Interpretation Reporting Transparent Reporting (ARRIVE) Interpretation->Reporting

Caption: Workflow for a well-controlled in vivo efficacy study.

References

Technical Support Center: Optimizing In Vivo Studies with 4-Desmethyl-2-methyl Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosage for in vivo studies with 4-Desmethyl-2-methyl Celecoxib. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Disclaimer: Limited in vivo data is publicly available for this compound. Therefore, the following guidance is largely extrapolated from studies on its parent compound, Celecoxib, and other derivatives. Researchers should conduct preliminary dose-finding studies to determine the optimal dosage for their specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Like its parent compound, Celecoxib, it is expected to exhibit anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties.[1][2] Its primary mechanism of action is the inhibition of prostaglandin synthesis, which are key mediators of inflammation and pain.[1][2]

Q2: Why is dosage optimization crucial for in vivo studies with this compound?

A2: Dosage optimization is critical to ensure that the observed effects are due to the specific inhibition of COX-2 and to avoid potential off-target effects or toxicity. For Celecoxib, it has been observed that high doses may lead to a loss of anti-inflammatory efficacy.[3] Therefore, identifying the optimal therapeutic window is essential for obtaining reliable and reproducible results.

Q3: How should I determine a starting dose for my in vivo experiments?

A3: A common approach is to start with a dose that is known to be effective for a similar compound, such as Celecoxib, in the same or a similar animal model. For instance, in rat models of inflammation, Celecoxib has been used at doses ranging from 3 mg/kg to 50 mg/kg.[4][5] It is advisable to perform a pilot study with a range of doses to establish a dose-response relationship for this compound in your specific model.

Q4: What is a suitable animal model for evaluating the anti-inflammatory activity of this compound?

A4: The carrageenan-induced paw edema model in rats is a widely used and well-characterized model for assessing the in vivo anti-inflammatory activity of COX-2 inhibitors.[4][6][7] This model is acute, reproducible, and allows for the quantification of edema, a primary sign of inflammation.

Q5: What are the known signaling pathways affected by Celecoxib and its derivatives?

A5: The primary pathway is the inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid to prostaglandins (PGE2). In addition to this COX-2-dependent pathway, Celecoxib has been shown to affect other signaling pathways independently of COX-2, including the Wnt/β-catenin and PI3K/Akt pathways, which are involved in cell proliferation and survival.

Troubleshooting Guide

Q1: I am having trouble dissolving this compound for in vivo administration. What should I do?

A1: this compound is reported to be soluble in DMSO and ethanol.[8] For in vivo studies, a common vehicle for Celecoxib and its derivatives is a suspension in a mixture of solvents. A suggested vehicle preparation involves dissolving the compound in a small amount of DMSO (e.g., 10%) and then suspending this solution in a vehicle such as 40% PEG300, 5% Tween-80, and 45% saline.[9] It is crucial to ensure the final concentration of DMSO is low to avoid vehicle-induced toxicity. Always prepare fresh solutions and use sonication if necessary to aid dissolution.[9]

Q2: I am observing unexpected toxicity or adverse effects in my animals. What could be the cause?

A2: Unexpected toxicity can arise from several factors:

  • High Dose: The dose of this compound may be too high. As seen with Celecoxib, higher doses do not always correlate with better efficacy and can lead to adverse effects.[3] Consider reducing the dose.

  • Vehicle Toxicity: The vehicle itself, particularly if it contains a high concentration of solvents like DMSO, can cause toxicity. Ensure your vehicle is well-tolerated in your animal model by including a vehicle-only control group.

  • Off-Target Effects: At higher concentrations, the compound may be affecting other biological targets besides COX-2.

  • Compound Stability: Ensure the compound is stable in your formulation and has not degraded into toxic byproducts.

Q3: My results show a lack of efficacy or high variability. What are the possible reasons?

A3: A lack of efficacy or high variability in results can be due to:

  • Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration at the site of action. A dose-response study is necessary to determine the effective dose range.

  • Poor Bioavailability: The compound may have poor oral bioavailability. The route of administration and the formulation can significantly impact bioavailability. For Celecoxib in rats, oral bioavailability is approximately 59%.[10]

  • Improper Administration: Ensure accurate and consistent administration of the compound to each animal.

  • Timing of Administration: The timing of drug administration relative to the induction of the inflammatory response is critical. For acute models like carrageenan-induced paw edema, the compound is typically administered 30-60 minutes before the inflammatory stimulus.

  • Animal-to-Animal Variability: Biological variability is inherent in in vivo studies. Ensure you have a sufficient number of animals per group to achieve statistical power.

Quantitative Data

Table 1: In Vitro Potency of Celecoxib and its Derivatives

CompoundTargetIC₅₀ (µM)
This compoundCOX-20.069[1][2]
Desmethyl CelecoxibCOX-20.032[11]

Table 2: Recommended Starting Doses of Celecoxib in Rodent Models of Inflammation

Animal ModelSpeciesRoute of AdministrationEffective Dose Range (mg/kg)Reference
Carrageenan-Induced Paw EdemaRatIntraperitoneal (IP)0.3 - 30[4]
Carrageenan-Induced Paw EdemaRatOral (p.o.)30[5]
Zymosan-Induced InflammationRatNot Specified50[3]

Table 3: Pharmacokinetic Parameters of Celecoxib in Rats (5 mg/kg, i.v.)

ParameterValue
Half-life (t½)2.8 ± 0.7 hours[10]
Volume of Distribution (Vd)2.3 ± 0.6 L/kg[10]
Oral Bioavailability~59%[10]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol provides a detailed methodology for assessing the anti-inflammatory activity of this compound.

1. Animals:

  • Male Sprague-Dawley rats (180-220 g) are commonly used.

  • House the animals in standard conditions with free access to food and water.

  • Acclimatize the animals to the laboratory environment for at least one week before the experiment.

2. Drug Preparation and Administration:

  • Prepare a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).

  • Dissolve this compound in the vehicle to the desired concentrations. Prepare fresh on the day of the experiment.

  • Administer the compound or vehicle intraperitoneally (i.p.) or orally (p.o.) to the rats. The volume of administration is typically 1-2 ml/kg.

  • A positive control group receiving a known anti-inflammatory drug (e.g., Celecoxib at 10 mg/kg, i.p.) should be included.

3. Induction of Paw Edema:

  • 30-60 minutes after drug administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the volume of the injected paw immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • A plethysmometer is used for accurate measurement of paw volume.

5. Data Analysis:

  • Calculate the percentage of paw edema for each animal at each time point using the following formula:

    • % Edema = ((Paw Volume at time t - Baseline Paw Volume) / Baseline Paw Volume) * 100

  • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group:

    • % Inhibition = ((% Edema of Control - % Edema of Treated) / % Edema of Control) * 100

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

Visualizations

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 PGE2 Prostaglandin E2 (Inflammation, Pain, Fever) Prostaglandin_H2->PGE2 Prostaglandin Synthases COX2->Prostaglandin_H2 Celecoxib_Derivative This compound Celecoxib_Derivative->COX2 Inhibition

Caption: COX-2 Dependent Signaling Pathway Inhibition.

Wnt_Pathway cluster_pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Beta_catenin_destruction β-catenin Destruction Complex Frizzled->Beta_catenin_destruction Inhibits GSK3b GSK-3β Beta_catenin β-catenin Beta_catenin_destruction->Beta_catenin Phosphorylates for degradation TCF_LEF TCF/LEF Beta_catenin->TCF_LEF Activates Target_Genes Target Gene Expression (e.g., Cyclin D1, c-Myc) Cell Proliferation TCF_LEF->Target_Genes Celecoxib_Derivative This compound Celecoxib_Derivative->Beta_catenin Promotes degradation

Caption: COX-2 Independent: Wnt/β-catenin Pathway.

Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Downstream Targets (e.g., mTOR, Bad) Cell Survival & Proliferation Akt->Downstream Celecoxib_Derivative This compound Celecoxib_Derivative->PDK1 Inhibition

Caption: COX-2 Independent: PI3K/Akt Pathway Inhibition.

References

Validation & Comparative

A Comparative Analysis of COX-2 Inhibition: 4-Desmethyl-2-methyl Celecoxib versus Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of selective cyclooxygenase-2 (COX-2) inhibitors, both Celecoxib and its analog, 4-Desmethyl-2-methyl Celecoxib, have demonstrated significant activity. This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data and methodologies, to assist researchers and drug development professionals in their scientific endeavors.

Quantitative Comparison of COX-2 Inhibition

The inhibitory potency of a compound is a critical determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the reported COX-2 IC50 values for this compound and Celecoxib.

CompoundCOX-2 IC50
This compound0.069 µM (69 nM)[1][2]
Celecoxib40 nM[3]
91 nM[2][4]
4.8 nM[5]

Note: The variation in Celecoxib's IC50 values can be attributed to different experimental conditions, such as the cell system used and the specific assay protocol.

Understanding the Mechanism: The COX-2 Signaling Pathway

Both compounds exert their effect by inhibiting the COX-2 enzyme, a key player in the inflammatory cascade. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins, including prostaglandin E2 (PGE2). PGE2 is a potent inflammatory mediator that, upon binding to its receptors (EP1-4), triggers downstream signaling pathways such as the PKA, β-catenin, NF-κB, and PI3K/AKT pathways, ultimately leading to inflammation and pain.[6] By blocking COX-2, these inhibitors effectively reduce the production of these pro-inflammatory mediators.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 PGH2 COX2->PGH2 PGES mPGES-1 PGH2->PGES PGE2_out PGE2 (extracellular) PGES->PGE2_out EP_Receptors EP Receptors (EP1, EP2, EP3, EP4) PGE2_out->EP_Receptors binds Downstream Downstream Signaling (PKA, β-catenin, NF-κB, PI3K/AKT) EP_Receptors->Downstream Inflammation Inflammation & Pain Downstream->Inflammation Inhibitor Celecoxib or 4-Desmethyl-2-methyl Celecoxib Inhibitor->COX2 inhibits

Figure 1. Simplified COX-2 signaling pathway and point of inhibition.

Experimental Determination of COX-2 Inhibition

The IC50 values presented were determined through in vitro enzyme assays. While specific laboratory protocols may vary, the general workflow for assessing COX-2 inhibition is outlined below.

General Experimental Protocol for COX-2 Inhibition Assay

A common method for determining COX-2 inhibitory activity involves a cell-free enzyme assay using purified recombinant human COX-2. The assay measures the amount of prostaglandin produced in the presence and absence of the inhibitor.

Materials:

  • Purified recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • A suitable buffer system (e.g., Tris-HCl)

  • Cofactors (e.g., heme, glutathione)

  • Test compounds (this compound, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagents (e.g., ELISA kit for PGE2 or a fluorescent probe)

  • 96-well microplates

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, cofactors, and test compounds at various concentrations in the assay buffer.

  • Incubation: To the wells of a microplate, add the COX-2 enzyme, cofactors, and varying concentrations of the test compound or vehicle control (DMSO). Incubate the mixture for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Termination: After a defined incubation period (e.g., 2-10 minutes), stop the reaction using a suitable agent (e.g., a strong acid).

  • Detection: Quantify the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescent-based assay.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow A 1. Reagent Preparation (Enzyme, Substrate, Inhibitors) B 2. Pre-incubation (COX-2 + Inhibitor) A->B C 3. Reaction Initiation (Add Arachidonic Acid) B->C D 4. Reaction Incubation C->D E 5. Reaction Termination D->E F 6. Product Detection (e.g., ELISA for PGE2) E->F G 7. Data Analysis (Calculate IC50) F->G

Figure 2. General experimental workflow for determining COX-2 IC50.
Specific Protocol Insights

The reported IC50 value of 40 nM for Celecoxib was determined using a COX enzyme assay with the enzyme expressed in insect cells. The activity was assessed by monitoring the production of prostaglandins from arachidonic acid.[3] The IC50 value of 91 nM was obtained from an assay measuring COX-2-mediated PGE2 production in human dermal fibroblasts.[2][4] These differences in the experimental system (recombinant enzyme vs. whole cells) can contribute to the observed variability in IC50 values.

Conclusion

Both this compound and Celecoxib are potent and selective inhibitors of the COX-2 enzyme. The available data indicates that this compound exhibits a comparable, and in some contexts, potentially more consistent in vitro inhibitory activity against COX-2 than its parent compound, Celecoxib. The choice of compound for further research and development may depend on a variety of factors including pharmacokinetic profiles, off-target effects, and specific therapeutic applications. The provided experimental framework serves as a guide for the consistent and reproducible evaluation of these and other COX-2 inhibitors.

References

A Comparative Analysis of Celecoxib and its Primary Metabolite, Hydroxycelecoxib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-known nonsteroidal anti-inflammatory drug (NSAID) Celecoxib and its principal desmethyl metabolite, hydroxycelecoxib. This document summarizes their pharmacological activity, metabolic pathways, and pharmacokinetic profiles, supported by experimental data and methodologies, to inform research and drug development efforts.

Introduction

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] Its therapeutic effects are primarily achieved by blocking the synthesis of prostaglandins, key mediators of inflammation and pain.[1] Understanding the pharmacological profile of its metabolites is crucial for a comprehensive assessment of its efficacy and safety. The primary metabolic transformation of Celecoxib in humans is the hydroxylation of its methyl group, forming hydroxycelecoxib.[4][5] This guide focuses on the comparative aspects of Celecoxib and this primary metabolite.

Data Presentation

The following tables summarize the key quantitative data comparing Celecoxib and its desmethyl metabolite, hydroxycelecoxib.

Table 1: Comparative In Vitro COX-1 and COX-2 Inhibition

CompoundTargetIC50Selectivity Index (COX-1/COX-2)
Celecoxib COX-113.02 µM[6]~30[3]
COX-20.49 µM[6]
Hydroxycelecoxib COX-1Inactive[4][7][8]Not Applicable
COX-2Inactive[4][7][8]Not Applicable

Table 2: Comparative Pharmacokinetic Parameters

ParameterCelecoxibHydroxycelecoxib
Route of Administration Oral[4]Metabolite formed in vivo
Time to Peak Plasma Concentration (Tmax) ~3 hours[4]Not directly administered
Plasma Protein Binding ~97%[8]Data not available
Primary Metabolizing Enzyme CYP2C9 (>75%), CYP3A4 (<25%)[4]Further oxidized by alcohol dehydrogenases[4]
Elimination Half-life ~11 hours[2]Data not available
Excretion <3% unchanged in urine and feces[4]Excreted as further oxidized and conjugated metabolites[4]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to determine the inhibitory activity of compounds against COX-1 and COX-2 is the in vitro enzyme immunoassay (EIA) or a colorimetric/fluorometric inhibitor screening assay.[6][9]

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound for COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compounds (Celecoxib, Hydroxycelecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Indomethacin)

  • 96-well plates

  • Plate reader capable of colorimetric or fluorometric detection

Procedure (based on a fluorometric assay): [10]

  • Prepare a reaction mixture containing the reaction buffer, COX-2 enzyme, and a fluorometric probe.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • The percentage of inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells (containing only the enzyme and substrate).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

  • A similar procedure is followed for the COX-1 enzyme to determine its IC50 value.

Signaling and Metabolic Pathways

Celecoxib Metabolism Pathway

Celecoxib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[4] The initial and rate-limiting step is the hydroxylation of the methyl group to form hydroxycelecoxib. This primary metabolite is then further oxidized by cytosolic alcohol dehydrogenases to a carboxylic acid metabolite.[4][5] Both hydroxycelecoxib and the subsequent carboxylic acid metabolite are pharmacologically inactive as COX inhibitors.[4][7][8]

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib (Desmethyl Metabolite) Celecoxib->Hydroxycelecoxib CYP2C9 (>75%) CYP3A4 (<25%) Carboxycelecoxib Carboxylic Acid Metabolite Hydroxycelecoxib->Carboxycelecoxib Alcohol Dehydrogenase Excretion Excretion Carboxycelecoxib->Excretion Glucuronidation

Caption: Metabolic pathway of Celecoxib.

Celecoxib Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of Celecoxib are mediated through its selective inhibition of the COX-2 enzyme.[3] COX-2 is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins like PGE2.[11] By inhibiting COX-2, Celecoxib effectively reduces the production of these prostaglandins, thereby alleviating inflammation and pain.[1]

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Anti-inflammatory signaling pathway of Celecoxib.

Conclusion

The comparative analysis reveals a significant difference in the pharmacological activity between Celecoxib and its primary desmethyl metabolite, hydroxycelecoxib. While Celecoxib is a potent and selective COX-2 inhibitor, its metabolite is inactive against both COX-1 and COX-2 enzymes. This indicates that the therapeutic effects of Celecoxib are directly attributable to the parent drug and not its metabolites. The rapid and extensive metabolism of Celecoxib to inactive compounds is a key feature of its pharmacokinetic profile. This information is vital for researchers in the fields of drug metabolism, pharmacology, and the development of new anti-inflammatory agents.

References

Validating the Selectivity of 4-Desmethyl-2-methyl Celecoxib for COX-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Desmethyl-2-methyl Celecoxib's selectivity for the Cyclooxygenase-2 (COX-2) enzyme against other established COX-2 inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to offer a comprehensive resource for evaluating this compound's potential in drug development.

Comparative Selectivity of COX-2 Inhibitors

The selectivity of a Nonsteroidal Anti-Inflammatory Drug (NSAID) for COX-2 over COX-1 is a critical determinant of its gastrointestinal safety profile. An ideal selective inhibitor will potently block the pro-inflammatory COX-2 enzyme while sparing the constitutively expressed COX-1, which plays a protective role in the gastric mucosa and platelet function.

The table below summarizes the in vitro inhibitory concentrations (IC50) of this compound and other prominent COX-2 inhibitors against both COX-1 and COX-2. The selectivity index, calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a quantitative measure of this preference. A higher selectivity index indicates a greater preference for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Data not available0.069[1]Data not available
Celecoxib150.04[2]375
Rofecoxib18.80.53[3]35.5
Etoricoxib1161.1[4]105.5
Diclofenac0.6110.630.97

Note: The IC50 values presented are compiled from various sources and may have been determined using different assay conditions. Direct comparison should be made with caution.

Experimental Protocols

The determination of COX-1 and COX-2 inhibition is crucial for assessing the selectivity of novel compounds. A widely accepted method for this is the in vitro enzyme inhibition assay using purified enzymes.

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against purified human or ovine COX-1 and recombinant human COX-2.

Materials:

  • Purified ovine or human COX-1 enzyme

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Control inhibitors (e.g., Celecoxib, Ibuprofen)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the reaction buffer.

  • Compound Dilution: Prepare a series of dilutions of the test compound and control inhibitors in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the diluted test compound or control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the respective wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a specific duration (e.g., 10-20 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizing Key Pathways and Processes

To better understand the context of COX-2 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

COX_Signaling_Pathway membrane Cell Membrane (Phospholipids) pla2 Phospholipase A2 (PLA2) membrane->pla2 Stimuli aa Arachidonic Acid (AA) pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 Prostaglandin H2 (PGH2) cox1->pgh2_1 pgh2_2 Prostaglandin H2 (PGH2) cox2->pgh2_2 homeostatic Homeostatic Functions (Gastric Protection, Platelet Aggregation) pgh2_1->homeostatic Tissue-specific isomerases inflammatory Inflammation, Pain, Fever pgh2_2->inflammatory Tissue-specific isomerases inhibitor 4-Desmethyl-2-methyl Celecoxib inhibitor->cox2

Caption: Prostaglandin Biosynthesis Pathway via COX-1 and COX-2.

Experimental_Workflow start Start prep Prepare Reagents: Enzymes (COX-1, COX-2), Buffer, Substrate (AA), Test Compound start->prep dilute Create Serial Dilutions of Test Compound prep->dilute plate Plate Reaction Components: Buffer, Heme, Test Compound/Control dilute->plate add_enzyme Add COX-1 or COX-2 Enzyme plate->add_enzyme preincubate Pre-incubate at 37°C add_enzyme->preincubate add_aa Initiate Reaction with Arachidonic Acid (AA) preincubate->add_aa incubate Incubate at 37°C add_aa->incubate stop Stop Reaction incubate->stop elisa Quantify PGE2 Production via ELISA stop->elisa analyze Data Analysis: Calculate % Inhibition, Determine IC50 elisa->analyze end End analyze->end

Caption: Workflow for In Vitro COX Inhibition Assay.

References

A Comparative Guide to Analytical Methods for Celecoxib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Celecoxib, Supported by Experimental Data.

The accurate quantification of Celecoxib, a nonsteroidal anti-inflammatory drug, is critical throughout the drug development lifecycle, from formulation development to quality control and pharmacokinetic studies. This guide provides a comprehensive comparison of the most commonly employed analytical methods for Celecoxib quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of these methods is objectively compared, with supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.

Performance Comparison of Analytical Methods

The choice of an analytical method for Celecoxib quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application. The following table summarizes the key performance characteristics of HPLC-UV, UV-Vis Spectrophotometry, and LC-MS/MS based on published validation data.

Performance ParameterHPLC-UVUV-Vis SpectrophotometryLC-MS/MS
Linearity Range 0.05 - 20 µg/mL[1]2 - 40 µg/mL[1]10 - 2000 ng/mL[2]
Limit of Detection (LOD) 25 ng/mL[1]0.26 µg/mL[1]2.5 ng/mL
Limit of Quantification (LOQ) 10 ng/mLNot explicitly stated, but higher than HPLC[1]10 ng/mL[2]
Accuracy (% Recovery) 99.53% - 99.75%98.7% - 101.5%97.24% - 109.94%
Precision (%RSD) < 2%[3]< 2%< 7.2%
Selectivity High (separates from impurities)[3]Moderate (potential interference)Very High (mass-based detection)
Application Routine QC, stability studies, formulation analysis[3]Simple, rapid analysis of bulk drug and simple formulationsBioanalysis (plasma, tissue), impurity profiling, pharmacokinetic studies

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. The following sections provide synopses of typical experimental protocols for the HPLC-UV and UV-Vis spectrophotometric analysis of Celecoxib.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of Celecoxib in pharmaceutical dosage forms and offers good selectivity and sensitivity.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine

  • Orthophosphoric acid

Procedure:

  • Mobile Phase Preparation: A mixture of acetonitrile, water, triethylamine, and orthophosphoric acid (600:400:1:1 v/v/v/v) is prepared, filtered, and degassed.[3]

  • Standard Solution Preparation: A stock solution of Celecoxib is prepared by dissolving a known weight of the reference standard in the mobile phase to achieve a specific concentration. Serial dilutions are made to prepare working standard solutions.

  • Sample Preparation: For capsule formulations, the contents of a known number of capsules are weighed and a portion equivalent to a specific amount of Celecoxib is dissolved in the mobile phase. The solution is sonicated, filtered, and diluted to a suitable concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[3]

    • Detection Wavelength: 220 nm[3]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas of Celecoxib are recorded.

  • Quantification: The concentration of Celecoxib in the sample is calculated by comparing its peak area with that of the standard solution.

UV-Vis Spectrophotometric Method

This method is a simpler and more rapid alternative for the quantification of Celecoxib in bulk drug and simple pharmaceutical formulations.

Instrumentation:

  • UV-Vis Spectrophotometer with matched quartz cuvettes (1 cm path length).

Reagents:

  • Methanol (analytical grade)

Procedure:

  • Solvent: Methanol is used as the solvent for all solutions.

  • Standard Solution Preparation: A stock solution of Celecoxib is prepared by dissolving a known weight of the reference standard in methanol. Working standard solutions are prepared by serial dilution.

  • Sample Preparation: A quantity of the powdered formulation equivalent to a specific amount of Celecoxib is dissolved in methanol. The solution is sonicated, filtered, and diluted to fall within the linear range of the method.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for Celecoxib in methanol is determined by scanning a standard solution over a suitable UV range (e.g., 200-400 nm). The λmax for Celecoxib is typically observed around 253 nm.

  • Analysis: The absorbance of the standard and sample solutions is measured at the determined λmax against a methanol blank.

  • Quantification: The concentration of Celecoxib in the sample is calculated using a calibration curve prepared from the absorbances of the standard solutions.

Visualizing the Workflow and Method Selection

To further clarify the processes and aid in decision-making, the following diagrams illustrate the general workflow for analytical method cross-validation and the logical relationships governing the choice of an analytical technique for Celecoxib quantification.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Execution & Data Collection cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion & Reporting define_objective Define Objective (e.g., Compare HPLC and UV) select_methods Select Analytical Methods define_objective->select_methods prepare_samples Prepare Homogeneous Samples select_methods->prepare_samples analyze_method1 Analyze Samples with Method 1 (e.g., HPLC-UV) prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 (e.g., UV-Vis) prepare_samples->analyze_method2 collect_data Collect & Tabulate Results analyze_method1->collect_data analyze_method2->collect_data stat_analysis Statistical Analysis (e.g., t-test, F-test) collect_data->stat_analysis compare_performance Compare Performance Metrics (Accuracy, Precision, Linearity) stat_analysis->compare_performance draw_conclusions Draw Conclusions on Method Comparability compare_performance->draw_conclusions report_findings Report Findings draw_conclusions->report_findings

Caption: Workflow for cross-validation of analytical methods.

Method_Selection_Logic cluster_input Analytical Requirement cluster_decision Decision Logic cluster_output Recommended Method sample_matrix Sample Matrix is_bioanalytical Bioanalytical? sample_matrix->is_bioanalytical is_complex Complex Matrix? sample_matrix->is_complex sensitivity_needed Required Sensitivity is_high_sensitivity High Sensitivity? sensitivity_needed->is_high_sensitivity selectivity_needed Required Selectivity purpose Purpose of Analysis purpose->is_bioanalytical purpose->is_complex is_bioanalytical->is_complex No lc_ms LC-MS/MS is_bioanalytical->lc_ms Yes hplc_uv HPLC-UV is_complex->hplc_uv Yes uv_vis UV-Vis Spectrophotometry is_complex->uv_vis No is_high_sensitivity->lc_ms Yes is_high_sensitivity->hplc_uv No

Caption: Logic for selecting an analytical method for Celecoxib.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Celecoxib and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of the selective COX-2 inhibitor Celecoxib and its structural analogs, primarily used in veterinary medicine: Firocoxib, Robenacoxib, and Mavacoxib. The information is compiled from various preclinical and clinical studies to facilitate a comprehensive understanding of their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for Celecoxib and its analogs. It is important to note that the data for the analogs are derived from studies in animal species, as indicated, which should be taken into consideration when making cross-species comparisons.

ParameterCelecoxib (Human)Firocoxib (Horse)Robenacoxib (Cat)Mavacoxib (Dog)
Time to Peak Plasma Concentration (Tmax) ~3 hours[1][2][3]3.9 hours[4][5]IV: N/A, SC: 1.9h, PO: 3.3h0.36 days[6]
Peak Plasma Concentration (Cmax) ~705 ng/mL (200 mg dose)[7]75 ng/mL (0.1 mg/kg oral)[4][5]SC: 2.34 µg/mL, PO: 3.34 µg/mL[8]854.6 ng/mL (6 mg/kg)[6]
Elimination Half-Life (t½) ~11 hours[7][9]30-44 hours[4][10]IV: 1.49 hours[11]16.6 days (median)[12]
Oral Bioavailability (F) Not determined (low solubility)[1]~79%[4][5]SC: 45.98%, PO: 16.58% (Sheep)[8][13]46.1% (fasted), 87.4% (fed)[12][14]
Plasma Protein Binding ~97%[1][7]~97%[4]~98%[12][14]~98%[12][14]
Volume of Distribution (Vd) ~429 L[3]1.7 L/kg[4][5]0.13 L/kg[11]1.6 L/kg[12][14]
Clearance (CL) 27.7 L/hr[7]37 mL/h/kg[4][5]0.44 L/kg/h (blood)[11]2.7 mL/h/kg[12][14]

Experimental Protocols

The pharmacokinetic parameters presented in this guide are typically determined through a series of in vivo and in vitro experiments. A general outline of the methodology is provided below.

In Vivo Pharmacokinetic Study Protocol

A typical preclinical pharmacokinetic study involves the following steps:

  • Animal Model Selection: Appropriate animal models (e.g., rats, dogs, horses) are chosen based on the intended therapeutic use of the drug.[15] Animals are acclimatized before the study.[15]

  • Drug Administration: The drug is administered via different routes, commonly intravenous (IV) and oral (PO), to determine parameters like absolute bioavailability.[16]

  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration.[16][17] The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

  • Plasma/Serum Separation: The collected blood samples are processed to separate plasma or serum, which is then stored, typically frozen, until analysis.[16]

  • Bioanalysis: The concentration of the drug and its major metabolites in the plasma/serum samples is quantified using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS).[16][17]

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental models to calculate the key pharmacokinetic parameters (Tmax, Cmax, t½, AUC, etc.).[16]

  • Urine and Feces Collection: To investigate the excretion pathways, urine and feces are collected over a specified period to quantify the amount of unchanged drug and metabolites eliminated.[16][18]

Visualizations

Metabolic Pathway of Celecoxib

The metabolism of Celecoxib primarily occurs in the liver. The following diagram illustrates the main metabolic transformations.

Celecoxib_Metabolism cluster_liver Liver Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol/Aldehyde Dehydrogenase Glucuronide_conjugate Carboxycelecoxib Glucuronide Carboxycelecoxib->Glucuronide_conjugate UGTs Excretion_feces Excretion Carboxycelecoxib->Excretion_feces Feces Excretion Excretion Glucuronide_conjugate->Excretion Urine & Feces

Metabolic pathway of Celecoxib.
General Experimental Workflow for a Pharmacokinetic Study

The diagram below outlines the typical workflow for conducting a preclinical pharmacokinetic study.

PK_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Animal_Selection Animal Model Selection Dosing Drug Administration (IV, PO) Animal_Selection->Dosing Sampling Blood, Urine, Feces Collection Dosing->Sampling Sample_Processing Plasma/Serum Separation Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Modeling Pharmacokinetic Modeling Bioanalysis->PK_Modeling Parameter_Calculation Calculation of PK Parameters PK_Modeling->Parameter_Calculation Final_Report Final_Report Parameter_Calculation->Final_Report

Experimental workflow for a pharmacokinetic study.

Detailed Pharmacokinetic Profiles

Celecoxib
  • Absorption: Celecoxib is rapidly absorbed after oral administration, reaching peak plasma concentrations in approximately 3 hours.[1][2][3] Food, particularly a high-fat meal, can delay absorption and increase the total amount of drug absorbed.[1]

  • Distribution: It is highly bound to plasma proteins (~97%), primarily albumin, and has a large apparent volume of distribution, suggesting extensive tissue distribution.[1][3][7]

  • Metabolism: Celecoxib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[2][19] The main metabolic pathway involves the oxidation of the methyl group to a primary alcohol, which is then further oxidized to a carboxylic acid.[2][18][19] These metabolites are pharmacologically inactive.[2][19]

  • Excretion: Less than 3% of the administered dose is excreted unchanged in the urine and feces.[1][2] The majority of the drug is eliminated as metabolites, with about 57% in the feces and 27% in the urine.[1][7]

Firocoxib
  • Absorption: Firocoxib is well-absorbed orally in horses, with a high bioavailability of approximately 79%.[4][5]

  • Distribution: Similar to Celecoxib, Firocoxib is highly protein-bound (around 97%) and has a large volume of distribution.[4]

  • Metabolism: The primary routes of biotransformation are dealkylation and glucuronidation, leading to inactive metabolites.[4][5]

  • Excretion: The main route of elimination is through urinary excretion.[4][5]

Robenacoxib
  • Absorption: The bioavailability of Robenacoxib varies with the route of administration and species. In sheep, subcutaneous administration resulted in moderate bioavailability, while oral administration led to low bioavailability.[13]

  • Distribution: Robenacoxib has a relatively low volume of distribution.[8][11]

  • Metabolism: Detailed metabolic pathways in the target species are not as extensively documented in the provided search results.

  • Excretion: Robenacoxib has a rapid clearance from the blood.[20]

Mavacoxib
  • Absorption: The oral bioavailability of Mavacoxib in dogs is significantly influenced by food, increasing from 46.1% in a fasted state to 87.4% when administered with food.[12][14]

  • Distribution: Mavacoxib is highly protein-bound (approximately 98%) and has a large volume of distribution.[12][14]

  • Metabolism: Mavacoxib has a very long elimination half-life in dogs.[12][14][21] Elimination is primarily through biliary secretion and excretion of the unchanged drug in the feces.[21]

  • Excretion: Biotransformation and renal excretion are limited.[21]

This comparative guide highlights the key pharmacokinetic differences between Celecoxib and its veterinary analogs. These differences, particularly in half-life and bioavailability, are crucial for determining appropriate dosing regimens in their respective target species. Further research is needed for a more direct and comprehensive comparison under standardized conditions.

References

assessing the safety profile of 4-Desmethyl-2-methyl Celecoxib versus rofecoxib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative safety assessment of 4-Desmethyl-2-methyl Celecoxib and the withdrawn cyclooxygenase-2 (COX-2) inhibitor, rofecoxib. The available data for rofecoxib is extensive, stemming from numerous preclinical and clinical trials, which ultimately led to its market withdrawal due to significant cardiovascular risks. In contrast, public-domain safety data for this compound, a selective COX-2 inhibitor, is currently limited primarily to preclinical assessments. This guide aims to present the available evidence for both compounds to inform future research and drug development efforts.

Executive Summary

Rofecoxib was voluntarily withdrawn from the market due to a clear association with an increased risk of serious cardiovascular thrombotic events, including heart attack and stroke.[1][2][3] While it demonstrated a favorable gastrointestinal (GI) safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs), its cardiovascular risks outweighed its benefits.[4][5]

This compound is also a selective COX-2 inhibitor with demonstrated anti-inflammatory, analgesic, and antipyretic properties in preclinical models.[6] The currently available safety information is limited to basic toxicological data, indicating acute oral toxicity and potential environmental hazards.[7][8] A direct and comprehensive comparison of the safety profiles is challenging due to the vast disparity in the depth and breadth of available data.

Quantitative Safety Data

The following tables summarize the key safety findings for rofecoxib, drawn from major clinical trials. Equivalent comprehensive data for this compound is not publicly available.

Table 1: Cardiovascular Safety of Rofecoxib

Clinical Trial / StudyComparison GroupKey Cardiovascular FindingCitation
VIGORNaproxenIncreased risk of myocardial infarction in the rofecoxib group.[9]
APPROVePlaceboIncreased relative risk of confirmed thrombotic events after 18 months of treatment.[1]
Meta-analysisPlacebo or other NSAIDsConsistently showed an increased risk of cardiovascular events.[10]

Table 2: Gastrointestinal Safety of Rofecoxib

Clinical Trial / StudyComparison GroupKey Gastrointestinal FindingCitation
VIGORNaproxenLower incidence of clinically important upper gastrointestinal events with rofecoxib.[9]
CLASSIbuprofen or DiclofenacRofecoxib showed a trend toward fewer upper GI ulcer complications.[11]

Table 3: Preclinical Safety of this compound

ParameterFindingCitation
Acute Oral ToxicityHarmful if swallowed (GHS Category 4).[7][8]
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects.[8]
In vitro COX-2 Inhibition (IC50)0.069 μM[6]

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. The following are generalized protocols for assessing the key safety parameters for NSAIDs, based on common methodologies in the field.

Protocol for Assessing Cardiovascular Safety in a Rat Model

This protocol outlines a general procedure to evaluate the potential cardiotoxicity of an NSAID in a rodent model, often focusing on thrombosis and cardiac function.

Objective: To assess the effect of the test compound on thrombotic events and cardiac function in a rat model.

Materials:

  • Male Wistar rats (250-300g)

  • Test compound (e.g., this compound) and vehicle control

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • High-frequency ultrasound system for echocardiography

  • Platelet aggregometer

  • Reagents for measuring cardiac biomarkers (e.g., Troponin I, CK-MB)

Procedure:

  • Animal Dosing: Rats are randomly assigned to treatment groups (vehicle control, different doses of the test compound). The compound is administered orally or via another relevant route for a specified duration (e.g., 14 or 28 days).

  • Echocardiography: At baseline and at the end of the treatment period, transthoracic echocardiography is performed under light anesthesia to assess cardiac function parameters such as ejection fraction, fractional shortening, and ventricular dimensions.

  • Blood Pressure Monitoring: Systolic and diastolic blood pressure are measured non-invasively using a tail-cuff method at regular intervals throughout the study.

  • Platelet Aggregation: At the end of the study, blood is collected for platelet-rich plasma preparation. Platelet aggregation in response to agonists like ADP or collagen is measured using a platelet aggregometer.

  • Biomarker Analysis: Serum levels of cardiac injury markers (Troponin I, CK-MB) are quantified using ELISA or other appropriate immunoassays.

  • Histopathology: Hearts are collected, fixed in formalin, and processed for histological examination to identify any signs of cardiac damage, inflammation, or fibrosis.

Protocol for Assessing Gastrointestinal Toxicity in a Mouse Model

This protocol describes a common method to evaluate the potential for an NSAID to cause gastrointestinal damage.

Objective: To assess the ulcerogenic potential of the test compound in the gastrointestinal tract of mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound (e.g., this compound) and vehicle control

  • Indomethacin (as a positive control)

  • Dissecting microscope

  • Reagents for myeloperoxidase (MPO) assay (to quantify neutrophil infiltration)

Procedure:

  • Animal Dosing: Mice are fasted overnight with free access to water. They are then orally administered the test compound, vehicle, or a known ulcerogenic NSAID like indomethacin.

  • Macroscopic Ulcer Scoring: After a set time (e.g., 4-6 hours), mice are euthanized, and their stomachs and small intestines are removed. The tissues are opened along the greater curvature (stomach) or anti-mesenteric side (intestine) and examined under a dissecting microscope. The number and severity of ulcers are scored based on a predefined scale.

  • Histopathological Examination: Tissue samples from the stomach and intestine are collected, fixed, and processed for histological analysis to assess for mucosal erosion, ulceration, inflammation, and cellular infiltration.

  • Myeloperoxidase (MPO) Assay: A portion of the gastric or intestinal tissue is homogenized and used to measure MPO activity, which is an indicator of neutrophil infiltration and inflammation.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both this compound and rofecoxib is the selective inhibition of the COX-2 enzyme. This enzyme is a key player in the inflammatory cascade.

COX-2 Signaling Pathway

COX2_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) Phospholipase_A2 Phospholipase A2 Proinflammatory_Stimuli->Phospholipase_A2 activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid releases from COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Rofecoxib Rofecoxib Rofecoxib->COX2 inhibits Celecoxib_Metabolite 4-Desmethyl-2-methyl Celecoxib Celecoxib_Metabolite->COX2 inhibits

Caption: Simplified COX-2 signaling pathway and points of inhibition.

Experimental Workflow for Preclinical Safety Assessment

Experimental_Workflow start Start: Compound Selection dose_finding Dose-Range Finding Studies (Acute Toxicity) start->dose_finding cardiac_safety Cardiovascular Safety Assessment (in vivo model) dose_finding->cardiac_safety gi_safety Gastrointestinal Safety Assessment (in vivo model) dose_finding->gi_safety echocardiography Echocardiography & BP Monitoring cardiac_safety->echocardiography platelet_aggregation Platelet Aggregation Assays cardiac_safety->platelet_aggregation biomarkers Cardiac Biomarker Analysis cardiac_safety->biomarkers ulcer_scoring Macroscopic & Histological Ulcer Scoring gi_safety->ulcer_scoring mpo_assay Myeloperoxidase (MPO) Assay gi_safety->mpo_assay data_analysis Data Analysis & Interpretation echocardiography->data_analysis platelet_aggregation->data_analysis biomarkers->data_analysis ulcer_scoring->data_analysis mpo_assay->data_analysis end End: Safety Profile Report data_analysis->end

Caption: General workflow for preclinical safety assessment of NSAIDs.

Discussion and Conclusion

The comparison between this compound and rofecoxib is fundamentally limited by the vast difference in the available safety data. Rofecoxib's history serves as a critical case study in drug safety, highlighting the potential for selective COX-2 inhibitors to exhibit significant, unforeseen adverse cardiovascular effects. The mechanism is thought to involve the inhibition of prostacyclin (a vasodilator and inhibitor of platelet aggregation) without a concurrent inhibition of thromboxane A2 (a vasoconstrictor and promoter of platelet aggregation), leading to a prothrombotic state.

For this compound, the current data confirms its intended mechanism of action as a selective COX-2 inhibitor. The acute toxicity data suggests a need for caution in handling and development. However, without comprehensive in vivo cardiovascular and gastrointestinal safety studies, its overall safety profile remains largely uncharacterized.

Future Directions for Research:

  • Comprehensive Preclinical Toxicology: In-depth preclinical studies on this compound are warranted to assess its cardiovascular and gastrointestinal safety profile, using established animal models.

  • Pharmacokinetics and Metabolism: A thorough understanding of the pharmacokinetics and metabolic fate of this compound is crucial to predict potential drug-drug interactions and identify any active metabolites.

  • Head-to-Head Comparative Studies: Should development progress, well-designed head-to-head studies comparing its safety profile to other NSAIDs, including celecoxib, would be essential.

References

Comparative Anti-Inflammatory Effects of Curcumin and NSAIDs in a Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Anti-Inflammatory Agents in a Secondary Animal Model

This guide provides a comparative analysis of the anti-inflammatory effects of the natural compound curcumin and a standard non-steroidal anti-inflammatory drug (NSAID), indomethacin, in a well-established secondary animal model of acute inflammation: carrageenan-induced paw edema in rats. This publication aims to offer an objective comparison of their performance, supported by experimental data, to aid in the evaluation of novel anti-inflammatory therapeutics.

Data Presentation: Comparative Efficacy

The anti-inflammatory efficacy of orally administered curcumin at various doses was compared to the standard NSAID, indomethacin (10 mg/kg). The percentage of edema inhibition was measured at 2 and 3 hours post-carrageenan injection. The results demonstrate a dose-dependent anti-inflammatory effect of curcumin, with higher doses showing comparable efficacy to indomethacin.

Treatment GroupDose (mg/kg)Edema Inhibition at 2 hours (%)Edema Inhibition at 3 hours (%)
Indomethacin 1046.8765.71
Curcumin 2530.43-
5034.88-
10032.61-
20053.85-
40058.97-

Data synthesized from Buadonpri et al., 2009.[1][2]

Experimental Protocols

The data presented above was obtained using the carrageenan-induced paw edema model, a widely used and reproducible model for evaluating acute inflammation.[1][2]

Animal Model: Male or female Sprague-Dawley rats (100-150 g body weight) are typically used.[3] Animals are housed under standard laboratory conditions and are often starved overnight before the experiment to ensure uniform absorption of the test compounds.[3]

Induction of Inflammation: A subcutaneous injection of 0.05 to 0.1 mL of a 1% carrageenan solution in saline is administered into the plantar surface of the rat's right hind paw.[3][4]

Drug Administration: Test compounds (curcumin) and the standard drug (indomethacin) are administered orally (p.o.) via gavage, typically 30 to 60 minutes before the carrageenan injection.[1][2][4][5] The vehicle control group receives the same volume of the vehicle (e.g., 0.5% carboxymethylcellulose).[1][2]

Measurement of Paw Edema: The volume of the inflamed paw is measured using a plethysmometer immediately before the carrageenan injection and at various time points after (e.g., 1, 2, 3, 4, 5, and 6 hours).[3][4]

Evaluation of Anti-Inflammatory Activity: The percentage of inhibition of edema is calculated for each group with respect to the vehicle control group.[3] The difference in paw volume before and after carrageenan injection is determined, and the percentage of inhibition is calculated using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where:

  • Vc = Average paw volume of the control group

  • Vt = Average paw volume of the treated group

Mandatory Visualizations

Signaling Pathway: NF-κB Activation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response.[6][7] Its activation leads to the transcription of numerous pro-inflammatory genes. Many anti-inflammatory drugs, including curcumin, are known to exert their effects by inhibiting this pathway.

NF_kB_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Ub_Proteasome Ubiquitin-Proteasome Degradation IkB->Ub_Proteasome Targeted for NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, Cytokines) Nucleus->Inflammatory_Genes Induces

Caption: NF-κB signaling pathway activation.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the anti-inflammatory effects of test compounds using the carrageenan-induced paw edema model.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Grouping Random Grouping (Control, Standard, Test) Fasting->Grouping Drug_Admin Oral Administration (Vehicle, Indomethacin, Curcumin) Grouping->Drug_Admin Carrageenan_Injection Carrageenan Injection (Right Hind Paw) Drug_Admin->Carrageenan_Injection 30-60 min Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement 0, 1, 2, 3, 4, 5, 6 hrs Data_Analysis Data Analysis (% Inhibition Calculation) Paw_Volume_Measurement->Data_Analysis

Caption: Carrageenan-induced paw edema workflow.

References

Comparative Docking Analysis of Celecoxib Derivatives at the COX-2 Active Site: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the binding affinities of various Celecoxib derivatives within the cyclooxygenase-2 (COX-2) active site. The information is supported by experimental data from multiple studies, offering insights into structure-activity relationships and the potential for developing more potent and selective COX-2 inhibitors.

Celecoxib, a selective COX-2 inhibitor, is a widely used nonsteroidal anti-inflammatory drug (NSAID) for managing pain and inflammation.[1] However, concerns about its cardiovascular side effects have spurred research into developing novel derivatives with improved efficacy and safety profiles.[2] Molecular docking studies are a crucial computational tool in this endeavor, predicting the binding interactions and affinities of new chemical entities with their target protein. This guide summarizes key findings from several comparative docking studies of Celecoxib and its analogs against the COX-2 enzyme.

Comparative Binding Affinities

The following table summarizes the docking scores and binding energies of Celecoxib and several of its derivatives as reported in various studies. Lower docking scores generally indicate a higher binding affinity.

Compound/DerivativeDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Celecoxib -12.882-79.21 (MMGBSA)Arg499, Ser339, Leu338, Gln178[3]
-11.45Arg106, TYR371, HIE75, LEU338, ARG499, PRO500[1]
Valdecoxib [4]
Novel Celecoxib Derivatives (Range) -14.91 to -13.24Pi-Pi stacking, Pi-cation, H-bond interactions[1]
Novel N-substituted Derivatives (Range) -16.997 to -14.611[2]
Diaryl Pyrazole Derivatives (Range) -13.130 to -10.624Leu338, Ser339, Arg499, Phe504, Arg106[5]
Compound 5e [6][7]
IC500.62±0.17 µM[6][7]
Celecoxib (for comparison) [6][7]
IC500.62±0.25 µM[6][7]
1,4-Benzoxazine Derivatives (3e, 3f, 3r, 3s) [8]
IC500.57–0.72 μM[8]
Celecoxib (for comparison) [8]
IC500.30 μM[8]

Experimental Protocols: A Synthesized Approach

The methodologies employed in the cited studies for comparative docking of Celecoxib derivatives generally follow a standardized workflow. Below is a detailed, synthesized protocol based on these studies.

Protein Preparation
  • Source: The three-dimensional crystal structure of the COX-2 enzyme is typically retrieved from the Protein Data Bank (PDB). A commonly used PDB ID is 3LN1, which represents the crystal structure of COX-2 in complex with Celecoxib.[1][3]

  • Preparation: The raw PDB file is processed to prepare it for docking. This involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms to the protein structure.

    • Assigning appropriate bond orders and formal charges.

    • Minimizing the energy of the protein structure to relieve any steric clashes. This is often done using force fields like OPLS 2005.[1]

Ligand Preparation
  • Structure Generation: The 2D structures of Celecoxib and its derivatives are drawn using chemical drawing software like ChemDraw.[2] These are then converted into 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain their most stable conformation. This is also typically performed using force fields such as OPLS 2005.[5]

Molecular Docking
  • Grid Generation: A docking grid is defined around the active site of the COX-2 enzyme. The grid box dimensions are set to encompass the entire binding pocket where Celecoxib is known to bind.[1]

  • Docking Algorithm: Various docking programs and algorithms are used, such as AutoDock Vina or Glide.[5] The ligands are then docked into the defined grid box of the receptor. The docking process explores various possible conformations and orientations of the ligand within the active site.

  • Scoring: The binding affinity of each ligand pose is evaluated using a scoring function, which provides a numerical value (docking score) in units of kcal/mol. The pose with the lowest docking score is generally considered the most favorable binding mode.

Analysis of Results
  • Binding Interactions: The best-docked poses are analyzed to identify the key molecular interactions between the ligand and the amino acid residues of the COX-2 active site. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[1][5]

  • Comparison: The docking scores and interaction patterns of the Celecoxib derivatives are compared with those of Celecoxib itself to assess their potential as improved COX-2 inhibitors.

Visualizing the Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study.

G PDB Protein Data Bank (PDB) Protein_Prep Protein Preparation (e.g., Add Hydrogens, Minimize Energy) PDB->Protein_Prep Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Design Ligand Design & 3D Structure Generation Ligand_Prep Ligand Preparation (e.g., Energy Minimization) Ligand_Design->Ligand_Prep Docking Molecular Docking Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Docking Scores, Interactions) Docking->Analysis Comparison Comparative Analysis vs. Celecoxib Analysis->Comparison

Caption: A flowchart illustrating the key steps in a comparative molecular docking study.

Key Findings and Future Directions

The compiled data indicates that several novel Celecoxib derivatives exhibit superior predicted binding affinities to the COX-2 active site compared to the parent drug. For instance, some novel derivatives have shown docking scores in the range of -14.91 to -13.24 kcal/mol, and N-substituted derivatives have demonstrated scores from -16.997 to -14.611 kcal/mol, both significantly lower than that of Celecoxib.[1][2] Furthermore, in vitro studies have identified derivatives with potent COX-2 inhibitory activity, with some compounds showing IC50 values comparable to or even better than Celecoxib.[6][7][8]

These in silico and in vitro results are promising and provide a strong foundation for the further development of novel COX-2 inhibitors. However, it is crucial to note that while docking studies are a powerful predictive tool, the findings must be validated through further experimental assays, including in vivo studies, to assess the efficacy, selectivity, and safety profiles of these new compounds.[1] The detailed interaction analyses from these studies also provide valuable insights for the rational design of the next generation of anti-inflammatory agents.

References

A Comparative Analysis of the Ulcerogenic Potential of COX-2 Selective Inhibitors and Traditional NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ulcerogenic potential of cyclooxygenase-2 (COX-2) selective inhibitors versus traditional non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is supported by experimental data from both preclinical and clinical studies to aid in the evaluation of gastrointestinal (GI) safety profiles.

Introduction

Traditional NSAIDs, such as naproxen, ibuprofen, and diclofenac, are widely used for their anti-inflammatory and analgesic properties. However, their use is associated with a significant risk of gastrointestinal toxicity, including the development of peptic ulcers and related complications.[1][2] This adverse effect is primarily attributed to the non-selective inhibition of both cyclooxygenase-1 (COX-1) and COX-2 enzymes.[3] The inhibition of the constitutively expressed COX-1 isoform in the gastric mucosa leads to a reduction in the synthesis of gastroprotective prostaglandins.[3] In contrast, COX-2 selective inhibitors, such as celecoxib and etoricoxib, were developed to selectively target the COX-2 enzyme, which is upregulated at sites of inflammation, thereby providing anti-inflammatory effects with a theoretically reduced risk of GI adverse events.[1][3]

Signaling Pathways: The Role of COX-1 and COX-2 in Gastric Mucosal Integrity

The differential roles of COX-1 and COX-2 in the gastrointestinal tract are central to understanding the varying ulcerogenic potential of NSAIDs. The following diagram illustrates the key signaling pathways.

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2_phys COX-2 (Constitutive - low level) AA->COX2_phys COX2_inflam COX-2 (Inducible) AA->COX2_inflam PGs_phys Prostaglandins (PGE2, PGI2) COX1->PGs_phys COX2_phys->PGs_phys PGs_inflam Prostaglandins (at inflammation site) COX2_inflam->PGs_inflam Gastric_Protection Gastric Mucosal Protection (Mucus, Bicarbonate, Blood Flow) PGs_phys->Gastric_Protection Inflammation Inflammation & Pain PGs_inflam->Inflammation tNSAIDs Traditional NSAIDs (e.g., Naproxen, Ibuprofen) tNSAIDs->COX1 tNSAIDs->COX2_inflam COX2i COX-2 Inhibitors (e.g., Celecoxib, Etoricoxib) COX2i->COX1 Minimal Inhibition COX2i->COX2_inflam Inflammation_stim Inflammatory Stimuli Inflammation_stim->COX2_inflam

Figure 1: COX-1 and COX-2 Signaling Pathways in Gastric Mucosa and Inflammation.

Comparative Ulcerogenic Potential: Quantitative Data

The following tables summarize data from key clinical trials comparing the incidence of gastroduodenal ulcers and other relevant GI adverse events between traditional NSAIDs and COX-2 inhibitors.

Table 1: Incidence of Gastroduodenal Ulcers in Clinical Trials

Drug/DosageComparator/DosageStudy DurationIncidence of Gastroduodenal Ulcers (Drug)Incidence of Gastroduodenal Ulcers (Comparator)Reference(s)
Celecoxib 200 mg b.i.d.Naproxen 500 mg b.i.d.12 weeks9% (cumulative)41% (cumulative)[4]
Rofecoxib 25 or 50 mg/dayIbuprofenN/ALower ratesHigher rates[1]
Celecoxib 100 mg b.i.d. or 200 mg b.i.d.Naproxen 500 mg b.i.d. or Diclofenac 50 mg b.i.d.12 weeks1.0 per 100 patient-years (ulcer complications)2.1 per 100 patient-years (ulcer complications)[5]
Celecoxib 200 mg/day (with aspirin)Naproxen 500 mg b.i.d. + Lansoprazole 30 mg/day (with aspirin)12 weeks9.9%8.9%[6]
PN 400 (Naproxen + Esomeprazole)Enteric-coated Naproxen6 months4.1% - 7.1%23.1% - 24.3%[7]

Table 2: Discontinuation Rates Due to Gastrointestinal Adverse Events

Drug/DosageComparator/DosageStudy DurationDiscontinuation Rate (Drug)Discontinuation Rate (Comparator)Reference(s)
Etoricoxib 90 mg/dayDiclofenac 150 mg/day~19 months5.2 per 100 patient-years8.5 per 100 patient-years[8]
Etoricoxib 60 mg or 90 mg/dayDiclofenac 150 mg/day~20 monthsSignificantly lowerSignificantly higher[9][10]

Experimental Protocols for Assessing Ulcerogenic Potential

The evaluation of ulcerogenic potential involves both preclinical animal models and human clinical trials with endoscopic evaluation.

Preclinical Evaluation: NSAID-Induced Gastric Ulcer Model in Rats

A common preclinical model to assess the ulcerogenic potential of new chemical entities compared to traditional NSAIDs involves the induction of gastric ulcers in rats.

Objective: To determine the dose-dependent ulcerogenic activity of a test compound compared to a standard NSAID (e.g., indomethacin, naproxen).

Methodology:

  • Animal Model: Male Wistar rats (180-220g) are typically used.

  • Housing and Acclimatization: Animals are housed in standard laboratory conditions and acclimatized for at least one week before the experiment.

  • Fasting: Rats are fasted for 24 hours prior to drug administration to ensure an empty stomach, with free access to water.[11]

  • Drug Administration:

    • The test compound is administered orally at various doses.

    • A positive control group receives a known ulcerogenic NSAID (e.g., indomethacin 30 mg/kg).[12]

    • A vehicle control group receives the solvent used to dissolve the drugs.

  • Observation Period: After drug administration, animals are observed for a set period, typically 4-6 hours.[11]

  • Euthanasia and Stomach Excision: Rats are euthanized, and their stomachs are removed.

  • Ulcer Scoring: The stomachs are opened along the greater curvature, washed with saline, and examined for mucosal lesions. The severity of the ulcers is scored based on their number and size. A common scoring system is as follows:

    • 0: No lesion

    • 1: Petechial hemorrhages

    • 2: 1-5 small ulcers

    • 3: >5 small ulcers or 1 large ulcer

    • 4: Multiple large ulcers

  • Data Analysis: The ulcer index is calculated for each group, and statistical analysis is performed to compare the ulcerogenic potential of the test compound with the control groups.

start Start: Acclimatized, Fasted Rats grouping Randomize into Groups (Vehicle, Test Compound, Positive Control) start->grouping dosing Oral Administration of Respective Treatments grouping->dosing observation Observation Period (e.g., 4-6 hours) dosing->observation euthanasia Euthanasia and Stomach Excision observation->euthanasia scoring Open Stomach, Wash, and Score Ulcers euthanasia->scoring analysis Calculate Ulcer Index and Perform Statistical Analysis scoring->analysis end End: Comparative Ulcerogenic Potential Determined analysis->end

Figure 2: Experimental Workflow for a Preclinical NSAID-Induced Ulcer Model.
Clinical Evaluation: Endoscopic Assessment in Human Trials

In human clinical trials, the gold standard for assessing gastroduodenal mucosal injury is upper GI endoscopy.

Objective: To compare the incidence and severity of gastroduodenal ulcers in patients taking a new anti-inflammatory agent versus a traditional NSAID.

Methodology:

  • Study Design: Randomized, double-blind, active-comparator controlled trials are the standard.

  • Patient Population: Patients with conditions requiring long-term anti-inflammatory treatment, such as osteoarthritis or rheumatoid arthritis, are recruited.

  • Baseline Endoscopy: A baseline endoscopy is performed to exclude subjects with pre-existing ulcers or significant mucosal damage.[13]

  • Randomization and Treatment: Eligible participants are randomized to receive either the investigational drug or a traditional NSAID for a specified period (e.g., 12 weeks).[4]

  • Follow-up Endoscopy: Endoscopic examinations are performed at predetermined intervals during the study and/or at the end of the treatment period.[4]

  • Mucosal Damage Scoring (Lanza Score): The severity of gastroduodenal mucosal injury is graded using a standardized scale, such as the Lanza scale.[14][15]

    • Grade 0: No visible injury.

    • Grade 1: Mucosal hemorrhages only.

    • Grade 2: One or two erosions.

    • Grade 3: Numerous (3-10) erosions.

    • Grade 4: More than 10 erosions or an ulcer (defined as a lesion with unequivocal depth).[14][15]

  • Primary Endpoint: The primary endpoint is typically the incidence of gastroduodenal ulcers (Lanza score ≥ 4).

  • Statistical Analysis: The incidence of ulcers and other GI adverse events are compared between the treatment groups.

Logical Relationship in Ulcerogenic Risk

The development of COX-2 selective inhibitors was based on the premise of reducing the GI toxicity associated with traditional NSAIDs. The following diagram illustrates the logical relationship of their ulcerogenic risk.

tNSAIDs Traditional NSAIDs COX1_Inhibition Significant COX-1 Inhibition tNSAIDs->COX1_Inhibition COX2i COX-2 Selective Inhibitors COX1_Sparing COX-1 Sparing COX2i->COX1_Sparing High_Risk High Ulcerogenic Potential Lower_Risk Lower Ulcerogenic Potential Reduced_PGs Decreased Protective Prostaglandins COX1_Inhibition->Reduced_PGs Maintained_PGs Maintained Protective Prostaglandins COX1_Sparing->Maintained_PGs Reduced_PGs->High_Risk Maintained_PGs->Lower_Risk

Figure 3: Logical Relationship of Ulcerogenic Risk between Traditional NSAIDs and COX-2 Inhibitors.

Conclusion

The available evidence from both preclinical and clinical studies consistently demonstrates that COX-2 selective inhibitors are associated with a significantly lower risk of gastroduodenal ulcers compared to traditional, non-selective NSAIDs.[1][4][8] This difference in ulcerogenic potential is attributed to the selective inhibition of COX-2, which preserves the gastroprotective functions of COX-1-mediated prostaglandin synthesis.[3] While COX-2 inhibitors offer a safer gastrointestinal profile, it is important to note that the co-administration of low-dose aspirin may attenuate this benefit.[1] For high-risk patients requiring long-term anti-inflammatory therapy, the choice between a traditional NSAID co-prescribed with a gastroprotective agent and a COX-2 selective inhibitor should be made based on a comprehensive assessment of the patient's overall gastrointestinal and cardiovascular risk profile.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 4-Desmethyl-2-methyl Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Desmethyl-2-methyl Celecoxib, a crucial aspect of laboratory safety and environmental stewardship. Adherence to these procedures is paramount to ensure the safety of personnel and the protection of our ecosystem.

Core Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety goggles with side-shields.

  • Hand Protection: Use protective gloves.

  • Body Protection: Wear impervious clothing to prevent skin contact.

  • Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols[1].

In Case of Accidental Release:

  • Evacuate the area and ensure adequate ventilation.

  • For spills, absorb solutions with a finely-powdered liquid-binding material such as diatomite[1].

  • Decontaminate surfaces and equipment by scrubbing with alcohol[1].

  • Collect all contaminated materials for disposal according to the procedures outlined below[1].

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be managed as a hazardous waste and sent to an approved waste disposal plant[1]. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Segregation: Isolate waste containing this compound from other laboratory waste streams. This includes any contaminated labware, PPE, and spill cleanup materials.

  • Containerization: Place the waste in a clearly labeled, sealed, and leak-proof container. The label should prominently display the chemical name: "this compound" and appropriate hazard symbols.

  • Waste Characterization: While the provided SDS does not list a specific RCRA waste code, it is the responsibility of the waste generator to determine if the waste meets the criteria for hazardous waste under federal and state regulations[2][3][4]. Given its aquatic toxicity, it is likely to be considered hazardous.

  • Engage a Certified Waste Disposal Vendor: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal. These vendors are equipped to transport and dispose of chemical waste in compliance with all regulatory requirements.

  • Documentation: Maintain meticulous records of the waste generated, including the quantity, date of generation, and disposal manifest provided by the waste vendor.

Regulatory Framework

The disposal of pharmaceutical waste, including research compounds like this compound, is governed by stringent regulations. The primary federal law in the United States is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA)[2][3][4]. Many states have their own, often more stringent, regulations[2]. It is crucial to be aware of and compliant with both federal and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) is_contaminated Contaminated Material? start->is_contaminated ppe Contaminated PPE is_contaminated->ppe Yes glassware Contaminated Glassware is_contaminated->glassware Yes spill_cleanup Spill Cleanup Material is_contaminated->spill_cleanup Yes pure_compound Unused/Expired Compound is_contaminated->pure_compound No collect_waste Collect in a Designated Hazardous Waste Container ppe->collect_waste glassware->collect_waste spill_cleanup->collect_waste pure_compound->collect_waste label_container Label Container Clearly (Chemical Name & Hazards) collect_waste->label_container contact_ehs Contact Environmental Health & Safety (EHS) or Certified Vendor label_container->contact_ehs disposal Dispose via Approved Waste Disposal Plant contact_ehs->disposal end Disposal Complete disposal->end

Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.

References

Personal protective equipment for handling 4-Desmethyl-2-methyl Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Desmethyl-2-methyl Celecoxib. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The following personal protective equipment is mandatory to mitigate exposure risks.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications & Use
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory to protect against splashes and airborne particles.[1]
Hand Protection Protective gloves (e.g., Nitrile)Inspect gloves for integrity before use. Change gloves frequently and immediately if contaminated.
Body Protection Impervious clothing (e.g., lab coat)Should be fully buttoned to provide maximum coverage.
Respiratory Protection Suitable respiratorA NIOSH-approved respirator is recommended, especially when handling the powder form or when adequate ventilation is not available. For potent compounds, a Powered Air-Purifying Respirator (PAPR) may be necessary.[2][3]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to prevent contamination and exposure.

Operational Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_setup Prepare well-ventilated workspace (e.g., fume hood) prep_ppe->prep_setup prep_weigh Weigh compound in a contained manner (e.g., glove bag) prep_setup->prep_weigh handle_dissolve Dissolve compound in appropriate solvent prep_weigh->handle_dissolve handle_transfer Transfer solution using appropriate tools handle_dissolve->handle_transfer handle_exp Perform experiment handle_transfer->handle_exp clean_decon Decontaminate workspace and equipment handle_exp->clean_decon clean_dispose Dispose of waste in approved containers clean_decon->clean_dispose clean_ppe Doff PPE correctly clean_dispose->clean_ppe

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a safety shower and eye wash station are readily accessible.[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • For handling larger quantities or for procedures that may generate dust, the use of a barrier isolator or a glove bag is strongly recommended to ensure containment.[2][4]

  • Weighing and Aliquoting:

    • Handle the solid compound with care to avoid dust formation.[1]

    • Use appropriate tools (e.g., spatulas, weighing paper) for transfer.

  • Dissolving:

    • If preparing a solution, add the solvent to the pre-weighed compound slowly to avoid splashing.

  • Storage:

    • Store the compound in a tightly sealed container in a cool, well-ventilated area.[1]

    • Recommended storage is at -20°C for the powder and -80°C when in solvent.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination, given the compound's high aquatic toxicity.[1]

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste (e.g., contaminated gloves, weighing paper) in a designated, labeled hazardous waste container.
Liquid Waste Collect all solutions containing the compound in a sealed, labeled hazardous waste container. Do not pour down the drain.
Empty Containers Rinse empty containers with a suitable solvent three times. Collect the rinsate as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines.

All waste must be disposed of through an approved waste disposal plant.[1]

Emergency Procedures

In case of accidental exposure, follow these first aid measures immediately.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1]
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek prompt medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes.[1] Seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

By adhering to these safety protocols, researchers can handle this compound with a high degree of safety and responsibility, ensuring both personal well-being and environmental protection.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.